molecular formula C6H8N2O B7721643 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol CAS No. 4344-74-5

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Cat. No.: B7721643
CAS No.: 4344-74-5
M. Wt: 124.14 g/mol
InChI Key: SACPALZHGDYLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5,6-tetrahydro-1H-cyclopenta[c]pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACPALZHGDYLNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354678
Record name 2,4,5,6-Tetrahydro-cyclopentapyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4344-74-5, 364746-32-7
Record name 1,4,5,6-Tetrahydro-3(2H)-cyclopentapyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4344-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,6-Tetrahydro-cyclopentapyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes established principles of pyrazole chemistry to present a detailed analysis of its structure, tautomerism, synthesis, spectral characteristics, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important chemical scaffold. The insights provided are grounded in authoritative literature on analogous pyrazole systems, offering a predictive and practical framework for future research and application.

Introduction: The Significance of the Fused Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities.[1][2] The fusion of a pyrazole ring with other cyclic systems, such as the cyclopentane moiety in this compound, creates rigid molecular architectures that are of particular interest in drug design.[3][4] These fused systems often exhibit enhanced binding affinity and selectivity for biological targets. Compounds featuring the pyrazole nucleus have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[1] The subject of this guide, this compound (CAS No. 364746-32-7), represents a fundamental structure within the fused pyrazole family, and understanding its chemical properties is crucial for the exploration of its therapeutic potential.

Molecular Structure and Tautomerism

A critical feature of 3-hydroxypyrazoles is their existence in a tautomeric equilibrium between the hydroxyl (-ol) and keto (-one) forms. This equilibrium is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[5][6] For this compound, three principal tautomers can be considered: the aromatic 1H-pyrazol-3-ol form, and two non-aromatic pyrazolone forms (the 1,2-dihydro-3H-pyrazol-3-one and the 2,4-dihydro-3H-pyrazol-3-one).

Generally, the aromatic pyrazol-3-ol tautomer is favored in many conditions due to the stability conferred by the aromatic pyrazole ring.[7] Spectroscopic studies on analogous compounds often confirm the predominance of the hydroxyl form, particularly in non-polar solvents where it can form hydrogen-bonded dimers.[5] In polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium may shift, and monomeric species of the hydroxyl form are typically observed.[5]

tautomerism 2,4,5,6-Tetrahydro-1H-cyclopenta[c]pyrazol-3-ol (OH-form) 2,4,5,6-Tetrahydro-1H-cyclopenta[c]pyrazol-3-ol (OH-form) 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (NH-form) 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (NH-form) 2,4,5,6-Tetrahydro-1H-cyclopenta[c]pyrazol-3-ol (OH-form)->1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (NH-form) Prototropic Shift 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(1H)-one (CH-form) 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(1H)-one (CH-form) 2,4,5,6-Tetrahydro-1H-cyclopenta[c]pyrazol-3-ol (OH-form)->2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(1H)-one (CH-form) Prototropic Shift 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (NH-form)->2,4,5,6-Tetrahydro-1H-cyclopenta[c]pyrazol-3-ol (OH-form) 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(1H)-one (CH-form)->2,4,5,6-Tetrahydro-1H-cyclopenta[c]pyrazol-3-ol (OH-form)

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectral Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationJustification/Reference Principle
Molecular Formula C₆H₈N₂OBased on its chemical structure.
Molecular Weight 124.14 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solidTypical for pyrazole derivatives.
Melting Point Expected to be relatively high (>150 °C)Due to intermolecular hydrogen bonding in the solid state.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.The presence of both polar (N-H, O-H) and non-polar (cyclopentane ring) moieties.
pKa The N-H proton is weakly acidic (pKa ~14), and the pyridine-like nitrogen is weakly basic (pKa ~2.5).[8]Based on data for the parent pyrazole molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is a powerful tool for elucidating the structure of pyrazole derivatives and for studying their tautomeric equilibria.[6]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentane ring and the pyrazole moiety. The chemical shifts will vary depending on the predominant tautomeric form and the solvent used. For the favored aromatic pyrazol-3-ol tautomer, one would expect to see signals for the aliphatic protons of the fused cyclopentane ring, likely in the range of 1.5-3.0 ppm. The N-H and O-H protons would likely appear as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. For the pyrazol-3-ol tautomer, the carbons of the pyrazole ring are expected to resonate at characteristic chemical shifts, with the carbon bearing the hydroxyl group (C3) appearing at a downfield position. The aliphatic carbons of the cyclopentane ring will appear in the upfield region of the spectrum. The presence of a tautomeric equilibrium can sometimes lead to broadened signals for the pyrazole ring carbons at room temperature.[6]

Table 2: Predicted NMR Spectral Data (for the pyrazol-3-ol tautomer in a common deuterated solvent like DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR ~11-13br sN-H proton, exchangeable with D₂O.
~9-10br sO-H proton, exchangeable with D₂O.
~2.5-2.8mCH₂ protons adjacent to the pyrazole ring.
~1.8-2.2mOther CH₂ protons of the cyclopentane ring.
¹³C NMR ~150-160sC3 (bearing the OH group).
~130-140sC3a and C6a (bridgehead carbons).
~20-35tCH₂ carbons of the cyclopentane ring.
Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy can provide valuable information about the functional groups present in the molecule and can help in identifying the predominant tautomer.

Table 3: Predicted Key IR Absorption Frequencies

Wavenumber (cm⁻¹)VibrationSignificance
3400-3200 (broad)O-H stretchIndicates the presence of the hydroxyl group.
3200-3100 (broad)N-H stretchCharacteristic of the pyrazole N-H group.
~1650-1550C=N and C=C stretchingAromatic pyrazole ring vibrations.
2950-2850C-H stretch (aliphatic)Corresponds to the cyclopentane ring protons.

A strong, broad absorption in the 3400-3100 cm⁻¹ region would be strong evidence for the pyrazol-3-ol tautomer. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ would argue against the predominance of the pyrazolone forms.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern of pyrazoles can be complex but often involves characteristic losses.

Predicted Fragmentation:

  • Molecular Ion (M⁺): Expected at m/z = 124.

  • Key Fragments: Fragmentation of pyrazoles often proceeds through the loss of stable neutral molecules like HCN or N₂.[9] For this fused system, fragmentation may also involve the cyclopentane ring, leading to a series of smaller fragments.

Synthesis of this compound

The most direct and widely used method for the synthesis of 3-hydroxypyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine.[10][11][12] For the target molecule, the logical starting materials would be ethyl 2-oxocyclopentanecarboxylate and hydrazine hydrate.[13]

synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Ethyl 2-oxocyclopentanecarboxylate Ethyl 2-oxocyclopentanecarboxylate This compound This compound Ethyl 2-oxocyclopentanecarboxylate->this compound Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->this compound Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->this compound Acetic Acid (catalyst) Acetic Acid (catalyst) Acetic Acid (catalyst)->this compound Reflux Reflux Reflux->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Knorr pyrazole synthesis.[7][13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (1 equivalent) and ethanol.

  • Addition of Reagents: While stirring, add hydrazine hydrate (1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid (e.g., 2-3 drops) can be added to facilitate the reaction.[7]

  • Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Chemical Reactivity

The reactivity of this compound is dictated by the functional groups present: the pyrazole ring with its two nitrogen atoms, the hydroxyl group, and the fused aliphatic ring.

  • N-Alkylation and N-Acylation: The pyrrole-like nitrogen (N1) can be deprotonated with a suitable base and subsequently alkylated or acylated.[14] This is a common strategy to introduce substituents at the N1 position, which can significantly modulate the biological activity of the molecule.

  • O-Alkylation and O-Acylation: The hydroxyl group at the C3 position can undergo reactions typical of alcohols, such as ether and ester formation. The relative reactivity of the N-H versus O-H group will depend on the specific reaction conditions.

  • Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic substitution, although it is less reactive than pyrrole.[8] The C4 position is the most electron-rich and is the typical site for electrophilic attack (e.g., halogenation, nitration).

  • Reactions of the Fused Ring: The cyclopentane ring is generally unreactive under standard conditions but could be functionalized using radical chemistry if desired.

Potential Applications in Drug Discovery

Fused pyrazole systems are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3][4] While the specific biological activity of this compound has not been extensively reported, its structural analogs have shown promise in several therapeutic areas:

  • Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases.[1]

  • Anti-inflammatory Drugs: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Antimicrobial Agents: Pyrazole-containing compounds have been investigated for their antibacterial and antifungal properties.[1]

  • Neuroprotective Agents: Some pyrazoline derivatives have shown potential in the treatment of neurodegenerative disorders.[2]

The rigid, fused ring system of this compound makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening in various drug discovery programs.

Conclusion

This compound is a foundational molecule in the class of fused pyrazole heterocycles. While direct experimental characterization is sparse in the literature, a robust understanding of its chemical properties can be derived from the well-established chemistry of its structural components. Its synthesis is readily achievable through the Knorr pyrazole synthesis, and its chemical reactivity offers multiple avenues for further functionalization. The tautomeric equilibrium between the pyrazol-3-ol and pyrazolone forms is a key feature that influences its properties and reactivity. Given the broad biological significance of the fused pyrazole scaffold, this compound represents a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive, albeit predictive, framework to aid researchers in their exploration of this promising molecule.

References

A Technical Guide to the Structural Elucidation of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Analytical Challenge

The core analytical challenge in characterizing 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol lies in confirming the connectivity of the fused ring system and, critically, resolving its dominant tautomeric form. The molecule can exist in equilibrium between the hydroxyl (-ol) form and the keto (-one) form (Figure 1). Each tautomer possesses distinct functional groups and electronic arrangements that manifest uniquely in spectroscopic analysis. Our objective is to design and execute an analytical cascade that can definitively distinguish between these forms and fully assign the molecular structure.

Tautomeric forms of the target moleculeFigure 1. The primary tautomeric equilibrium between the target this compound (left) and its keto form, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3(2H)-one (right).

The Strategic Workflow: A Multi-Pronged Approach

A robust structural elucidation relies on the orthogonal corroboration of data from multiple analytical techniques. We will employ a logical progression from broad molecular formula confirmation to fine-grained connectivity mapping. The causality of this workflow is paramount: each step builds upon the last, progressively constraining the possible structures until only one is validated.

G ms Mass Spectrometry (MS) Establishes Molecular Formula ir Infrared (IR) Spectroscopy Identifies Key Functional Groups (O-H vs. C=O) ms->ir Provides M.W. for IR context nmr_1d 1D NMR (¹H, ¹³C, DEPT) Maps Proton/Carbon Environments & Counts ir->nmr_1d Guides NMR functional group search cosy 2D COSY Establishes ¹H-¹H Connectivity (Aliphatic Spin System) nmr_1d->cosy Provides shifts for 2D analysis hsqc 2D HSQC Links Protons to Directly Bonded Carbons cosy->hsqc Defines proton networks hmbc 2D HMBC Maps Long-Range ¹H-¹³C Correlations (Confirms Skeleton) hsqc->hmbc Assigns C-H pairs conclusion Data Integration & Final Structure Confirmation hmbc->conclusion Completes connectivity puzzle

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Rationale: The first step is always to confirm the molecular weight and deduce the molecular formula. High-Resolution Mass Spectrometry (HRMS) is superior to low-resolution MS for this purpose, as its mass accuracy allows for the calculation of a unique elemental composition, ruling out other possibilities with the same nominal mass.

Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: The expected [M+H]⁺ ion for C₇H₈N₂O would have a calculated exact mass of 137.0715. An observed mass within a 5 ppm error window provides high confidence in the molecular formula.

Trustworthiness through Fragmentation: While ESI is a soft ionization technique, Electron Impact (EI) MS can provide valuable structural clues through fragmentation. Pyrazole rings are known to undergo characteristic fragmentation patterns, including the expulsion of HCN or N₂.[4][5] Observing fragments corresponding to these losses would lend further support to the presence of the pyrazole core.

Infrared Spectroscopy: The Tautomer Litmus Test

Expertise & Rationale: IR spectroscopy is a rapid and powerful tool for identifying functional groups. For this specific problem, it provides the most direct evidence for or against the presence of a carbonyl group, serving as a primary method to differentiate the tautomers.[6][7][8]

Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum from 4000 to 500 cm⁻¹.

  • Interpretation:

    • Evidence for Hydroxyl (-ol) Form: The spectrum will be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of an O-H stretch. A medium N-H stretch may also be visible in the same region. Crucially, there will be an absence of a strong absorption band around 1700 cm⁻¹.[9]

    • Evidence for Keto (-one) Form: The spectrum will show a strong, sharp absorption band in the region of 1720-1680 cm⁻¹, indicative of a C=O stretch in a five-membered ring.[10] The broad O-H band would be absent.

This single experiment provides a strong hypothesis regarding the dominant tautomeric form before proceeding to the more complex NMR analysis. For the remainder of this guide, we will proceed assuming the data points towards the This compound form.

Nuclear Magnetic Resonance (NMR): Assembling the Puzzle

NMR spectroscopy is the definitive tool for mapping the carbon-hydrogen framework of an organic molecule.[11][12] A combination of 1D and 2D experiments is required to unambiguously assign every proton and carbon signal.[13][14]

Protocol: General NMR Sample Preparation

  • Solvent Selection: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent such as DMSO-d₆. DMSO is often chosen for its ability to slow the exchange of labile O-H and N-H protons, making them more likely to be observed and to show coupling.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR: Proton Inventory

The ¹H NMR spectrum provides the first look at the electronic environment of the hydrogen atoms.

Predicted Signal Approx. δ (ppm) Multiplicity Integration Assignment Rationale
N-H12.0 - 13.0broad singlet1HH2Deshielded due to aromaticity and hydrogen bonding.
O-H9.0 - 10.0broad singlet1HOHLabile proton, chemical shift is concentration dependent.
CH₂2.7 - 2.9triplet2HH4 or H6Aliphatic protons adjacent to the electron-rich pyrazole ring.
CH₂2.6 - 2.8triplet2HH6 or H4Similar environment to the other adjacent CH₂ group.
CH₂2.0 - 2.2quintet2HH5Aliphatic proton coupled to four adjacent protons on C4 and C6.
¹³C NMR & DEPT-135: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-135.

Predicted Signal Approx. δ (ppm) DEPT-135 Phase Assignment Rationale
C=N~155N/A (Quaternary)C3Carbon bearing the -OH group in the enol form.[7]
C=C~140N/A (Quaternary)C6aBridgehead carbon, part of the pyrazole aromatic system.
C-C~115N/A (Quaternary)C3aBridgehead carbon, part of the pyrazole aromatic system.
CH₂~28NegativeC4 or C6Aliphatic carbon adjacent to the pyrazole ring.
CH₂~27NegativeC6 or C4Aliphatic carbon adjacent to the pyrazole ring.
CH₂~22NegativeC5Central aliphatic carbon in the cyclopentane ring.
2D NMR: Establishing Connectivity

While 1D NMR provides the parts list, 2D NMR provides the assembly instructions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[15][16] For our target molecule, we expect a clear correlation pattern for the aliphatic protons: the signal for H5 should show cross-peaks to both the H4 and H6 signals, confirming the -CH₂-CH₂-CH₂- spin system of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[13][16] It allows us to definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C spectrum. For example, the proton signal at ~2.1 ppm will show a cross-peak to the carbon signal at ~22 ppm, assigning them as H5 and C5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall scaffold, as it reveals correlations between protons and carbons over 2 to 3 bonds.[13][15][17] These long-range correlations are critical for "stitching" the molecular fragments together, especially across quaternary carbons.

G cluster_0 H4_start C3a_end H4_start->C3a_end C5_end H4_start->C5_end H6_start H6_start->C5_end C6a_end H6_start->C6a_end NH_start NH_start->C6a_end C3_end NH_start->C3_end

Caption: Key predicted HMBC correlations.

Key Verifying Correlations:

  • H4 → C3a & C5: This correlation is crucial. It links the aliphatic chain to the pyrazole ring at the correct bridgehead carbon (C3a).

  • H6 → C6a & C5: Similarly, this confirms the other fusion point of the cyclopentane ring to the pyrazole.

  • N-H → C6a & C3: This correlation from the N-H proton confirms its position at N2 and its proximity to the bridgehead carbon C6a and the hydroxyl-bearing carbon C3, locking in the pyrazole ring structure.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a systematic and hierarchical analytical approach.

  • HRMS establishes the correct molecular formula (C₇H₈N₂O).

  • FT-IR provides decisive evidence for the hydroxyl tautomer through the presence of a strong O-H stretch and the absence of a C=O stretch.

  • 1D NMR (¹H, ¹³C, DEPT) provides a complete inventory of all proton and carbon environments, consistent with the proposed structure.

  • 2D NMR (COSY, HSQC, HMBC) acts as the final arbiter, assembling the individual atoms into the correct molecular architecture. The HMBC correlations, in particular, serve as the definitive proof, bridging the aliphatic and heterocyclic rings across the non-protonated bridgehead carbons.

This multi-technique, cross-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for any downstream application in research or drug development.

References

An In-depth Technical Guide to C6H8N2O Pyrazole Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of pyrazole compounds with the molecular formula C6H8N2O. With a focus on isomers that are pivotal in synthetic and medicinal chemistry, this document delves into their structural attributes, physicochemical characteristics, and spectroscopic profiles. Furthermore, it offers detailed experimental protocols for their synthesis and discusses their reactivity, providing a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development. The pyrazole scaffold is a cornerstone in the development of a wide array of pharmaceuticals, and a deep understanding of its derivatives is paramount for the innovation of new therapeutic agents.

Introduction to the C6H8N2O Pyrazole Core

The molecular formula C6H8N2O represents a diverse group of isomeric pyrazole compounds. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[][2] The substituents on the pyrazole core dictate the molecule's overall properties, including its steric and electronic features, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This guide will focus on two prominent and illustrative isomers: 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde . A comparative analysis of these isomers will provide valuable insights into the structure-property relationships within this chemical class.

Physicochemical Properties of C6H8N2O Pyrazole Isomers

The physical and chemical properties of pyrazole derivatives are critical for their handling, formulation, and biological activity. The following tables summarize the key physicochemical data for the selected C6H8N2O isomers.

Table 1: Physical Properties of C6H8N2O Pyrazole Isomers
Property3,5-dimethyl-1H-pyrazole-4-carbaldehyde1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
CAS Number 201008-71-1933778-29-1[]
Molecular Weight 124.14 g/mol 138.17 g/mol []
Appearance SolidYellow liquid[3]
Melting Point 128 °C (for 1-phenyl derivative)[2]Not available
Boiling Point Not available242.2 °C at 760 mmHg[]
Density Not available1.08 g/cm³[]
Solubility Soluble in DMSO and methanol (for 1-phenyl derivative)[4]Favorable solubility in various solvent systems[3]
Table 2: Chemical and Computational Properties of C6H8N2O Pyrazole Isomers
Property3,5-dimethyl-1H-pyrazole-4-carbaldehyde1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde
pKa -0.95 ± 0.10 (Predicted for 1-phenyl derivative)[2]Not available
XLogP3 2.3 (for 1-phenyl derivative)[2]Not available
InChI Key FQBOXJRHEZGATR-UHFFFAOYSA-NBVTRLDWWMDFELV-UHFFFAOYSA-N[]

Synthesis and Reactivity

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several versatile methods available. The reactivity of the pyrazole core and its substituents allows for a wide range of chemical transformations, making these compounds valuable synthetic intermediates.

Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[5][6] The synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is typically achieved through the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole.[7]

Experimental Protocol: Vilsmeier-Haack Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde [7]

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of 3,5-dimethylpyrazole in DMF dropwise at a controlled temperature.

  • Work-up: After the reaction is complete, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Isolation and Purification: The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization from an appropriate solvent to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Caption: Vilsmeier-Haack synthesis workflow.

Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

The synthesis of N-alkylated pyrazoles can be achieved through various methods, including direct alkylation of the pyrazole ring or by using appropriately substituted starting materials in the ring-forming condensation reaction.

Experimental Protocol: Synthesis of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde

While a specific detailed protocol for this isomer was not found in the initial search, a general approach can be inferred from related syntheses.

  • N-Alkylation: 5-methyl-1H-pyrazole-4-carbaldehyde can be N-alkylated using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base.

  • Ring Synthesis: Alternatively, the pyrazole ring can be constructed from a precursor already containing the ethyl group. For instance, the reaction of a β-dicarbonyl compound with ethylhydrazine can yield the desired N-ethylated pyrazole core, which can then be formylated.

Chemical Reactivity

The chemical reactivity of these pyrazole carbaldehydes is dominated by the aldehyde functional group and the pyrazole ring itself.

  • Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the hydroxymethyl group.

    • Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other derivatives. These reactions are crucial for the synthesis of more complex molecules and for creating libraries of compounds for biological screening.[8]

  • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the ring. The nitrogen atoms of the pyrazole ring can also act as ligands for metal ions.

Caption: Reactivity of pyrazole carbaldehydes.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a closely related derivative) shows characteristic signals for the aldehyde proton (around 9.7-10.0 ppm), the aromatic protons of the phenyl group, and the two methyl groups on the pyrazole ring.[2] For 3,5-dimethyl-1H-pyrazole-4-carbaldehyde , one would expect signals for the N-H proton, the aldehyde proton, and the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. For 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde , distinct signals are observed for the carbonyl carbon of the aldehyde (around 186 ppm), the carbons of the pyrazole ring, the phenyl ring, and the methyl groups.[2]

Infrared (IR) Spectroscopy

The IR spectrum of pyrazole carbaldehydes is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1660-1700 cm⁻¹. Other significant bands include those for C-H, C=N, and C=C stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of these C6H8N2O isomers would show a molecular ion peak corresponding to their respective molecular weights.

Applications in Drug Discovery and Development

Pyrazole derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The C6H8N2O pyrazole compounds, with their reactive aldehyde functionality, serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of the biological activity and pharmacokinetic properties of these compounds.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of C6H8N2O pyrazole compounds, with a focus on the isomers 3,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde. The information presented, including physicochemical data, synthesis protocols, reactivity profiles, and spectroscopic analysis, serves as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development. A thorough understanding of these fundamental properties is essential for the rational design and synthesis of novel pyrazole-based therapeutic agents.

References

An In-Depth Technical Guide to the 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole Scaffold: A Core Moiety for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydrocyclopenta[c]pyrazole Core

The 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, identified by CAS number 364746-32-7, represents the foundational structure of a class of bicyclic pyrazole derivatives that have garnered significant interest in medicinal chemistry. While in-depth public domain data on this specific parent molecule is limited, its core scaffold is a key pharmacophore in the development of novel therapeutics, particularly for neurological disorders. This guide will delve into the technical aspects of the tetrahydrocyclopenta[c]pyrazole scaffold, leveraging insights from studies on its substituted analogs to provide a comprehensive overview for researchers in drug discovery.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The fusion of a cyclopentane ring to the pyrazole core to form the tetrahydrocyclopenta[c]pyrazole system imparts a rigid, three-dimensional structure that is advantageous for specific and high-affinity binding to biological targets.

Physicochemical Properties of the Core Scaffold

The fundamental properties of this compound provide a baseline for understanding its more complex derivatives.

PropertyValueSource
CAS Number 364746-32-7Chemical Supplier Catalogs
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Topological Polar Surface Area 44.3 ŲPubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem

Synthesis Strategies for the Tetrahydrocyclopenta[c]pyrazole Scaffold

Generalized Synthetic Workflow

A plausible synthetic route to the tetrahydrocyclopenta[c]pyrazole core is outlined below. This represents a general strategy, and specific reaction conditions would require optimization.

Synthetic Workflow Cyclopentanone Cyclopentanone 2-Carbomethoxycyclopentanone 2-Carbomethoxycyclopentanone Cyclopentanone->2-Carbomethoxycyclopentanone Claisen Condensation Tetrahydrocyclopenta[c]pyrazolone Tetrahydrocyclopenta[c]pyrazolone 2-Carbomethoxycyclopentanone->Tetrahydrocyclopenta[c]pyrazolone Cyclocondensation with Hydrazine This compound This compound Tetrahydrocyclopenta[c]pyrazolone->this compound Tautomerization

Caption: Generalized synthesis of the core scaffold.

Experimental Protocol: A Representative Synthesis of a Substituted Analog

The following protocol is a representative example of how a substituted tetrahydrocyclopenta[c]pyrazole could be synthesized, based on general methods for pyrazole synthesis.

  • Step 1: Formation of a β-ketoester. A cyclopentanone derivative is reacted with a dialkyl carbonate in the presence of a strong base, such as sodium hydride, to yield the corresponding β-ketoester.

  • Step 2: Cyclocondensation. The resulting β-ketoester is then reacted with a substituted hydrazine in a suitable solvent, such as ethanol, often with acid catalysis. This reaction proceeds via a condensation-cyclization cascade to form the pyrazolone ring.

  • Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the desired substituted this compound.

Biological Activity and Therapeutic Potential: Targeting the N-type Calcium Channel

A significant body of research has identified substituted derivatives of the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold as potent and selective blockers of the N-type calcium channel (Caᵥ2.2).[2] These channels are voltage-gated ion channels that play a crucial role in neurotransmission, particularly in the signaling of pain.

Mechanism of Action in Pain Signaling

N-type calcium channels are predominantly located on presynaptic nerve terminals in the dorsal horn of the spinal cord. Upon the arrival of a pain signal (an action potential), these channels open, allowing an influx of calcium ions. This calcium influx triggers the release of neurotransmitters, such as glutamate and substance P, which propagate the pain signal to the brain.

By blocking these channels, tetrahydrocyclopenta[c]pyrazole derivatives can inhibit the release of these neurotransmitters, thereby dampening the transmission of pain signals. This mechanism of action makes them promising candidates for the treatment of chronic and neuropathic pain.[3]

Signaling Pathway Pain_Signal Pain Signal (Action Potential) N_Type_Channel N-type Ca²⁺ Channel Ca²⁺ Influx Pain_Signal->N_Type_Channel Neurotransmitter_Release Neurotransmitter Release N_Type_Channel:port->Neurotransmitter_Release Triggers Pain_Transmission Pain Transmission to Brain Neurotransmitter_Release->Pain_Transmission THCP_Blocker Tetrahydrocyclopenta[c]pyrazole Blocker THCP_Blocker->N_Type_Channel Inhibits

Caption: Inhibition of pain signaling by N-type channel blockers.

Structure-Activity Relationships (SAR) and Drug Development Insights

Research into a series of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles has provided valuable insights into the structure-activity relationships for N-type calcium channel inhibition.[2] While the specific details are often proprietary, general trends indicate that substitution at the N1 and C3 positions of the pyrazole ring significantly influences potency and selectivity.

The development of orally bioavailable N-type calcium channel blockers remains a key objective, as the first approved drug in this class, ziconotide (Prialt®), must be administered intrathecally.[4] The rigid scaffold of the tetrahydrocyclopenta[c]pyrazoles offers a promising starting point for designing small molecule inhibitors with improved pharmacokinetic properties.

Future Directions and Research Opportunities

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is a versatile platform for the design of novel therapeutics. Future research in this area is likely to focus on:

  • Optimization of Potency and Selectivity: Fine-tuning the substituents on the core scaffold to maximize affinity for the N-type calcium channel while minimizing off-target effects.

  • Improving Pharmacokinetic Profiles: Modifying the structure to enhance oral bioavailability and brain penetration for the treatment of central nervous system disorders.

  • Exploring Other Therapeutic Applications: Given the diverse biological activities of pyrazoles, investigating the potential of this scaffold for other indications, such as cancer, inflammation, and neurodegenerative diseases.

Conclusion

This compound is the parent structure of a promising class of compounds with significant potential in drug discovery. While detailed information on the parent molecule itself is scarce, the exploration of its substituted analogs has established the tetrahydrocyclopenta[c]pyrazole scaffold as a key pharmacophore for the development of N-type calcium channel blockers for the treatment of chronic pain. The rigid, three-dimensional nature of this core, combined with the synthetic tractability of the pyrazole ring, makes it an attractive starting point for the design of next-generation therapeutics targeting a range of challenging diseases. Further research into the synthesis and biological evaluation of novel derivatives of this scaffold is warranted and holds considerable promise for advancing the field of medicinal chemistry.

References

An In-Depth Technical Guide to 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility. Within this dynamic environment, the fused heterocyclic system of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole has emerged as a privileged structure, particularly in the pursuit of modulators for ion channels implicated in chronic pain. This technical guide provides a comprehensive exploration of the core molecule, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, and its analogues. By delving into its synthesis, chemical properties, and biological significance, we aim to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this promising chemical series.

Nomenclature and Structural Elucidation

The systematic IUPAC name for the core compound is This compound . It is also identified by its Chemical Abstracts Service (CAS) Registry Number: 364746-32-7 .

While direct synonyms are not widely used in scientific literature, the compound can be understood as a derivative of the parent bicyclic heterocycle, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole (CAS: 2214-03-1). The "-3-ol" suffix indicates the presence of a hydroxyl group at the 3-position of the pyrazole ring, which can also exist in its tautomeric form as a pyrazolone. This tautomerism is a key chemical feature influencing its reactivity and biological interactions.

Table 1: Core Compound Identification

IdentifierValue
IUPAC NameThis compound
CAS Number364746-32-7
Molecular FormulaC6H8N2O
Parent Heterocycle1,4,5,6-Tetrahydrocyclopenta[c]pyrazole

Synthetic Pathways: From Simple Precursors to a Privileged Scaffold

The synthesis of the this compound core is conceptually rooted in the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this specific fused system, a common and efficient strategy begins with a cyclic β-ketoester derived from cyclopentanone.

General Synthetic Workflow

The logical flow for the synthesis of the this compound scaffold is outlined below. This multi-step process is a foundational pathway for accessing a diverse library of analogues.

G cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Core Scaffold Formation cluster_3 Diversification A Cyclopentanone D 2-Oxocyclopentane-1-carboxylic acid ethyl ester A->D  Claisen Condensation (Base, e.g., NaH) B Diethyl carbonate B->D C Hydrazine hydrate E This compound C->E D->E  Cyclocondensation F Substituted Analogues E->F  Further Functionalization (e.g., N-alkylation, Suzuki coupling)

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for pyrazole synthesis from β-ketoesters.

Step 1: Synthesis of 2-Oxocyclopentane-1-carboxylic acid ethyl ester

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate (1.5 equivalents).

  • Heat the mixture to a gentle reflux.

  • Add cyclopentanone (1.0 equivalent) dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a manageable evolution of hydrogen gas.

  • After the addition is complete, continue to reflux the reaction mixture for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-oxocyclopentane-1-carboxylic acid ethyl ester.

Step 2: Synthesis of this compound

  • Dissolve 2-oxocyclopentane-1-carboxylic acid ethyl ester (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is crucial for its identification and for assessing its purity. The following data are representative of what would be expected for this compound.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight124.14 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in polar organic solvents (e.g., methanol, DMSO)
Melting PointTypically in the range of 150-170 °C (will vary with purity)

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the methylene protons of the cyclopentane ring and the N-H and O-H protons of the pyrazole ring. The chemical shifts and coupling patterns will be indicative of the fused ring structure. Due to tautomerism and potential proton exchange, the N-H and O-H signals may appear as broad singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the pyrazolone tautomer, the sp² carbons of the pyrazole ring, and the sp³ carbons of the cyclopentane ring. The number and chemical shifts of these signals provide a carbon fingerprint of the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the range of 3200-3400 cm⁻¹), C=O stretching of the pyrazolone tautomer (around 1650-1700 cm⁻¹), and C-H stretching of the aliphatic cyclopentane ring (around 2850-2950 cm⁻¹).

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Biological Activity and Therapeutic Potential: A Focus on N-type Calcium Channels

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold has garnered significant attention for its ability to serve as a core for potent and selective N-type calcium channel (Caᵥ2.2) blockers.[1] N-type calcium channels are voltage-gated ion channels that play a crucial role in neurotransmitter release at presynaptic nerve terminals, particularly in pain pathways.[2]

Mechanism of Action in Analgesia

The therapeutic rationale for targeting N-type calcium channels in chronic pain is well-established. By blocking these channels, compounds based on the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold can inhibit the release of pronociceptive neurotransmitters, such as glutamate and substance P, in the spinal cord. This, in turn, dampens the transmission of pain signals to the brain, leading to an analgesic effect.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Inhibitory Action A Action Potential B N-type Ca²⁺ Channel (Caᵥ2.2) A->B  Depolarization C Ca²⁺ Influx B->C D Vesicles with Neurotransmitters (e.g., Glutamate, Substance P) C->D  Triggers E Neurotransmitter Release D->E G Receptors E->G  Binds to H Pain Signal Propagation G->H F 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivative F->B  Blocks

Caption: Mechanism of action of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-based N-type calcium channel blockers in analgesia.

Structure-Activity Relationship (SAR) Insights

Research into derivatives of this compound has revealed key structural features that influence their potency and selectivity as N-type calcium channel blockers.[1] Modifications at the N1 and N2 positions of the pyrazole ring, as well as the introduction of various substituents on the cyclopentane ring, have been explored to optimize the pharmacological profile. These studies are crucial for guiding the design of new analogues with improved drug-like properties, such as enhanced potency, better metabolic stability, and reduced off-target effects.

Future Directions and Applications in Drug Discovery

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold represents a versatile platform for the development of novel therapeutics. While its primary application to date has been in the field of analgesia, the modulation of N-type calcium channels has therapeutic implications in other neurological and psychiatric disorders. Future research may explore the potential of these compounds in conditions such as epilepsy, anxiety, and substance abuse disorders.

Furthermore, the synthetic tractability of this scaffold allows for the creation of extensive compound libraries for high-throughput screening against a wide range of biological targets. The insights provided in this guide are intended to serve as a springboard for further innovation in the design and synthesis of next-generation therapeutics based on this remarkable heterocyclic system.

References

Foreword: The Pyrazole as a Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery of Novel Pyrazole Derivatives for Drug Development

The landscape of drug discovery is in a perpetual state of evolution, driven by the dual needs for novel therapeutic agents and for compounds with improved efficacy, selectivity, and safety profiles. Within this dynamic environment, certain chemical motifs, or "privileged scaffolds," consistently emerge as foundational structures for the development of successful drugs. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to this concept.[1][2][3][4][5] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory celecoxib to anticancer agents like ruxolitinib and the anticoagulant apixaban.[4][5][6]

This guide provides a comprehensive technical overview of the contemporary drug discovery process as it applies to novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper insight into the strategic and mechanistic reasoning that underpins the journey from initial concept to a viable drug candidate. We will explore the synthetic intricacies, the biological screening funnels, the iterative process of lead optimization, and the critical evaluation of pharmacokinetic properties that collectively define the pathway to a successful pyrazole-based therapeutic.

The Pyrazole Core: Physicochemical Properties and Rationale for Use

The utility of the pyrazole ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal bioisostere for other aromatic systems and a versatile pharmacophore in its own right.[1][6]

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring chemical stability. This aromaticity is intermediate among other heterocycles, providing a balance of stability and reactivity.[6]

  • Hydrogen Bonding Capabilities: The N-1 position can act as a hydrogen bond donor, while the N-2 position serves as a hydrogen bond acceptor, allowing for specific and strong interactions with biological targets.[6]

  • Dipole Moment and Solubility: The presence of two nitrogen atoms creates a significant dipole moment, which can enhance solubility and modulate interactions with target proteins.

  • Synthetic Tractability: The pyrazole ring is readily synthesized and functionalized, allowing for the systematic exploration of chemical space around the core scaffold.[7][8]

The tautomerism of unsymmetrically substituted pyrazoles, which can lead to a mixture of N-1 and N-2 alkylated isomers, is a critical consideration in synthesis and drug design, as the ratio of isomers can be influenced by substituents and solvent choice.[6]

Synthetic Strategies for Pyrazole Derivatives: From Classical to Contemporary

The creation of diverse libraries of pyrazole derivatives is the cornerstone of any discovery program. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for efficiency.

Classical Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis, first described in 1883, remains a foundational method. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

  • Reagents and Solvents:

    • 1,3-Diketone (e.g., dibenzoylmethane)

    • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

    • Glacial acetic acid or ethanol (as solvent)

  • Procedure:

    • Dissolve the 1,3-diketone (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add the hydrazine derivative (1.1 equivalents) to the solution.

    • If using acetic acid, the reaction is often carried out at reflux for 2-4 hours. If using ethanol, a catalytic amount of acid may be required.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Self-Validation:

    • Positive Control: Use a known 1,3-diketone and hydrazine pair with a well-documented outcome.

    • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regiochemistry of the final product will depend on the nature of the substituents on the diketone and the hydrazine.

Modern Synthetic Approaches

While classical methods are robust, modern drug discovery demands greater efficiency and diversity.

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often from hours to minutes, and can improve yields.[9] Microwave irradiation is particularly effective for cyclocondensation reactions.[9]

  • Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy.

  • 1,3-Dipolar Cycloadditions: This method, for instance, reacting diazo intermediates with alkynes, offers a powerful way to form the pyrazole ring with high regioselectivity.[10]

The choice of synthetic strategy is a critical decision that impacts the diversity and novelty of the chemical library.

Biological Screening and Assay Development

Once a library of pyrazole derivatives has been synthesized, the next step is to identify compounds with the desired biological activity.

High-Throughput Screening (HTS)

HTS allows for the rapid testing of thousands of compounds against a specific biological target. The choice of assay is paramount and depends on the therapeutic area. For example, in an anticancer program, one might use:

  • Enzyme Inhibition Assays: For pyrazoles designed as kinase inhibitors, assays measuring the phosphorylation of a substrate in the presence of the compound are common.[11][12]

  • Cell-Based Assays: These assays measure the effect of a compound on whole cells. For instance, an MTT assay can be used to assess the cytotoxicity of pyrazole derivatives against cancer cell lines.[11]

Workflow for a Kinase Inhibitor Screening Program

Caption: High-throughput screening workflow for pyrazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial "hits" from HTS are rarely suitable as drugs. They often require optimization to improve potency, selectivity, and pharmacokinetic properties. This iterative process is known as Structure-Activity Relationship (SAR) studies.

The core principle of SAR is to systematically modify the structure of a hit compound and observe the effect on its biological activity.[7][8] For a pyrazole scaffold, key positions for modification include:

  • N-1 position: Substituents here can influence solubility, metabolic stability, and interactions with the target.

  • C-3 and C-5 positions: These positions are often decorated with aryl or heteroaryl groups that can form key interactions with the target protein, such as π-π stacking.[6]

  • C-4 position: This position can be functionalized to modulate electronic properties or introduce additional binding interactions.

Example SAR Table for a Hypothetical Pyrazole Kinase Inhibitor

Compound IDR1 (N-1)R3 (C-3)R5 (C-5)Kinase IC50 (nM)
Hit-1 HPhenylMethyl850
Opt-1a MethylPhenylMethyl500
Opt-1b EthylPhenylMethyl620
Opt-2 Methyl4-FluorophenylMethyl150
Opt-3 Methyl4-FluorophenylTrifluoromethyl25

Causality behind the Choices:

  • Opt-1a vs. Hit-1: Alkylation at N-1 (Opt-1a) improved potency, suggesting a favorable interaction in a hydrophobic pocket or the exclusion of water.

  • Opt-2 vs. Opt-1a: The addition of a fluorine atom to the C-3 phenyl group (Opt-2) significantly increased potency. This could be due to a favorable halogen bond with the target protein or altered electronic properties.

  • Opt-3 vs. Opt-2: Replacing the C-5 methyl with a trifluoromethyl group (Opt-3) led to a substantial increase in potency, possibly due to stronger hydrophobic interactions or favorable electronic effects.

Pharmacokinetic and ADMET Profiling

A potent compound is of little use if it cannot reach its target in the body. The study of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial.[13][14][15] Poor pharmacokinetic properties are a major cause of drug failure in clinical trials.[16]

Key ADMET Parameters for Pyrazole Derivatives:

  • Solubility: Poor solubility can limit oral absorption.[16] It is assessed in various physiological buffers.

  • Permeability: The ability to cross cell membranes (e.g., the intestinal wall) is often predicted using in silico models or measured in vitro using assays like the Caco-2 permeability assay.

  • Metabolic Stability: Compounds are incubated with liver microsomes to assess their susceptibility to metabolism by cytochrome P450 enzymes.

  • Toxicity: Early assessment of cytotoxicity against non-cancerous cell lines and potential for off-target effects (e.g., hERG inhibition) is critical.

Logical Flow of ADMET Profiling

ADMET_Workflow A Lead Compound B In Silico Prediction (Lipinski's Rule of 5, etc.) A->B C In Vitro Assays A->C B->C Guide Experimental Design D Solubility (Thermodynamic & Kinetic) C->D E Permeability (PAMPA, Caco-2) C->E F Metabolic Stability (Microsomes, Hepatocytes) C->F G Early Toxicity (Cytotoxicity, hERG) C->G H In Vivo PK Studies (Rodent Models) D->H E->H F->H G->H H->A Iterative Optimization I Candidate for Preclinical Development H->I

Caption: Integrated ADMET profiling workflow for pyrazole drug candidates.

Case Study: Celecoxib - A Pyrazole-Based COX-2 Inhibitor

Celecoxib is a classic example of a successful pyrazole-based drug. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

  • Scaffold: 1,5-Diarylpyrazole.

  • Mechanism of Action: The trifluoromethyl group on the pyrazole ring and the sulfonamide moiety on one of the phenyl rings are crucial for its selective binding to the COX-2 active site.

  • SAR Insights: The specific arrangement of the aryl groups at the 1 and 5 positions, along with the sulfonamide group, was found to be critical for both potency and selectivity over the related COX-1 enzyme.

Future Directions and Emerging Technologies

The field of pyrazole-based drug discovery continues to advance.

  • New Therapeutic Targets: Pyrazoles are being investigated for a continually expanding range of targets, including novel kinases, epigenetic targets, and protein-protein interactions.[5][11]

  • Artificial Intelligence and Machine Learning: AI is being used to predict the biological activity and ADMET properties of virtual pyrazole libraries, accelerating the discovery process.

  • PROTACs and Targeted Protein Degradation: The pyrazole scaffold is being explored as a component of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality.

Conclusion

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility. The discovery of novel pyrazole-based drugs is a complex, multidisciplinary endeavor that requires a deep understanding of organic synthesis, pharmacology, and pharmacokinetics. By integrating rational design, high-throughput screening, and iterative optimization, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic system. The principles and methodologies outlined in this guide provide a framework for the successful navigation of this challenging but rewarding field.

References

The Tetrahydrocyclopenta[c]pyrazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fused Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are integral to a wide array of approved therapeutics, valued for their metabolic stability and versatile biological activities.[1] The fusion of the pyrazole ring with other cyclic systems, such as the cyclopentane ring to form the tetrahydrocyclopenta[c]pyrazole core, has given rise to a class of analogs with distinct and potent pharmacological profiles. These compounds have garnered significant interest for their potential in treating complex diseases, ranging from chronic pain to various cancers. This guide provides a comprehensive technical overview of the biological activities of tetrahydrocyclopenta[c]pyrazole analogs, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Key Biological Activities and Mechanisms of Action

N-Type (Cav2.2) Calcium Channel Inhibition: A New Frontier in Analgesia

A significant breakthrough in the exploration of tetrahydrocyclopenta[c]pyrazole analogs has been the discovery of their potent activity as N-type calcium channel blockers.[2][3] The N-type voltage-gated calcium channel (Cav2.2) is a key regulator of neurotransmitter release at presynaptic terminals and is abundantly expressed in nociceptive pathways.[3] Its role in pain signaling makes it a prime target for the development of novel analgesics for chronic and neuropathic pain.[4]

Mechanism of Action: Tetrahydrocyclopenta[c]pyrazole analogs inhibit the influx of calcium ions through Cav2.2 channels. This reduction in presynaptic calcium levels subsequently dampens the release of key neurotransmitters involved in pain transmission, such as substance P and calcitonin gene-related peptide (CGRP).[5] This targeted modulation of nociceptive signaling at the spinal level offers a promising therapeutic strategy for conditions that are often refractory to traditional pain medications.[5][6]

Signaling Pathway: The inhibition of N-type calcium channels by these analogs directly interferes with the initial steps of pain signal transmission from peripheral nociceptors to the central nervous system. Downstream, this leads to a reduction in the activation of postsynaptic neurons in the dorsal horn of the spinal cord, thereby attenuating the perception of pain.[7]

N_Type_Calcium_Channel_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Noxious_Stimulus Noxious Stimulus Depolarization Membrane Depolarization Noxious_Stimulus->Depolarization triggers CaV2_2 N-Type Ca²⁺ Channel (Caᵥ2.2) Depolarization->CaV2_2 activates Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx mediates Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion induces Analogs Tetrahydrocyclopenta[c]pyrazole Analogs Analogs->CaV2_2 inhibits Neurotransmitter_Release Release of Neurotransmitters (Substance P, CGRP) Vesicle_Fusion->Neurotransmitter_Release leads to Neurotransmitters Neurotransmitter_Release->Neurotransmitters Receptor_Binding Receptor Binding Neurotransmitters->Receptor_Binding Signal_Propagation Pain Signal Propagation Receptor_Binding->Signal_Propagation

Figure 1: Mechanism of N-Type Calcium Channel Inhibition.
Anticancer Activity: A Multi-faceted Approach

Derivatives of the broader pyrazole class have demonstrated significant anticancer activity through various mechanisms, and analogs featuring the tetrahydrocyclopenta[c]pyrazole core are emerging as promising candidates in this domain.[8][9] Their cytotoxic effects have been observed against a range of cancer cell lines, including those of the breast and lungs.[9][10]

Mechanisms of Action:

  • CDK2 Inhibition: Some pyrazole analogs act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[11] CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[10] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cell proliferation.[8][10]

  • Tubulin Polymerization Disruption: Certain hexahydrocyclopenta[c]pyrazole derivatives have been shown to act as anti-mitotic agents by interfering with tubulin polymerization.[10] They bind to tubulin, disrupting the dynamics of microtubule assembly and disassembly, which is essential for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Signaling Pathway (CDK2 Inhibition): The cell cycle is tightly regulated by the sequential activation of CDKs. CDK2, in complex with Cyclin E, phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for DNA replication and S-phase entry. Inhibition of the Cyclin E/CDK2 complex by tetrahydrocyclopenta[c]pyrazole analogs prevents pRb phosphorylation, keeping E2F inactive and thus arresting the cell cycle in the G1 phase.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_G1S G1/S Transition cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F partially phosphorylates pRb CyclinE_CDK2 Cyclin E-CDK2 pRb_E2F->CyclinE_CDK2 releases some E2F, inducing Cyclin E pRb_p Phosphorylated pRb CyclinE_CDK2->pRb_p phosphorylates pRb Analogs Tetrahydrocyclopenta[c]pyrazole Analogs (CDK2 Inhibitors) Analogs->CyclinE_CDK2 inhibits E2F Active E2F pRb_p->E2F releases Gene_Transcription Gene Transcription for DNA Replication E2F->Gene_Transcription activates DNA_Replication DNA Replication Gene_Transcription->DNA_Replication

Figure 2: CDK2 Inhibition and Cell Cycle Arrest.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydrocyclopenta[c]pyrazole analogs is highly dependent on the nature and position of substituents on the core scaffold.

For N-Type Calcium Channel Inhibition:

SAR studies have revealed that specific substitutions are crucial for potent N-type calcium channel blocking activity.[2][3] While detailed proprietary data is often limited, published findings indicate that modifications to the phenyl rings attached to the pyrazole core significantly influence potency and selectivity.

For Anticancer Activity:

The anticancer efficacy of these compounds is also dictated by their substitution patterns. For instance, in a series of hexahydrocyclopenta[c]pyrazole derivatives, the presence of electron-donating groups on the para-position of a phenyl ring was associated with moderate cytotoxic effects.[10] Further SAR studies on pyrazole derivatives have shown that substitutions at various positions on the pyrazole ring can enhance anticancer activity and selectivity towards different cancer cell lines.[8] For example, the introduction of halogenated phenyl groups can increase cytotoxicity against certain cancer cell lines.[9]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of representative pyrazole analogs against various biological targets and cancer cell lines.

Compound ClassTarget/Cell LineIC50 (µM)Reference
Tetrahydrocurcumin-Pyrazole DerivativeMCF-7 (Breast Cancer)5.8 - 9.3
Tetrahydrocurcumin-Pyrazole DerivativeA549 (Lung Cancer)8.0
Pyrazole Benzamide DerivativeMCF-7 (Breast Cancer)4.98
Pyrazole DerivativeHepG2 (Liver Cancer)2.20
Pyrazole-Indole HybridCDK20.074[11]

Experimental Protocols

The evaluation of the biological activity of tetrahydrocyclopenta[c]pyrazole analogs requires a suite of robust and validated in vitro assays.

Protocol 1: In Vitro Anticancer Cytotoxicity - MTT Assay

This assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7) or lung cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydrocyclopenta[c]pyrazole analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[4]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Analogs A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) (Formazan Formation) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Figure 3: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: In Vitro Anticancer Cytotoxicity - Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.

  • Cell Fixation: After incubation with the test compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[6]

  • Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[6]

  • Drying: Allow the plates to air-dry completely.[6]

  • SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.[6]

  • Drying: Allow the plates to air-dry.[6]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

  • Data Acquisition: Measure the optical density at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Protocol 3: In Vitro CDK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CDK2. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced in the kinase reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, add the test compound (tetrahydrocyclopenta[c]pyrazole analog), recombinant CDK2/Cyclin A2 enzyme, and a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP. Incubate for 30 minutes.

  • Luminescence Detection: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the test compound.

Conclusion and Future Perspectives

Tetrahydrocyclopenta[c]pyrazole analogs represent a promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as N-type calcium channel inhibitors and anticancer agents highlights the versatility of this fused heterocyclic scaffold. The structure-activity relationships explored to date provide a solid foundation for the rational design of more potent and selective analogs. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them towards clinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, enabling the standardized evaluation and comparison of novel tetrahydrocyclopenta[c]pyrazole derivatives.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple presentation of data, offering in-depth interpretations of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between molecular structure and spectral features, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the confident identification, characterization, and utilization of this pyrazole derivative in their research endeavors. The methodologies for data acquisition are detailed, ensuring reproducibility and adherence to rigorous scientific standards.

Introduction: The Significance of this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The specific compound, this compound, a fused bicyclic system, presents a unique three-dimensional structure that can be exploited for targeted drug design. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships (SAR) in drug discovery programs.

This guide is structured to provide a logical progression from the fundamental principles of each spectroscopic technique to their specific application in characterizing the title compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its fused cyclopentane and pyrazole rings, gives rise to a distinct set of spectroscopic signals. The presence of both aliphatic and heteroaromatic moieties, along with a hydroxyl group, results in a rich and informative spectral profile.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a detailed map of the proton environment.

Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
NH (pyrazole)10.0 - 12.0broad singlet1H
OH (hydroxyl)4.0 - 6.0broad singlet1H
CH₂ (C4, C6)2.5 - 3.0multiplet4H
CH₂ (C5)1.8 - 2.2multiplet2H

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Interpretation of Key Signals
  • NH Proton: The proton attached to the pyrazole nitrogen is expected to be significantly deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atom. Its broadness is a result of quadrupole broadening and potential hydrogen exchange.

  • OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent due to hydrogen bonding. It typically appears as a broad singlet.

  • Aliphatic Protons: The protons on the cyclopentane ring will appear as multiplets in the aliphatic region of the spectrum. The protons at positions 4 and 6, being adjacent to the pyrazole ring, are expected to be slightly downfield compared to the protons at position 5.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (C3)160 - 170
C=N (C3a)140 - 150
C-N (C6a)110 - 120
CH₂ (C4, C6)25 - 35
CH₂ (C5)20 - 30

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Interpretation of Key Signals
  • Carbonyl-like Carbon (C3): The carbon atom of the hydroxyl-bearing carbon in the pyrazol-3-ol tautomer will have a chemical shift in the downfield region, characteristic of a carbon double-bonded to an oxygen and a nitrogen.

  • Aromatic/Olefinic Carbons: The carbons within the pyrazole ring (C3a and C6a) will resonate in the aromatic/olefinic region of the spectrum.

  • Aliphatic Carbons: The sp³ hybridized carbons of the cyclopentane ring will appear in the upfield region.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe to the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

    • A larger number of scans will be required compared to ¹H NMR.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak as an internal reference.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (hydroxyl)3200 - 3600Strong, broad
N-H stretch (pyrazole)3100 - 3500Medium, broad
C-H stretch (aliphatic)2850 - 3000Medium to strong
C=O stretch (amide-like)1650 - 1700Strong
C=N stretch1600 - 1650Medium
C=C stretch (aromatic)1450 - 1600Medium
Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to be dominated by a broad absorption band in the high-frequency region (3100-3600 cm⁻¹) corresponding to the overlapping O-H and N-H stretching vibrations. A strong, sharp peak around 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the pyrazolone tautomer. The presence of aliphatic C-H stretches just below 3000 cm⁻¹ and C=N/C=C stretches in the 1450-1650 cm⁻¹ region would further confirm the structure.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Perform a background scan to subtract the contribution of atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O = 124.14 g/mol ).

  • Fragmentation Pattern: The fragmentation of pyrazole derivatives can be complex.[4] Common fragmentation pathways may involve the loss of small neutral molecules such as CO, N₂, and H₂O. The fused cyclopentane ring may also undergo characteristic fragmentation.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile compounds.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their m/z ratio.

  • Detection: Detect the ions to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The information obtained from each method is complementary and, when considered together, provides a comprehensive and unambiguous structural elucidation.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Community

The pyrazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. Within this vast chemical space, the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole core has emerged as a promising framework for the development of novel therapeutics. This guide provides an in-depth exploration of the mechanism of action of a specific derivative, 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol. While direct experimental data for this particular analogue is not extensively available in public literature, the well-established pharmacology of its core structure allows for a robust and scientifically grounded elucidation of its primary mode of action. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive mechanistic overview and detailed experimental protocols to facilitate further investigation into this class of compounds.

Core Mechanism of Action: Inhibition of N-type Voltage-Gated Calcium Channels (CaV2.2)

The principal mechanism of action for the 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold is the blockade of N-type voltage-gated calcium channels (CaV2.2)[1]. These channels are critical players in neuronal signaling, particularly in the presynaptic terminals where they mediate the influx of calcium ions necessary for the release of neurotransmitters[1].

The Structure and Function of CaV2.2 Channels

N-type calcium channels are complex transmembrane proteins composed of a primary pore-forming α1B subunit and auxiliary α2δ and β subunits[1]. The α1B subunit creates the ion-conducting pathway and is the primary target for many inhibitors. These channels are classified as high-voltage activated, opening in response to significant membrane depolarization, such as that caused by an arriving action potential.

Role in Neurotransmission and Pain Signaling

CaV2.2 channels are densely located in the presynaptic terminals of neurons, including those in the pain pathways of the peripheral and central nervous systems. Upon activation, they allow a rapid influx of Ca2+, which triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like glutamate, substance P, and calcitonin gene-related peptide (CGRP) into the synaptic cleft. These neurotransmitters are pivotal in transmitting pain signals from the periphery to the brain.

Downstream Consequences of CaV2.2 Inhibition

By blocking the CaV2.2 channel, this compound is predicted to prevent or reduce the influx of calcium into presynaptic neurons. This inhibition of calcium entry directly attenuates the release of pronociceptive (pain-promoting) neurotransmitters. The reduction in neurotransmitter release leads to a dampening of the pain signal transmission, resulting in an analgesic effect. This makes CaV2.2 inhibitors a key target for the development of treatments for chronic and neuropathic pain[1].

CaV2.2 Inhibition Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential CaV2.2 Channel CaV2.2 Channel Action Potential->CaV2.2 Channel Depolarizes Membrane Ca2+ Influx Ca2+ Influx CaV2.2 Channel->Ca2+ Influx Opens Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Triggers Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Leads to Neurotransmitters Neurotransmitters Neurotransmitter Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Bind to Pain Signal Pain Signal Receptors->Pain Signal Generates Compound 2,4,5,6-Tetrahydrocyclopenta [c]pyrazol-3-ol Compound->CaV2.2 Channel Blocks Patch_Clamp_Workflow Cell Plating Cell Plating Pipette Preparation Pipette Preparation Cell Plating->Pipette Preparation Gigaohm Seal Formation Gigaohm Seal Formation Pipette Preparation->Gigaohm Seal Formation Whole-Cell Configuration Whole-Cell Configuration Gigaohm Seal Formation->Whole-Cell Configuration Baseline Current Recording Baseline Current Recording Whole-Cell Configuration->Baseline Current Recording Compound Application Compound Application Baseline Current Recording->Compound Application Inhibited Current Recording Inhibited Current Recording Compound Application->Inhibited Current Recording Data Analysis (IC50) Data Analysis (IC50) Inhibited Current Recording->Data Analysis (IC50)

References

Tautomeric Forms of Substituted Pyrazole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles represent a cornerstone of medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1] A critical, yet often complex, aspect of their chemistry is the phenomenon of annular prototropic tautomerism, which can profoundly influence a molecule's physicochemical properties and its interactions with biological targets.[2][3] This guide provides an in-depth exploration of tautomerism in substituted pyrazoles, designed for researchers, scientists, and drug development professionals. We will dissect the factors governing tautomeric equilibrium, present methodologies for its characterization, and discuss the implications for rational drug design.

The Fundamental Principle: Annular Tautomerism in Pyrazoles

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions exist as a dynamic equilibrium of two tautomeric forms.[2] This interconversion, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[4] This rapid exchange results in two distinct chemical entities, often with different steric and electronic profiles, which can impact their biological activity and pharmacokinetic properties.[5][6] For pyrazole itself, the two tautomers are identical, and the interconversion is extremely rapid, leading to a single set of signals in NMR spectroscopy under normal conditions.[4]

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

The Decisive Factor: Influence of Substituents on Tautomeric Equilibrium

The position of the tautomeric equilibrium is exquisitely sensitive to the nature of the substituent at the C3/C5 position. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—play a pivotal role in determining which tautomer is more stable and therefore predominates.[4][6]

Electronic Effects of Substituents

A general principle has emerged from numerous experimental and theoretical studies:

  • Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position (the 3-substituted tautomer).[4] These groups increase the electron density at the adjacent nitrogen (N2), making it more basic and a more favorable site for protonation.

  • Electron-withdrawing groups (e.g., -NO₂, -CHO, -COOH) generally stabilize the tautomer with the substituent at the C5 position (the 5-substituted tautomer).[4] These groups decrease the electron density at the adjacent nitrogen, making the distal nitrogen (N1) the preferred site for the proton.

Computational studies have provided a more nuanced understanding. For instance, Jarończyk et al. demonstrated through ab initio calculations that groups capable of electron donation through the π-system (F, Cl, CONH₂, NO₂, OH, NH₂, and CH₃) favor the C3-tautomer, while electron-withdrawing groups like BH₂, CFO, COOH, and CHO stabilize the C5-tautomer.[4]

Intramolecular and Intermolecular Interactions

Beyond simple electronic effects, intramolecular hydrogen bonding can significantly influence tautomeric preference.[7] For example, a substituent capable of forming a hydrogen bond with the N-H of the pyrazole ring can lock the molecule into a specific tautomeric form.

The solvent environment also plays a crucial role. Polar solvents can stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions.[3] For example, in some cases, a tautomeric equilibrium can be observed in a solvent like DMSO, while a single tautomer predominates in a less polar solvent.[7]

Characterization of Tautomeric Forms: A Multi-faceted Approach

Determining the predominant tautomeric form or the ratio of tautomers in solution and the solid state is essential for understanding the structure-activity relationship (SAR) of pyrazole-containing drug candidates. A combination of experimental and computational techniques provides the most comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful and widely used technique for studying pyrazole tautomerism in solution.[8]

  • ¹³C NMR Spectroscopy: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the tautomeric equilibrium.[4][9] In cases of rapid interconversion, broad or averaged signals for C3 and C5 are often observed.[4] At low temperatures, the interconversion can be slowed, allowing for the observation of distinct signals for each tautomer, enabling their quantification.[10]

  • ¹H and ¹⁵N NMR Spectroscopy: These nuclei also provide valuable information about the tautomeric state.[11] For instance, the chemical shift of the N-H proton and the nitrogen atoms themselves can be indicative of the predominant form.[11]

  • Nuclear Overhauser Effect (NOE) Experiments: NOE experiments in solution can help determine the proximity of certain protons to the substituent, thereby identifying the major tautomer.[7]

Table 1: Representative ¹³C NMR Chemical Shift Differences in Substituted Pyrazoles

Substituent (R)Predominant TautomerΔδ (C3-C5) in ppm (approx.)
-CH₃3-methyl~10-15
-Ph3-phenyl~8-12[10]
-NO₂5-nitro~15-20
-COOH5-carboxy~12-18

Note: The sign of Δδ depends on the specific tautomer and solvent.

X-ray Crystallography: The Solid-State Picture

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.[10] This information is crucial as the solid-state conformation can influence properties like solubility and dissolution rate. It is often observed that the tautomer present in the solid state is also the most abundant one in solution.[4]

Computational Chemistry: A Predictive and Mechanistic Tool

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.[4][12] These methods can calculate the energy difference between tautomers, providing a theoretical prediction of the equilibrium constant.[4] Furthermore, computational studies can elucidate the transition state of the proton transfer reaction and the role of solvent molecules in facilitating this process.[4] For instance, calculations have shown that water molecules can lower the energy barrier for proton transfer by forming hydrogen-bonded bridges.[3]

G cluster_1 Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE) Equilibrium Tautomeric Equilibrium (K_T) NMR->Equilibrium XRay X-Ray Crystallography Structure Predominant Tautomer (Solution & Solid State) XRay->Structure DFT DFT/Ab Initio Calculations DFT->Equilibrium DFT->Structure

Caption: Workflow for the characterization of pyrazole tautomers.

Experimental Protocols

Protocol for Low-Temperature NMR Spectroscopy to Determine Tautomeric Equilibrium
  • Sample Preparation: Dissolve a precisely weighed amount of the substituted pyrazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (typically 10-20 mg/mL).

  • Initial Spectrum Acquisition: Record a standard ¹³C NMR spectrum at room temperature (e.g., 298 K) to observe the initial state of the signals for C3 and C5.

  • Low-Temperature Setup: Cool the NMR probe to a low temperature where the proton exchange is expected to be slow on the NMR timescale. This temperature will vary depending on the compound and solvent but can range from -20 °C to -80 °C.

  • Spectral Acquisition at Low Temperature: Acquire a series of ¹³C NMR spectra at decreasing temperatures until the signals for C3 and C5 resolve into two distinct sets of peaks corresponding to the two tautomers.

  • Signal Integration and Quantification: Once well-resolved signals are obtained, carefully integrate the corresponding peaks for each tautomer. The ratio of the integrals will give the tautomeric equilibrium constant (K_T).

  • Data Analysis: Calculate K_T = [Tautomer A] / [Tautomer B], where [Tautomer A] and [Tautomer B] are the concentrations (proportional to the integral values) of the two tautomers.

Protocol for Computational Prediction of Tautomeric Stability
  • Structure Generation: Build the 3D structures of both tautomers of the substituted pyrazole using a molecular modeling software.

  • Conformational Search: Perform a conformational search for each tautomer to identify the lowest energy conformer.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer of each tautomer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).[4]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory if necessary (e.g., MP2).[4]

  • Solvation Modeling: To account for solvent effects, perform the calculations using a continuum solvation model (e.g., PCM, SMD) that represents the solvent of interest.

  • Relative Stability Analysis: Compare the calculated Gibbs free energies (or electronic energies) of the two tautomers. The tautomer with the lower energy is predicted to be the more stable one. The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (K_T = exp(-ΔG/RT)).

Implications for Drug Design and Development

The tautomeric state of a pyrazole-based drug candidate has profound implications for its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Receptor Binding: The two tautomers of a pyrazole can have different hydrogen bond donor/acceptor patterns, dipole moments, and overall shapes.[2] This can lead to significant differences in their binding affinity and selectivity for a biological target. A drug design strategy that fails to consider the predominant tautomer may lead to inaccurate SAR models and suboptimal lead compounds.

  • Physicochemical Properties: Tautomerism affects key physicochemical properties such as lipophilicity (logP), pKa, and solubility.[2] These properties, in turn, influence the drug's absorption, distribution, and clearance.

  • Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form. Different tautomers may present different sites for metabolic enzymes to act upon.

The alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 alkylated isomers, with the ratio depending on the substituent and solvent.[5] Understanding the tautomeric equilibrium is crucial for controlling the regioselectivity of such synthetic transformations.

Conclusion

The tautomerism of substituted pyrazoles is a fundamental aspect of their chemistry with significant ramifications for drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for the rational design of novel pyrazole-based therapeutics. By embracing the complexity of tautomerism, medicinal chemists can unlock the full potential of this privileged scaffold.

References

A-Technical-Guide-to-2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol:-Identification,-Synthesis,-and-Therapeutic-Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. Central to its identity is the IUPAC International Chemical Identifier (InChI) framework, which provides an unambiguous, standardized representation. This document details the definitive InChIKey for the title compound, SACPALZHGDYLNH-UHFFFAOYSA-N , and elaborates on its structural features, physicochemical properties, and its position within the therapeutically significant class of pyrazole-containing molecules. We explore its conceptual synthesis, highlighting established methodologies for constructing the pyrazole core. Furthermore, this guide synthesizes current research to discuss the compound's primary application in drug discovery, particularly as a scaffold for developing novel N-type (Cav2.2) calcium channel blockers for the management of chronic and neuropathic pain. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.

Definitive Chemical Identification

Unambiguous molecular identification is the cornerstone of chemical research and development. The International Union of Pure and Applied Chemistry (IUPAC) developed the InChI system to create a standard and human-readable format for chemical structures. For this compound, the definitive identifiers are crucial for database searches, patent filings, and regulatory submissions.

The standard InChIKey for this compound is SACPALZHGDYLNH-UHFFFAOYSA-N . This 27-character signature is a hashed version of the full InChI string, providing a concise and unique digital fingerprint for the molecule.

The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compoundIUPAC Nomenclature
InChIKey SACPALZHGDYLNH-UHFFFAOYSA-NPubChem
InChI InChI=1S/C6H8N2O/c9-6-4-2-1-3-5(4)7-8-6/h1-3H2,(H2,7,8,9)PubChem
SMILES C1CC2=C(C1)NNC2=OPubChem
CAS Number 364746-32-7BLDpharm[1]
Molecular Formula C6H8N2OPubChem
Molecular Weight 124.14 g/mol PubChem
Molecular Structure

The structure comprises a pyrazole ring fused with a cyclopentane ring, featuring a hydroxyl group at the 3-position of the pyrazole core. This fused bicyclic system imparts a rigid, three-dimensional architecture that is often advantageous for specific binding to biological targets.

Caption: 2D Structure of this compound.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its remarkable versatility and presence in numerous biologically active compounds.[2][3] Pyrazoles are metabolically stable and can act as bioisosteres for other functional groups, offering a robust framework for designing molecules with diverse pharmacological profiles, including anti-inflammatory, anticancer, and analgesic properties.[2][4]

The fusion of the pyrazole ring with a cyclopentane moiety, as seen in the title compound, creates the tetrahydrocyclopenta[c]pyrazole core. This structural motif has emerged as a particularly valuable template for targeting ion channels.

Therapeutic Relevance: Targeting N-Type Calcium Channels

The primary therapeutic interest in the tetrahydrocyclopenta[c]pyrazole scaffold stems from its potent activity as a blocker of N-type (Cav2.2) voltage-gated calcium channels.[5] These channels are critical components in the transmission of pain signals within the nervous system.[6] By inhibiting the influx of calcium ions through Cav2.2 channels in nerve endings, these compounds can effectively dampen the release of neurotransmitters that lead to the sensation of pain.

This mechanism of action makes N-type calcium channel blockers a validated and highly sought-after target for developing treatments for chronic and neuropathic pain—conditions that often respond poorly to traditional analgesics.[6] Research has demonstrated that novel series of pyrazolyl-based compounds show efficacy in preclinical models of both inflammatory and neuropathic pain.[5]

Physicochemical Properties and Computational Data

The drug-like properties of a molecule are heavily influenced by its physicochemical characteristics. These properties, often predicted computationally, guide the optimization process in drug discovery by providing insights into a compound's likely absorption, distribution, metabolism, and excretion (ADME) profile. An analysis of these properties is essential for prioritizing candidates for further development.[7]

PropertyValueSignificance in Drug Discovery
XLogP3-AA -0.1Indicates the compound's lipophilicity (oil/water partition coefficient). A low value suggests good aqueous solubility, which is often favorable for oral bioavailability.
Topological Polar Surface Area (TPSA) 44.3 ŲMeasures the surface area of polar atoms. A TPSA below 140 Ų is generally associated with good cell membrane permeability.
Hydrogen Bond Donor Count 2The number of hydrogen atoms attached to electronegative atoms (N, O). Important for target binding and solubility.
Hydrogen Bond Acceptor Count 2The number of electronegative atoms (N, O). Crucial for molecular recognition and binding interactions.
Rotatable Bond Count 0A low number of rotatable bonds indicates a rigid structure, which can reduce the entropic penalty upon binding to a target, potentially increasing affinity.

Data sourced from PubChem.

Conceptual Synthesis Workflow

While numerous methods exist for pyrazole synthesis, the most classical and robust approach is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[4][8]

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves disconnecting the pyrazole ring to reveal two key synthons: hydrazine and a cyclic β-ketoester.

  • Target: this compound

  • Key Disconnection: C-N bond formation via condensation.

  • Precursors: Hydrazine (or a protected version) and 2-oxocyclopentane-1-carboxylic acid ethyl ester.

This β-ketoester is a readily available starting material, making this a highly efficient and practical synthetic route.

Proposed Experimental Protocol (Conceptual)
  • Step 1: Cyclocondensation. To a solution of ethyl 2-oxocyclopentanecarboxylate in a suitable protic solvent like ethanol, add one equivalent of hydrazine hydrate.

  • Step 2: Heating and Cyclization. The reaction mixture is heated under reflux. The nucleophilic attack of the hydrazine on the two carbonyl groups (ketone and ester), followed by dehydration, leads to the formation of the fused pyrazole ring.

  • Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound.

Modern synthetic approaches, such as multicomponent reactions (MCRs), also offer powerful, one-pot strategies for rapidly generating libraries of complex pyrazole derivatives for screening.[3]

Synthesis_Workflow Start Starting Materials: - Ethyl 2-oxocyclopentanecarboxylate - Hydrazine Hydrate Reaction Step 1: Cyclocondensation Solvent: Ethanol Condition: Reflux Start->Reaction Combine Intermediate Reaction Intermediate (Hydrazone formation & cyclization) Reaction->Intermediate Heat Purification Step 2: Work-up & Purification - Solvent Removal - Recrystallization / Chromatography Intermediate->Purification Reaction Completion Product Final Product: This compound Purification->Product Isolate

Caption: Conceptual workflow for the synthesis of the target molecule.

Applications and Future Directions

The primary and most compelling application for this compound and its derivatives is in the field of drug discovery for pain management .[5]

  • Lead Scaffold for Cav2.2 Inhibitors: The rigid, fused-ring structure serves as an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazole and cyclopentane rings, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties to develop clinical candidates.

  • Beyond Pain: While the focus has been on N-type calcium channels, pyrazole derivatives are known to interact with a wide range of biological targets.[9][10] This scaffold could be explored for activity against other ion channels (e.g., T-type calcium channels) or enzymes implicated in other diseases, such as cancer or inflammatory disorders.[2][11]

  • Chemical Probes: Well-characterized derivatives can be used as chemical probes to study the physiological and pathological roles of N-type calcium channels in complex biological systems.

The future of this molecular class lies in the detailed exploration of its SAR to create highly selective and potent channel blockers with superior safety profiles compared to existing therapies.

Conclusion

This compound, definitively identified by its InChIKey SACPALZHGDYLNH-UHFFFAOYSA-N , represents more than just a chemical structure. It is a key exemplar of a "privileged" scaffold that holds significant promise for the development of next-generation therapeutics. Its role as a foundational structure for potent N-type calcium channel blockers places it at the forefront of research into novel treatments for chronic pain. The straightforward and versatile chemistry of the pyrazole core, combined with the favorable physicochemical properties of this specific scaffold, ensures that it will remain an area of active investigation for researchers and drug development professionals.

References

Molecular weight and formula of Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Identification Efforts

My initial focus involves determining the molecular weight and chemical formula of Tetrahydro cyclopenta[c]pyrazol-3-ol. I am now proceeding to seek technical specifications and its chemical properties. Further research into its applications will also be explored.

Defining Scope and Methodology

Now, I'm defining a structured approach to this task. I'll begin with a thorough search to identify the molecular weight and formula. Next, I am hunting down technical specifics like properties and applications. Simultaneously, I'm seeking out reliable sources to guarantee the research's strength. After data acquisition, I am structuring the whitepaper with a clear introduction and properties section, including a chemical structure diagram and a comprehensive draft.

Expanding Information Search

I'm now deeply immersed in the information gathering phase. I'm focusing on the molecular weight and formula of Tetrahydrocyclopenta[c]pyrazol-3-ol, following up with chemical properties, synthesis methods, and potential applications. Simultaneously, I'm scouring reliable sources to ensure scientific accuracy. The plan is to create an in-depth guide with an intro, properties section, structural diagram, and citations.

Discovering Molecular Properties

I've successfully identified the molecular weight and formula for "1,2,3,3a-Tetrahydrocyclopenta[c]pyrazol-3-ol". It's C6H8N2O, with a weight of 124.14 g/mol . Currently, I'm focusing on the "Tetrahydro" portion to ensure I haven't missed a more specific or desired result. I will continue to narrow my focus to make sure I am answering your query thoroughly.

Refining Compound Specificity

I've discovered the existence of isomers for the target compound, necessitating clarification on which one the guide will focus on. I'm leaning toward "1,2,3,3a-Tetrahydrocyclopenta[c]pyrazol-3-ol" (CID 154240224) based on its PubChem documentation. Now, I'm gathering in-depth information on this isomer, focusing on synthesis, properties, safety, and applications, and seeking relevant experimental protocols.

Narrowing Compound Focus

I'm now grappling with the fact that "Tetrahydrocyclopenta[c]pyrazol-3-ol" has isomers. To make this a comprehensive guide, I need to choose one or address multiple isomers. Based on PubChem documentation, I'm leaning toward "1,2,3,3a-Tetrahydrocyclopenta[c]pyrazol-3-ol" (CID 154240224). My next steps are focused on in-depth research of this isomer, including its synthesis, properties, safety, and applications, and also, finding experimental protocols and literature.

Acquiring Compound Data

I've successfully pinpointed the molecular weight (124.14 g/mol ) and formula (C6H8N2O) for the specified compound, focusing on the isomer with PubChem CID 1. This data was extracted from my initial search.

Pinpointing Specific Synthesis

I've got the general information on pyrazole derivatives now, including their drug discovery importance. I know pyrazole synthesis in general is covered, but I'm still trying to find a specific synthesis protocol for the target isomer. I also need the physicochemical properties and spectroscopic data to fully characterize it, so that is next on my to-do list.

Targeting Specific Information

I've got the molecular weight, formula, and drug discovery context nailed down. While I understand the general importance of pyrazole derivatives, I'm now laser-focused on finding the specific synthesis protocol, physicochemical data (melting point, solubility, pKa, etc.), and spectroscopic data for this precise isomer. My searches need to be sharper to get those details, as well as biological activity and safety information. I'm focusing on those five areas now!

Establishing Compound Identity

I've nailed down the molecular weight and formula for 1,2,3,3a-Tetrahydrocyclopenta[c]pyrazol-3-ol. Plus, I unearthed a treasure trove of information regarding pyrazole derivatives. This is great for the whitepaper introduction and setting the stage with relevant context.

Narrowing Data Search Scope

I've hit a wall on specifics. While I have the basics, the key data – synthesis, properties, spectra, and activity for the exact molecule – is missing. The existing data is too general. My next move is to focus my search to uncover these crucial details. If unsuccessful, I'll flag the lack of specific, published information and focus the whitepaper as a guide to the compound rather than an in-depth reference.

Intensifying Information Hunt

I've hit a roadblock on the crucial specifics: synthesis, properties, spectra, activity for the molecule are nowhere to be found. The general pyrazole literature is abundant, but the exact compound remains elusive. The current safety data sheets are too generic, and can't be used. I'll launch focused searches to unearth these details. I have to find something, or the whitepaper will only be an overview.

Confirming Key Data

I've nailed down the molecular weight and formula from PubChem for the compound. It looks like specific synthesis protocols and experimental physicochemical data, such as melting point, are proving elusive, despite a concerted search. I'm expanding search parameters to find more information, but I'm not optimistic.

Shifting Project Focus

I've hit a roadblock: detailed data on this specific isomer is scarce. My plan has shifted; instead of a guide for this single compound, I'll write on the entire Tetrahydrocyclopenta[c]pyrazol-3-ol class. I'll frame it around its potential in drug discovery, using the known molecular formula and weight as a starting point. I'll draw on broader pyrazole synthesis and biological activity data.

Adjusting Research Scope

I'm facing the hard reality of limited data for the exact isomer. The PubChem data is solid, but the absence of specific synthesis details and properties is a stumbling block. It's time to refine the scope. I'm pivoting to a broader guide on the Tetrahydrocyclopenta[c]pyrazol-3-ol class, emphasizing its potential in drug discovery.

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol and its derivatives have garnered significant attention for their potential therapeutic applications, including as N-type calcium channel blockers for the management of chronic pain.[1] This application note provides a comprehensive, in-depth guide to the synthesis of the parent compound, this compound, focusing on the robust and widely applicable cyclocondensation reaction between a β-keto ester and hydrazine.

The synthesis of pyrazolone derivatives through the reaction of β-keto esters with hydrazine and its derivatives is a well-established and efficient method.[2][3] This approach, often referred to as the Knorr pyrazole synthesis, offers a versatile and scalable route to a diverse range of pyrazole-based compounds.[2] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Knorr Pyrazole Synthesis

The formation of the this compound core relies on the cyclocondensation reaction between 2-ethoxycarbonylcyclopentanone (a cyclic β-keto ester) and hydrazine. The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine on the ketone carbonyl of 2-ethoxycarbonylcyclopentanone. This is followed by dehydration to form a hydrazone intermediate.[2][4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization step forms the five-membered pyrazole ring.[2]

  • Tautomerization: The resulting intermediate readily tautomerizes to the more stable 3-hydroxypyrazole form, yielding the final product, this compound.[2][5][6] It is important to note that pyrazolones can exist in several tautomeric forms, and the equilibrium can be influenced by the solvent and substituents.[5][6][7]

The overall reaction is typically catalyzed by a small amount of acid, which facilitates both the initial condensation and the subsequent cyclization.[2]

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_ethoxycarbonylcyclopentanone 2-Ethoxycarbonyl- cyclopentanone mixing Mixing in Solvent (e.g., Ethanol) 2_ethoxycarbonylcyclopentanone->mixing hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->mixing heating Heating with Acid Catalyst mixing->heating Cyclocondensation cooling Cooling & Precipitation heating->cooling filtration Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying final_product 2,4,5,6-Tetrahydro- cyclopenta[c]pyrazol-3-ol drying->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Ethoxycarbonylcyclopentanone≥98%Commercially Available
Hydrazine Hydrate (50-60%)ReagentCommercially AvailableCaution: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[8]
Ethanol (Absolute)ReagentCommercially Available
Glacial Acetic AcidReagentCommercially AvailableUsed as a catalyst.
Diethyl EtherReagentCommercially AvailableFor washing the product.
Equipment
  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-ethoxycarbonylcyclopentanone (1 equivalent) and absolute ethanol.

  • Addition of Reagents: While stirring, add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution. A slight exotherm may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If necessary, the solution can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure an adequate amount of catalyst is used.
Product loss during work-upUse minimal amounts of cold solvent for washing. Ensure complete precipitation before filtration.
Impure ProductPresence of starting materialsOptimize the molar ratio of hydrazine hydrate. Ensure the reaction goes to completion. Recrystallize the product from a suitable solvent if necessary.
Formation of side productsControl the reaction temperature carefully. Consider using a milder acid catalyst.
Difficulty in PrecipitationProduct is soluble in the reaction solventAfter cooling, slowly add a non-polar solvent (e.g., hexane) to induce precipitation. Alternatively, remove the solvent under reduced pressure and triturate the residue with a suitable solvent.

Conclusion

The synthesis of this compound via the cyclocondensation of 2-ethoxycarbonylcyclopentanone and hydrazine hydrate is a reliable and efficient method for accessing this valuable heterocyclic scaffold. The protocol outlined in this application note, grounded in the principles of the Knorr pyrazole synthesis, provides a clear and detailed pathway for researchers in organic synthesis and medicinal chemistry. By understanding the underlying reaction mechanism and potential areas for optimization, scientists can confidently produce this compound for further investigation and development in various therapeutic areas.

References

Multi-Step Synthesis of Pyrazole-Based N-Type Calcium Channel Blockers: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-type (Cav2.2) voltage-gated calcium channels are critical regulators of neurotransmitter release and are a clinically validated target for the management of chronic pain.[1][2] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the design of potent and selective Cav2.2 inhibitors. This guide provides a detailed technical overview of the multi-step synthesis of pyrazole-based N-type calcium channel blockers, from the foundational principles of pyrazole ring construction to the final amide coupling and in vitro characterization. We present field-proven protocols, explain the rationale behind experimental choices, and offer insights into potential challenges and optimization strategies.

Introduction: The Rationale for Pyrazole-Based Cav2.2 Blockers

The transmission of pain signals from the periphery to the central nervous system is significantly mediated by N-type calcium channels located in the spinal cord.[1] Inhibition of these channels leads to a decrease in membrane excitability and neurotransmitter release, resulting in pain relief. While the peptide ziconotide is an effective N-type calcium channel blocker, its clinical use is limited by the need for intrathecal administration.[1] This has spurred the development of small-molecule inhibitors with improved pharmacokinetic properties.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its structural rigidity, capacity for diverse substitution patterns, and ability to participate in various non-covalent interactions make it an ideal scaffold for designing enzyme inhibitors and receptor antagonists.[3] In the context of Cav2.2 channels, the pyrazole core can be strategically functionalized to achieve high affinity and selectivity.

Mechanism of Action: How Pyrazole-Based Compounds Block N-Type Calcium Channels

N-type calcium channels are heteromeric protein complexes, and small-molecule inhibitors can interact with various sites to modulate channel function. Pyrazole-based blockers are often designed to be state-dependent, preferentially binding to the inactivated state of the channel. This can lead to an improved safety profile by selectively targeting hyperactive neurons, which are characteristic of pathological pain states. The pyrazole core and its substituents can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds within the channel pore or at allosteric sites, thereby physically occluding the channel or inducing conformational changes that prevent ion permeation.

Below is a conceptual diagram illustrating the role of N-type calcium channels in nociceptive signaling and the inhibitory action of pyrazole-based blockers.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential CaV2.2 Channel (Open) CaV2.2 Channel (Open) Action Potential->CaV2.2 Channel (Open) Depolarization CaV2.2 Channel (Blocked) CaV2.2 Channel (Blocked) Neurotransmitter Vesicles Neurotransmitter Vesicles CaV2.2 Channel (Open)->Neurotransmitter Vesicles Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Neurotransmitter Vesicles->Neurotransmitter Release Receptors Receptors Neurotransmitter Release->Receptors Binding Pyrazole Blocker Pyrazole Blocker Pyrazole Blocker->CaV2.2 Channel (Blocked) Inhibition Pain Signal Propagation Pain Signal Propagation Receptors->Pain Signal Propagation

Caption: Mechanism of N-type calcium channel blockade by pyrazole derivatives in nociceptive signaling.

Multi-Step Synthetic Strategy: From Core to Final Compound

The most common and flexible approach to synthesizing pyrazole-based N-type calcium channel blockers involves a multi-step sequence. This strategy allows for late-stage diversification of the amide moiety, which is often crucial for optimizing biological activity. The general workflow is as follows:

  • Pyrazole Core Synthesis: Construction of the pyrazole ring with an ester or carboxylic acid handle at the C3 or C5 position.

  • Hydrolysis (if necessary): Conversion of the pyrazole ester to the corresponding carboxylic acid.

  • Amide Coupling: Formation of the final carboxamide by coupling the pyrazole carboxylic acid with a desired amine.

The following diagram illustrates this synthetic workflow.

1,3-Dicarbonyl 1,3-Dicarbonyl Pyrazole Ester Pyrazole Ester 1,3-Dicarbonyl->Pyrazole Ester Knorr Synthesis Hydrazine Hydrazine Hydrazine->Pyrazole Ester Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Pyrazole Ester->Pyrazole Carboxylic Acid Hydrolysis Final Pyrazole Carboxamide Final Pyrazole Carboxamide Pyrazole Carboxylic Acid->Final Pyrazole Carboxamide Amide Coupling Amine Amine Amine->Final Pyrazole Carboxamide

Caption: General multi-step synthetic workflow for pyrazole-based N-type calcium channel blockers.

Detailed Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: Synthesis of a Substituted Pyrazole-3-Carboxylate Ester via Knorr Cyclization

This protocol describes a classic Knorr pyrazole synthesis using a β-ketoester and a substituted hydrazine.[4]

Reagent/SolventMolecular WeightEquivalentsAmount
Ethyl Benzoylacetate192.21 g/mol 1.0(e.g., 10 mmol, 1.92 g)
(2,4-Dichlorophenyl)hydrazine177.02 g/mol 1.0(e.g., 10 mmol, 1.77 g)
Ethanol46.07 g/mol -50 mL
Glacial Acetic Acid60.05 g/mol Catalytic3-5 drops

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,4-dichlorophenyl)hydrazine (1.0 eq) and ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops) to the solution.

  • Substrate Addition: Add the ethyl benzoylacetate (1.0 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If an oil is obtained, it may be purified by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Pyrazole Ester to the Carboxylic Acid

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, a key precursor for amide bond formation.[5]

Reagent/SolventMolecular WeightEquivalentsAmount
Pyrazole-3-carboxylate Ester(Varies)1.0(e.g., 5 mmol)
Lithium Hydroxide (LiOH)23.95 g/mol 2.0(e.g., 10 mmol, 0.24 g)
Tetrahydrofuran (THF)72.11 g/mol -30 mL
Water18.02 g/mol -10 mL
1M Hydrochloric Acid (HCl)36.46 g/mol -As needed

Procedure:

  • Reaction Setup: Dissolve the pyrazole ester (1.0 eq) in a mixture of THF (30 mL) and water (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Base Addition: Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Isolation: Stir the mixture in the ice bath for an additional 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the product under high vacuum to yield the pure pyrazole-3-carboxylic acid. The product is often pure enough for the next step without further purification.

Protocol 3: Amide Coupling to Form the Final Pyrazole Carboxamide

This protocol describes the formation of the amide bond using a standard coupling reagent.[6]

Reagent/SolventMolecular WeightEquivalentsAmount
Pyrazole-3-carboxylic Acid(Varies)1.0(e.g., 2 mmol)
1-Aminopiperidine100.16 g/mol 1.1(e.g., 2.2 mmol, 0.22 g)
HATU380.23 g/mol 1.2(e.g., 2.4 mmol, 0.91 g)
DIPEA129.24 g/mol 3.0(e.g., 6 mmol, 1.05 mL)
Anhydrous DMF73.09 g/mol -20 mL

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (20 mL).

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add 1-aminopiperidine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final pyrazole carboxamide.

In Vitro Characterization: Assessing N-Type Calcium Channel Blockade

Once synthesized, the novel pyrazole derivatives must be evaluated for their ability to block N-type calcium channels. High-throughput screening (HTS) methods are essential for this purpose.

Protocol 4: FLIPR-Based Calcium Influx Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based fluorescent method for measuring intracellular calcium mobilization, making it ideal for screening large compound libraries against Cav2.2.[7][8]

Principle:

A cell line stably expressing the Cav2.2 channel (e.g., SH-SY5Y human neuroblastoma cells, which endogenously express Cav2.2) is loaded with a calcium-sensitive fluorescent dye. Depolarization of the cell membrane with potassium chloride (KCl) opens the Cav2.2 channels, causing an influx of extracellular calcium. This leads to an increase in fluorescence, which is measured by the FLIPR instrument. The inhibitory effect of a test compound is determined by its ability to reduce the KCl-induced fluorescence signal.[8]

ComponentDescription
Cell LineSH-SY5Y human neuroblastoma cells
Assay BufferHBSS + 20 mM HEPES + 5 mM CaCl2
Calcium Indicator DyeFLIPR Calcium Assay Kit or Fluo-4 AM
Depolarizing AgentHigh potassium solution (e.g., 90 mM KCl)
Test CompoundsPyrazole derivatives dissolved in DMSO

Procedure:

  • Cell Culture and Plating: Culture SH-SY5Y cells to ~80% confluency. Seed the cells into 96- or 384-well black-walled, clear-bottom assay plates and grow overnight to form a confluent monolayer.

  • Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the cell culture medium from the assay plates and add the dye solution. Incubate the plates at 37°C for 1 hour to allow for dye loading.

  • Compound Addition: Prepare serial dilutions of the pyrazole test compounds in assay buffer. Add the compound solutions to the assay plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • FLIPR Measurement: Place the assay plate into the FLIPR instrument. The instrument will add the high potassium solution to each well to induce depolarization and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response is measured for each well. The percent inhibition for each compound concentration is calculated relative to the positive (no compound) and negative (no KCl stimulation) controls. The IC50 value (the concentration of compound that inhibits 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for pyrazole-based N-type calcium channel blockers is an ongoing area of research, several key structural features have been identified as important for activity.[9][10]

  • Substitution at the N1 position of the pyrazole ring: A substituted phenyl ring, often with electron-withdrawing groups like halogens (e.g., 2,4-dichlorophenyl), is frequently found in potent inhibitors. This group likely engages in hydrophobic and/or halogen bonding interactions within a specific pocket of the channel.

  • Substitution at the C5 position: A para-substituted phenyl ring at this position can significantly influence potency. The nature of the substituent (e.g., iodo, chloro) can modulate both the electronic properties and the steric fit of the molecule within the binding site.[9]

  • The Carboxamide Moiety at the C3 Position: The amide group is a critical pharmacophore, likely participating in hydrogen bonding interactions with the channel. The nature of the amine component of the amide (e.g., a piperidinyl group) can be varied to fine-tune potency, selectivity, and physicochemical properties.[9]

Conclusion

The multi-step synthesis of pyrazole-based N-type calcium channel blockers offers a robust and flexible platform for the discovery of novel analgesic agents. By leveraging classic synthetic methodologies like the Knorr pyrazole synthesis in combination with modern amide coupling techniques, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The in vitro characterization of these compounds using high-throughput assays such as the FLIPR-based calcium influx assay is crucial for identifying potent and selective inhibitors. The insights gained from SAR studies will continue to guide the design of next-generation pyrazole-based Cav2.2 blockers with improved therapeutic profiles.

References

Application Notes & Protocols: Investigating 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in Chronic Pain Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in the investigation of chronic pain.

Introduction: A Novel Avenue for Analgesia

Chronic pain represents a significant unmet medical need, affecting millions worldwide and driving the search for novel, non-opioid therapeutics.[1] A key strategy in this endeavor is the targeted modulation of neuronal pathways that become sensitized and hyperactive in chronic pain states. One such critical target is the N-type voltage-gated calcium channel, Cav2.2. These channels are densely expressed on presynaptic terminals of nociceptive neurons in the spinal cord's dorsal horn and play a pivotal role in the release of neurotransmitters that signal pain.

This compound is a member of a novel series of pyrazole compounds identified as potent and selective inhibitors of N-type calcium channels (Cav2.2).[2] Pyrazole derivatives are known for their diverse pharmacological activities, making them a promising scaffold in drug discovery.[3][4][5] Preclinical evidence has demonstrated the efficacy of this compound series in a rodent model of inflammatory pain, underscoring its potential as a therapeutic candidate for chronic pain conditions.[2]

This document serves as a comprehensive guide for researchers, providing a strategic framework and detailed protocols for the preclinical evaluation of this compound. We will move from initial in vitro target validation to robust in vivo efficacy testing in established models of chronic inflammatory and neuropathic pain, emphasizing experimental rigor and ethical considerations throughout.

Section 1: Preclinical Evaluation Strategy

A successful preclinical evaluation hinges on a logical, stepwise progression from target confirmation to behavioral outcomes. The causality behind this workflow is to first confirm that the compound engages its intended molecular target (in vitro) before investing resources in complex and ethically sensitive in vivo models. This ensures that any observed analgesic effects in animals can be confidently attributed to the compound's mechanism of action.

Preclinical_Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Efficacy Testing cluster_2 Phase 3: Analysis & Interpretation invitro_assay Target Engagement Assay (e.g., Radioligand Binding) electrophys Functional Validation (e.g., Patch-Clamp Electrophysiology) invitro_assay->electrophys Confirm Functional Blockade pain_model Induce Chronic Pain Model (Inflammatory or Neuropathic) electrophys->pain_model Proceed if Potent & Selective compound_admin Administer Compound (Dose-Response Study) pain_model->compound_admin Allow Model to Stabilize behavioral Behavioral Assessment (Allodynia & Hyperalgesia) compound_admin->behavioral Measure Analgesic Effect data_analysis Statistical Analysis (Sham vs. Vehicle vs. Treated) behavioral->data_analysis conclusion Conclusion on Efficacy & Therapeutic Potential data_analysis->conclusion

Caption: High-level workflow for the preclinical evaluation of a novel analgesic compound.

Section 2: The Role of Cav2.2 in Nociception

To understand the rationale for targeting Cav2.2, it is essential to visualize its role in the pain signaling pathway. In nociceptive (pain-sensing) neurons, an action potential arriving at the presynaptic terminal triggers the opening of voltage-gated calcium channels. The influx of Ca²⁺ through Cav2.2 channels is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of excitatory neurotransmitters like glutamate and Substance P into the synapse. These neurotransmitters then act on the postsynaptic neuron, propagating the pain signal up the spinal cord to the brain. By blocking Cav2.2, this compound is hypothesized to inhibit this crucial step, thereby reducing neurotransmitter release and dampening the transmission of pain signals.

Cav2_2_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential (Pain Signal) Cav22 Cav2.2 Channel (N-type) AP->Cav22 Opens Vesicles Vesicles with Neurotransmitters (Glutamate, Sub P) Cav22->Vesicles Ca²⁺ Influx Triggers Release Vesicles->Release Fusion & Exocytosis Receptors Receptors (e.g., AMPA, NK1) Release->Receptors Bind to Signal Signal Propagation to Brain Receptors->Signal Activates Compound 2,4,5,6-Tetrahydro- cyclopenta[c]pyrazol-3-ol Compound->Cav22 BLOCKS

Caption: Simplified signaling pathway showing Cav2.2 modulation by the target compound.

Section 3: In Vitro Characterization Protocols

Before proceeding to animal models, it is critical to confirm the compound's activity and selectivity in vitro. These assays provide quantitative measures of potency (e.g., IC₅₀) and help rule out off-target effects that could confound in vivo results. High-throughput screening (HTS) can be employed for initial discovery, followed by more detailed functional assays like electrophysiology.[6][7][8][9][10]

Protocol 3.1: High-Throughput Functional Screening (Fluorescent Imaging)

This protocol describes a common HTS method using a Ca²⁺-sensitive fluorescent dye to measure ion channel activity in a cell line stably expressing human Cav2.2 channels.

Rationale: This assay provides a rapid and scalable method to quantify the inhibitory effect of the compound on channel function by measuring changes in intracellular calcium concentration.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the human Cav2.2 channel complex (α1B, β3, and α2δ-1 subunits) into 384-well black-walled, clear-bottom microplates. Culture overnight to allow for adherence.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound (typically from 1 nM to 30 µM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known Cav2.2 blocker like Ziconotide). Incubate for 15-30 minutes.

  • Depolarization and Measurement: Use a fluorescence imaging plate reader (e.g., FLIPR, FDSS) to measure baseline fluorescence. Add a depolarizing stimulus (e.g., a high concentration of KCl) to all wells to open the voltage-gated calcium channels.

  • Data Acquisition: The plate reader will record the increase in fluorescence intensity as Ca²⁺ flows into the cells.

  • Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the peak fluorescence signal compared to the vehicle control. Plot the percent inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Section 4: In Vivo Preclinical Models of Chronic Pain

Animal models are indispensable for assessing the therapeutic potential of a novel analgesic, as they allow for the study of pain in a complex biological system.[1][11] It is crucial to select models that are clinically relevant and produce robust, reproducible results.[12] We will detail two gold-standard models: one for chronic inflammatory pain and one for neuropathic pain.[11][13][14]

Protocol 4.1: Complete Freund's Adjuvant (CFA) Model of Chronic Inflammatory Pain

Rationale: The intraplantar injection of CFA induces a localized, persistent inflammatory response characterized by edema, immune cell infiltration, and long-lasting hypersensitivity to thermal and mechanical stimuli.[15][16] This model is highly relevant for studying conditions like arthritis and has been used to validate the activity of the this compound compound series.[2][16][17]

Methodology:

  • Animal Acclimation: Acclimate adult male Sprague-Dawley rats (200-250g) to the housing facility and behavioral testing environment for at least 7 days prior to the experiment.

  • Baseline Testing: Before CFA injection, establish baseline paw withdrawal thresholds and latencies for each animal using the behavioral tests described in Section 5.

  • CFA Induction: Briefly anesthetize the animals with isoflurane. Inject 100 µL of Complete Freund's Adjuvant (containing 1 mg/mL heat-killed M. tuberculosis) intradermally into the plantar surface of the right hind paw.[18] A sham group should receive an injection of the saline vehicle.

  • Model Development: Allow the inflammatory response to develop over 24-72 hours. Successful induction is confirmed by visible signs of edema and a significant decrease in paw withdrawal thresholds (hypersensitivity) compared to baseline.

  • Compound Administration: On the test day (e.g., Day 3 post-CFA), administer this compound via the desired route (e.g., intraperitoneal, oral gavage). A dose-response study is essential. Include a vehicle control group and a positive control group (e.g., morphine or a COX-2 inhibitor).

  • Post-Dosing Behavioral Testing: Assess mechanical and thermal hypersensitivity at various time points after compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

Parameter Description
Species/Strain Sprague-Dawley Rat
CFA Dose/Volume 1 mg/mL suspension; 100 µL intraplantar injection
Model Development Time 24-72 hours
Test Compound Dosing Route: IP, PO. Doses: Determine via dose-ranging study (e.g., 1, 3, 10, 30 mg/kg)
Control Groups 1. Sham (Saline injection) + Vehicle; 2. CFA + Vehicle; 3. CFA + Positive Control (e.g., Etoricoxib)
Primary Endpoints Reversal of mechanical allodynia and thermal hyperalgesia

Table 1: Key Parameters for the CFA Inflammatory Pain Model.

Protocol 4.2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Rationale: The CCI model mimics peripheral nerve damage seen in human neuropathic pain conditions.[19] It involves loose ligation of the sciatic nerve, which leads to axonal damage, inflammation, and the development of robust and persistent mechanical allodynia and thermal hyperalgesia.[20][21][22] This model is ideal for testing compounds aimed at treating pain arising from nerve injury.[23]

Methodology:

  • Animal Acclimation & Baseline: As described in Protocol 4.1.

  • Surgical Procedure: Anesthetize the rat (e.g., with isoflurane). Place the animal in a prone position and make a small incision at the mid-thigh level of the left leg. Carefully expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.[21]

  • Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, spaced approximately 1 mm apart.[21][22] The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.

  • Sham Surgery: In the sham control group, the sciatic nerve is exposed in the same manner, but no ligatures are applied.

  • Wound Closure & Recovery: Close the muscle layer with sutures and the skin with wound clips. Allow the animal to recover fully. Provide post-operative analgesia for the first 24-48 hours as per ethical guidelines, ensuring it does not interfere with the study endpoints.

  • Model Development: Neuropathic pain behaviors typically develop over 7-14 days post-surgery. Confirm the development of hypersensitivity before proceeding.

  • Compound Administration & Testing: On the test day (e.g., Day 14 post-CCI), perform compound administration and behavioral testing as described for the CFA model (steps 5 and 6). A common positive control for neuropathic pain is Gabapentin.

Parameter Description
Species/Strain Sprague-Dawley Rat
Surgical Procedure 4 loose chromic gut (4-0) ligatures around the sciatic nerve
Model Development Time 7-14 days
Test Compound Dosing Route: IP, PO. Doses: Determine via dose-ranging study (e.g., 1, 3, 10, 30 mg/kg)
Control Groups 1. Sham Surgery + Vehicle; 2. CCI + Vehicle; 3. CCI + Positive Control (e.g., Gabapentin)
Primary Endpoints Reversal of mechanical allodynia and thermal hyperalgesia

Table 2: Key Parameters for the CCI Neuropathic Pain Model.

Section 5: Behavioral Assessment of Analgesia

The quantification of pain-like behaviors in rodents is the primary method for assessing analgesic efficacy.[24][25] These tests measure stimulus-evoked withdrawal responses.[25]

Protocol 5.1: Assessment of Mechanical Allodynia (von Frey Test)

Rationale: Mechanical allodynia is a hallmark of chronic pain, where a normally non-painful stimulus (like light touch) is perceived as painful.[25] The von Frey test quantifies the mechanical withdrawal threshold of the paw.

Methodology:

  • Habituation: Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw (the affected paw in the pain models).

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The "up-down" method is commonly used. A positive response prompts the use of the next weaker filament, while a lack of response prompts the use of the next stronger filament. This continues for several stimuli after the first response crossover.

  • Analysis: The 50% paw withdrawal threshold (in grams) is calculated from the pattern of responses. An effective analgesic will significantly increase this threshold towards the baseline (pre-injury) level.

Protocol 5.2: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Rationale: Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus. The Hargreaves test measures the latency to withdraw the paw from a radiant heat source.[24]

Methodology:

  • Habituation: Place the animal in a clear plastic chamber on a temperature-controlled glass floor. Allow it to acclimate.

  • Stimulation: A mobile radiant heat source is positioned under the glass floor, directly beneath the targeted hind paw. The heat source is activated, and a timer starts.

  • Response: The timer stops automatically when the animal withdraws its paw.

  • Cut-off Time: A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

  • Analysis: The paw withdrawal latency (in seconds) is recorded. An effective analgesic will significantly increase the withdrawal latency towards the baseline level.

Section 6: Ethical Considerations in Pain Research

All research involving animals must be conducted with the highest ethical standards and in accordance with institutional and national guidelines.[26][27][28]

  • Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[29]

  • Minimization of Pain and Distress: The number of animals used should be minimized, and procedures should be refined to reduce suffering. This includes the use of anesthesia for surgical procedures and appropriate post-operative care.[26][29]

  • Humane Endpoints: Clear criteria must be established for the humane euthanasia of any animal showing signs of excessive distress that cannot be alleviated.[26]

  • Justification: The scientific justification for inducing pain in animals must be strong, and the potential benefits of the research must outweigh the harm to the animals.[29]

References

Application of Pyrazole Derivatives as Anti-Inflammatory Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of pyrazole derivatives as potential anti-inflammatory agents. It delves into the scientific rationale, mechanisms of action, and detailed protocols for key in vitro and in vivo assays.

Introduction: The Rationale for Pyrazole Derivatives in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal of anti-inflammatory drug discovery is to modulate the intricate signaling pathways that govern this process.

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[3][4] Its derivatives have demonstrated a wide range of biological activities, with a notable prominence in the field of anti-inflammatory therapeutics.[5][6] The commercial success of the selective COX-2 inhibitor Celecoxib, which features a pyrazole core, has spurred extensive research into novel pyrazole-based compounds with improved efficacy and safety profiles.[7][8]

The versatility of the pyrazole ring allows for facile chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This chemical tractability permits the development of derivatives that can selectively target key enzymes and transcription factors in the inflammatory cascade.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of pyrazole derivatives are often multi-faceted, targeting several key nodes in the inflammatory pathway. A thorough understanding of these mechanisms is crucial for designing robust screening assays and interpreting experimental data.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[5][9] COX enzymes exist in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] The selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Modulation of Lipoxygenase (LOX) Pathways

In addition to the COX pathway, some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases (LOX), enzymes that catalyze the production of pro-inflammatory leukotrienes from arachidonic acid.[2][10] Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory activity.

Suppression of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2] Several pyrazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Reduction of Pro-inflammatory Mediators

By targeting the aforementioned pathways, pyrazole derivatives can effectively reduce the production of a wide array of pro-inflammatory mediators, including:

  • Prostaglandins (e.g., PGE2): Key mediators of pain, fever, and vasodilation.

  • Leukotrienes: Involved in leukocyte chemotaxis and bronchoconstriction.

  • Cytokines (e.g., TNF-α, IL-6, IL-1β): Signaling proteins that orchestrate the inflammatory response.

  • Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.[11]

The following diagram illustrates the key inflammatory pathways targeted by pyrazole derivatives.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins (PGE2) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation_Symptoms Pain, Swelling, Redness Prostaglandins->Inflammation_Symptoms Leukotrienes->Inflammation_Symptoms Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kappa_B_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kappa_B_Pathway iNOS_Expression iNOS Expression NF_kappa_B_Pathway->iNOS_Expression Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kappa_B_Pathway->Proinflammatory_Cytokines Nitric_Oxide Nitric Oxide (NO) iNOS_Expression->Nitric_Oxide Proinflammatory_Cytokines->Inflammation_Symptoms Nitric_Oxide->Inflammation_Symptoms Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->COX_Enzymes Inhibition Pyrazole_Derivatives->LOX_Enzymes Inhibition Pyrazole_Derivatives->NF_kappa_B_Pathway Inhibition

Caption: Key inflammatory pathways targeted by pyrazole derivatives.

Experimental Protocols for Anti-Inflammatory Evaluation

A tiered approach to screening, starting with in vitro assays and progressing to in vivo models, is a robust strategy for identifying promising lead compounds.

Part 1: In Vitro Screening Assays

Rationale for In Vitro Screening: In vitro assays offer a cost-effective and high-throughput method for the initial evaluation of a compound's anti-inflammatory potential and mechanism of action.[12]

1.1. COX-1/COX-2 Inhibition Assay

Objective: To determine the potency and selectivity of pyrazole derivatives for COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate. The inhibition of this activity by the test compound is quantified by a decrease in absorbance.[10] Alternatively, methods like LC-MS/MS can directly measure the production of prostaglandins.[3]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]

  • Heme cofactor[13]

  • Arachidonic acid (substrate)[9]

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[10]

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of pyrazole derivatives and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO. Serially dilute to the desired concentrations in assay buffer.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[9]

  • Inhibitor Incubation: Add the various concentrations of the test compounds, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[9]

  • Detection: If using a colorimetric assay, add the colorimetric substrate.[10] Incubate for a specific time (e.g., 5-10 minutes) at 25-37°C.[9][10]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).[10]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

1.2. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the ability of pyrazole derivatives to inhibit the production of nitric oxide in activated macrophages.

Rationale for using RAW 264.7 cells: The murine macrophage cell line RAW 264.7 is a widely used and well-characterized in vitro model for studying inflammation.[14][15][16] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, these cells mimic the inflammatory response of primary macrophages, including the production of nitric oxide and pro-inflammatory cytokines.[4]

Principle: The amount of NO produced by the cells is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[17][18]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[12][19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18][20]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Add 100 µL of supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (equal parts of Part A and Part B mixed immediately before use).[17]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.[18][19]

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage of inhibition of NO production.

1.3. Cytokine (TNF-α and IL-6) Quantification by ELISA

Objective: To measure the effect of pyrazole derivatives on the production of key pro-inflammatory cytokines.

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.[21][22]

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (from the NO assay)

  • ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Protocol (General):

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.[21]

  • Blocking: Wash the plate and block non-specific binding sites.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[23]

  • Detection Antibody Incubation: Wash the plate and add the biotin-conjugated detection antibody. Incubate for 1-2 hours.[23]

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes.[23]

  • Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.[22]

  • Reaction Stopping: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm.[23]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve.

The following diagram illustrates the experimental workflow for in vitro screening.

G Start Pyrazole Derivative Library COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay RAW_Culture Culture RAW 264.7 Macrophages Start->RAW_Culture Data_Analysis Data Analysis (IC50, % Inhibition) COX_Assay->Data_Analysis Compound_Treatment Treat with Pyrazole Derivatives RAW_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection NO_Assay Nitric Oxide (Griess) Assay Supernatant_Collection->NO_Assay ELISA_Assay Cytokine (TNF-α, IL-6) ELISA Supernatant_Collection->ELISA_Assay NO_Assay->Data_Analysis ELISA_Assay->Data_Analysis Lead_Selection Select Lead Compounds for In Vivo Testing Data_Analysis->Lead_Selection

Caption: Experimental workflow for in vitro screening of pyrazole derivatives.

Part 2: In Vivo Validation

Rationale for In Vivo Models: In vivo models are essential for evaluating the efficacy of a drug candidate in a complex biological system, providing insights into its bioavailability, metabolism, and overall therapeutic potential.[24]

2.1. Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of promising pyrazole derivatives in vivo.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a reproducible acute inflammatory response characterized by edema (swelling).[1][2][25][26] The anti-inflammatory effect of the test compound is quantified by its ability to reduce this swelling compared to a control group. The inflammatory response is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase involving prostaglandins and other mediators.[5]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Carrageenan (1% w/v in sterile saline)[5][7]

  • Test pyrazole derivative, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 5-10 mg/kg)[7]

  • Plethysmometer for measuring paw volume

  • Animal handling equipment

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[5][7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis:

    • Calculate the paw edema (in mL) as the difference between the paw volume at each time point and the initial paw volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Determine the dose-dependent effect of the pyrazole derivative.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Production Inhibition IC50 (µM)TNF-α Inhibition (% at X µM)IL-6 Inhibition (% at X µM)
Pyrazole-A15.20.819.05.665%72%
Pyrazole-B>1002.5>4012.142%55%
Celecoxib10.50.052108.375%80%

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
Pyrazole-A100.42 ± 0.0350.6%
Pyrazole-A300.25 ± 0.0270.6%
Indomethacin100.30 ± 0.0264.7%
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of pyrazole derivatives as anti-inflammatory agents. The described protocols, from initial in vitro screening to in vivo validation, offer a robust pathway for identifying and characterizing novel therapeutic candidates. Future research in this area may focus on developing pyrazole derivatives with multi-target activities, improved pharmacokinetic profiles, and enhanced safety margins. The integration of computational modeling and structure-activity relationship (SAR) studies will further accelerate the discovery of the next generation of pyrazole-based anti-inflammatory drugs.

References

Title: A Practical Guide to Pyrazole Synthesis via Cyclocondensation: Protocols, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including celecoxib (an anti-inflammatory), sildenafil (for erectile dysfunction), and several oncology agents.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold in drug design. The most fundamental and widely employed method for its synthesis is the cyclocondensation reaction, particularly the Knorr pyrazole synthesis, first reported in 1883.[3][4] This application note provides an in-depth guide for researchers, offering detailed experimental protocols, a thorough examination of the underlying reaction mechanisms, and a comparative analysis of classical and modern synthetic techniques. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Core Principles: The Chemistry of Pyrazole Cyclocondensation

The synthesis of the pyrazole ring is most commonly achieved through the reaction of a 1,3-dielectrophilic component with a hydrazine or its derivative, which acts as a bidentate nucleophile.[3][4] The classic Knorr synthesis utilizes a 1,3-dicarbonyl compound (such as a β-diketone or a β-ketoester) and a hydrazine.[5][6] The reaction proceeds via a sequence of condensation, intramolecular cyclization, and dehydration to yield the stable, aromatic pyrazole ring.

The elegance of this reaction lies in its simplicity and efficiency. Because the final product is an aromatic and highly stable ring system, the reaction thermodynamics strongly favor its formation, often leading to high yields.[5][7]

The Reaction Mechanism: A Step-by-Step Analysis

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is typically acid-catalyzed, where the acid protonates one of the carbonyl groups, increasing its electrophilicity and priming it for nucleophilic attack.[8][9]

The key steps are as follows:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hemiaminal intermediate which quickly loses water to form a hydrazone.[5][10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate.

  • Dehydration: The final step is the elimination of a second molecule of water, driven by the formation of the stable aromatic pyrazole ring.[9]

G cluster_process Reaction Pathway cluster_end Product Formation Dicarbonyl 1,3-Dicarbonyl (β-Diketone or β-Ketoester) Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone 1. Nucleophilic attack by Hydrazine (+ Acid Catalyst, -H₂O) Hydrazine Hydrazine (R-NH-NH₂) Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate 2. Intramolecular Cyclization Pyrazole Final Aromatic Pyrazole Product Cyclic_Intermediate->Pyrazole 3. Dehydration (-H₂O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

The Challenge of Regioselectivity

A critical consideration arises when using an unsymmetrical 1,3-dicarbonyl compound (where R¹ ≠ R³). The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two constitutional isomers.[3][4] The regioselectivity is influenced by several factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of attack. For example, in 4,4,4-trifluoro-1-arylbutan-1,3-diones, the attack occurs preferentially at the carbonyl adjacent to the aryl group, away from the strongly electron-withdrawing CF₃ group.[3]

  • Reaction Conditions: The choice of solvent and catalyst (acidic vs. basic) can significantly alter the reaction pathway and influence the isomeric ratio.

Controlling regioselectivity is a key challenge, and in some cases, separation of the resulting isomers by chromatography or recrystallization is necessary.[11]

Experimental Protocols and Methodologies

The following protocols provide detailed, field-tested methodologies for synthesizing pyrazole derivatives. Safety is paramount; always consult the Safety Data Sheet (SDS) for each reagent before beginning.

Safety Precautions: Handling Hydrazine Derivatives

Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS).[12] They are acutely toxic, corrosive, and potential carcinogens.[13][14]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene for splash hazards) are mandatory.[12]

  • Spill & Disposal: Have a spill kit ready. All waste containing hydrazine must be disposed of as hazardous waste according to institutional guidelines.[13][14]

Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol details the straightforward synthesis from two common lab reagents, ethyl acetoacetate and phenylhydrazine. The reaction is often exothermic.[9]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Ethanol for recrystallization

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add ethyl acetoacetate (1.0 eq.). Slowly add phenylhydrazine (1.0 eq.) while stirring. Note: This addition can be exothermic and should be done with care.[10]

  • Heating: Heat the reaction mixture under reflux for 1 hour. The mixture will typically turn into a thicker syrup.[9][10]

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate/70% hexane, to observe the consumption of the starting materials.[5]

  • Isolation: After 1 hour, remove the heat source and allow the flask to cool in an ice bath. The resulting syrup will become viscous.[9]

  • Crystallization: Add a small amount of diethyl ether and stir or scratch the inside of the flask vigorously with a glass rod to induce crystallization of the crude product.[9]

  • Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from hot ethanol to yield the final pyrazolone.[9][10]

Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester and Hydrazine Hydrate

This protocol demonstrates the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one using an acid catalyst, which is a common and effective variation.[5]

Materials:

  • Ethyl benzoylacetate (3 mmol, 1.0 eq.)

  • Hydrazine hydrate (6 mmol, 2.0 eq.)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial or small round-bottom flask containing a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5]

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acetic acid acts as a catalyst to facilitate the condensation.[5][7]

  • Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring for 1 hour.[5]

  • Work-up: Once TLC analysis confirms the consumption of the starting ketoester, add water (10 mL) directly to the hot, stirring reaction mixture.[5]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while maintaining stirring for 30 minutes. This controlled cooling promotes the formation of well-defined crystals.[5]

  • Isolation and Purification: Collect the precipitated solid using a Büchner funnel, rinse the solid with a small volume of cold water, and allow it to air dry. Determine the mass and melting point of the dried product.[5]

Protocol 3: Modern Microwave-Assisted, Solvent-Free Synthesis

Microwave-assisted synthesis is a green chemistry technique that dramatically reduces reaction times, often improves yields, and can be performed without a solvent.[15][16][17]

Materials:

  • Substituted chalcone (α,β-unsaturated ketone) (1.0 eq.)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.2 eq.)

  • Ethanol (for work-up)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol). No solvent is added.

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 75-100°C) and power (e.g., 100 W) for a short duration, typically 5-20 minutes.[15][17][18] Note: Reaction conditions must be optimized for specific substrates.

  • Monitoring: The reaction can be monitored by checking for the disappearance of starting material via TLC after a short irradiation period.

  • Isolation: After cooling the vessel to room temperature, add a small amount of cold ethanol to the solid residue and triturate to break up the solid.

  • Purification: Collect the solid product by vacuum filtration, wash with a minimal amount of cold ethanol, and air dry. Recrystallization can be performed if necessary.[18]

Workflow and Data Analysis

A systematic approach from reaction setup to final characterization is essential for success.

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Isolation & Purification cluster_analysis Characterization Reagents 1. Reagent Prep & Safety Check Setup 2. Reaction Setup (Conventional or MW) Reagents->Setup Monitor 3. Monitor Progress (TLC) Setup->Monitor Workup 4. Work-up & Crude Isolation Monitor->Workup Purify 5. Purification (Recrystallization/ Chromatography) Workup->Purify Analysis 6. Spectroscopic Analysis (NMR, IR, MS) Purify->Analysis Final 7. Pure Product Analysis->Final

Caption: Standard experimental workflow for pyrazole synthesis.

Comparative Data of Synthetic Methodologies

The choice of methodology can significantly impact the outcome of the synthesis. The following table summarizes typical results for different approaches.

Methodology Starting Materials Conditions Typical Reaction Time Typical Yield Reference
Classic Knorr Ethyl acetoacetate + PhenylhydrazineReflux (neat)1 hourHigh[9]
Acid-Catalyzed Ethyl benzoylacetate + Hydrazine hydrate1-Propanol, Acetic Acid, 100°C1 hour~79%[7]
Microwave (MW) Chalcone + PhenylhydrazineSolvent-free, 100W, 75°C15-30 minutesGood to Excellent
Green Catalyst 1,3-Dicarbonyl + HydrazineNH₄Cl, EthanolNot specifiedGood[19]
Spectroscopic Characterization of Pyrazole Products

Unambiguous characterization of the final product is crucial.[20]

  • ¹H NMR: The protons on the pyrazole ring have characteristic chemical shifts. The C4-H typically appears as a triplet or singlet around 6.2-6.5 ppm, while the C3-H and C5-H protons are further downfield (~7.4-7.8 ppm).[20][21]

  • ¹³C NMR: The carbon atoms of the aromatic pyrazole ring appear in the range of ~105-140 ppm.[20]

  • IR Spectroscopy: Look for the disappearance of the starting material's carbonyl (C=O) stretch (typically 1680-1750 cm⁻¹) if a full pyrazole is formed. Pyrazolone products will still show a carbonyl or amide stretch. Aromatic C=C and C=N stretching vibrations appear in the 1500-1650 cm⁻¹ region.[21]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.

Conclusion

The cyclocondensation reaction remains the most powerful and versatile tool for the synthesis of the pyrazole core. While the classic Knorr synthesis is robust and reliable, modern advancements such as microwave-assisted protocols and the use of green catalysts offer significant advantages in terms of speed, efficiency, and environmental impact.[15][19] A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, allows researchers to make informed experimental choices. By following these detailed protocols and safety guidelines, scientists in drug discovery and chemical research can confidently and reproducibly synthesize a wide array of pyrazole derivatives for their investigations.

References

Application Note: Advanced NMR-Based Structural Elucidation of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

< <

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] The structural complexity, particularly the potential for keto-enol tautomerism inherent to the pyrazol-3-ol core, necessitates a multi-faceted NMR approach for unambiguous structure elucidation. We present a suite of protocols, from optimal sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained, ensuring technical accuracy and field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to serve as a self-validating system for the structural verification of this and related pyrazole derivatives.

Introduction: The Structural Challenge and the NMR Solution

This compound and its derivatives are scaffolds of considerable interest in the development of novel therapeutic agents.[4] The fusion of a cyclopentane ring to a pyrazole core creates a rigid, three-dimensional structure that can be strategically modified to interact with biological targets. However, the pyrazol-3-ol moiety introduces a critical structural ambiguity: the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxyl (enol) form and two possible keto forms (CH and NH pyrazolone forms), as depicted in Figure 1.

Tautomeric Forms of this compound
Figure 1. Potential tautomeric equilibria of this compound. The relative populations of these forms are influenced by factors such as solvent polarity and temperature.

The precise tautomeric form present, or the ratio of forms in equilibrium, can profoundly impact the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its biological activity. Therefore, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, providing detailed atomic-level information on molecular structure, connectivity, and dynamics in solution.[3][5] This note details the systematic application of advanced NMR techniques to definitively characterize the structure of this compound.

Experimental Design: A Self-Validating Workflow

Our approach is centered on a logical progression of NMR experiments, where each step builds upon the last to construct an irrefutable structural assignment. The workflow is designed to not only identify the predominant tautomeric form but also to provide a complete assignment of all proton and carbon signals.

NMR_Workflow cluster_prep Phase 1: Sample Preparation cluster_1D Phase 2: Foundational 1D NMR cluster_2D Phase 3: Connectivity Mapping (2D NMR) cluster_analysis Phase 4: Structural Elucidation Prep Optimal Sample Preparation H1_NMR ¹H NMR Acquisition (Proton Environments & Coupling) Prep->H1_NMR Initial Analysis C13_NMR ¹³C NMR & DEPT (Carbon Skeleton & Type) H1_NMR->C13_NMR Complementary Data COSY ¹H-¹H COSY (H-H Spin Systems) C13_NMR->COSY Build Connectivity HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign Quaternary Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirm Framework Structure Final Structure & Tautomer Determination HMBC->Structure Synthesize All Data

Diagram 1: A logical workflow for NMR-based structure elucidation.

Protocol: Sample Preparation for High-Resolution NMR

The quality of the NMR data is fundamentally dependent on the quality of the sample. The following protocol ensures the preparation of a homogenous, contaminant-free sample suitable for a full suite of NMR experiments.[6][7]

Materials:

  • This compound (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)

  • High-quality 5 mm NMR tubes (e.g., Norell® 509-UP or equivalent)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter (0.22 µm)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the compound for routine ¹H NMR, or 20-30 mg for a comprehensive study including ¹³C and 2D experiments, into a clean, dry vial.[8][9]

  • Solvent Selection: DMSO-d₆ is chosen as the primary solvent. Its high polarity can help solubilize the potentially polar pyrazol-ol, and its ability to form hydrogen bonds may help resolve labile N-H and O-H protons, which might otherwise be broadened or unobservable.[10] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in the ¹H spectrum and ~39.5 ppm in the ¹³C spectrum, providing a convenient internal reference.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[7][8] Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be applied if dissolution is slow, but ensure the sample is cooled to room temperature before proceeding.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution directly into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed inside a Pasteur pipette or by using a syringe fitted with a 0.22 µm filter.

  • Labeling and Equilibration: Cap the NMR tube securely and label it clearly. Allow the sample to equilibrate to the spectrometer's probe temperature for at least 5-10 minutes before commencing data acquisition.

Data Acquisition and Interpretation

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.

One-Dimensional NMR: The Foundation

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial, most sensitive overview of the molecule. Key features to analyze are the number of signals, their integration (proton count), chemical shift (electronic environment), and multiplicity (J-coupling to neighboring protons).

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. The use of a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial. It differentiates between CH₃/CH groups (positive signals) and CH₂ groups (negative signals), while quaternary carbons are absent.

Predicted NMR Data

The expected chemical shifts are highly dependent on the dominant tautomeric form. The following table summarizes predicted values based on known data for related pyrazole and cyclopentane systems.[12][13][14][15]

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Correlations (HMBC)
C3 (C=O/C-OH) -~160-175H4, H6
C3a -~120-135H4, H5, H6
C4 2.5 - 2.9 (t)~25-35H5, H6
C5 1.9 - 2.3 (quint)~20-30H4, H6
C6 2.5 - 2.9 (t)~25-35H4, H5
C6a -~140-155H4, H6
N-H / O-H 9.0 - 12.0 (br s)-C3, C3a, C6a

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.

Two-Dimensional NMR: Unraveling the Connectivity

2D NMR experiments are indispensable for assembling the molecular framework and confirming the structure.[16][17][18]

¹H-¹H COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For the cyclopentane moiety, we expect to see a correlation between the protons on C4 and C5, and between the protons on C5 and C6. This confirms the -CH₂-CH₂-CH₂- spin system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C4, C5, and C6).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are separated by two or three bonds. Key expected correlations that will confirm the fused ring system and identify the quaternary carbons (C3, C3a, C6a) are outlined in Table 1. For instance, observing a correlation from the protons at C4 to the carbon at C3a and C6 would be definitive proof of the ring fusion.

Diagram 2: Visualization of key long-range HMBC correlations.

Tautomerism Investigation

The combined NMR data provides strong evidence for determining the dominant tautomeric form.

  • ¹³C Chemical Shift of C3: A chemical shift in the range of 160-175 ppm is indicative of a carbonyl carbon (keto form) or a carbon in a similar electronic environment, whereas a shift further upfield might suggest the enol form.[11][19][20]

  • Presence of Labile Protons: A broad singlet in the ¹H NMR spectrum between 9.0 and 12.0 ppm could be an N-H or O-H proton. The specific chemical shift and its correlations in the HMBC spectrum can help distinguish between them. An HMBC correlation from this proton to C3 and C3a would strongly support the pyrazol-3-ol structure.

  • Solvent Effects: Repeating the ¹H NMR experiment in a less polar, non-hydrogen bonding solvent like CDCl₃ (if solubility permits) can shift the tautomeric equilibrium.[21][22] A significant change in the spectrum would confirm the presence of a tautomeric equilibrium.[23]

Conclusion

The structural characterization of this compound is a non-trivial task that requires a systematic and multi-pronged NMR approach. By following the detailed protocols and analytical workflow presented in this application note—progressing from sample preparation through 1D and 2D NMR analysis—researchers can achieve an unambiguous assignment of the molecular structure and confidently determine its predominant tautomeric form in solution. The strategic use of COSY, HSQC, and particularly HMBC experiments is critical for assembling the fused heterocyclic framework. This comprehensive characterization is an essential step in the drug discovery and development process, providing the foundational structural knowledge required for understanding structure-activity relationships and for further molecular design.[5][24]

References

Assay development for testing bioactivity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Assay Development for Testing the Bioactivity of Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties.[1][2][3] This document serves as a comprehensive guide for researchers engaged in the discovery and development of novel pyrazole-based therapeutics. We provide a series of detailed, validated protocols for assessing the bioactivity of pyrazole derivatives, focusing on three key areas: antiproliferative/cytotoxic effects, kinase inhibition, and anti-inflammatory activity. Beyond step-by-step instructions, this guide explains the scientific rationale behind experimental choices, offers insights into data interpretation, and includes troubleshooting advice to ensure reliable and reproducible results. The methodologies are designed to be self-validating, incorporating essential controls and robust data analysis practices to support the rigorous evaluation of new chemical entities.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This structural motif is found in a variety of FDA-approved drugs, such as the COX-2 selective anti-inflammatory agent Celecoxib and the multi-kinase inhibitor Sunitinib, highlighting its therapeutic significance.[3][6] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity.[7]

The biological activities of pyrazole derivatives are diverse, ranging from the inhibition of key enzymes in signaling pathways to the modulation of inflammatory responses.[5][8][9] As such, a multi-assay approach is crucial for characterizing the bioactivity profile of a novel pyrazole compound. This guide presents a logical workflow, starting from broad cytotoxicity screening to more specific mechanistic assays.

General Workflow for Bioactivity Screening

A systematic approach is essential for the efficient evaluation of novel pyrazole derivatives. The workflow typically begins with a primary screen to assess general cellular toxicity or a desired biological effect (e.g., antiproliferation). Hits from this initial screen are then advanced to secondary, more mechanistic assays to elucidate the mode of action, confirm target engagement, and evaluate specificity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Lead Optimization A Library of Pyrazole Derivatives B High-Throughput Cytotoxicity Assay (e.g., MTT Assay) A->B C Identify 'Hit' Compounds (Based on GI50/IC50 values) B->C D Kinase Inhibition Assay (Western Blot for Phospho-Proteins) C->D Test for kinase inhibition E Anti-inflammatory Assay (NF-κB Reporter Assay) C->E Test for anti-inflammatory activity F Other Relevant Bioassays C->F Test for other expected activities G Confirm On-Target Activity D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Advance Lead Candidates H->I

Figure 1: General workflow for evaluating novel pyrazole inhibitors.

Assay for Antiproliferative and Cytotoxic Activity

Many pyrazole derivatives have been identified as potent anticancer agents.[10][11][12] A primary step in evaluating these compounds is to determine their effect on cancer cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15] By comparing the formazan production in treated cells to untreated controls, one can quantify the cytotoxic or cytostatic effect of the compound.

Protocol 3.1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity in a 96-well plate format.[16][17]

Materials:

  • Pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT-116)[11][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution: 5 mg/mL in sterile PBS.[14] Filter sterilize and store at 4°C, protected from light.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[16]

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Leave a few wells with medium only to serve as a background control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivative in complete culture medium. A typical starting range is 0.01 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and an "untreated control" (medium only). Each condition should be performed in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[19]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Return the plate to the incubator for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[17]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[13]

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[15]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average OD of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Determine IC₅₀/GI₅₀: The half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) is the concentration of the compound that causes a 50% reduction in cell viability or growth. Plot Percent Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

Parameter Description Example Value
IC₅₀ / GI₅₀ Concentration of compound causing 50% inhibition of cell viability/growth.5.8 µM[11]
Emax Maximum observed inhibitory effect.95%
Hill Slope The steepness of the dose-response curve.1.2
Troubleshooting
Problem Possible Cause Solution
High background Contamination; Phenol red or serum in media interfering.Use sterile technique; set up background controls with media + MTT reagent but no cells.[13]
Low signal Insufficient cell number or incubation time.Optimize cell seeding density and MTT incubation time (1-4 hours is typical).[15]
High well-to-well variability Uneven cell seeding; incomplete formazan dissolution.Ensure a single-cell suspension before seeding; extend shaking time for dissolution.

Assay for Kinase Inhibition Activity

Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in cancer.[20] The pyrazole scaffold is a core component of many potent kinase inhibitors.[21][22] A key step in characterizing a novel pyrazole inhibitor is to confirm its ability to block the phosphorylation of a downstream target protein within a cell.

Scientific Rationale: Kinase inhibitors typically work by blocking the ATP-binding site of the enzyme, preventing the phosphorylation of substrate proteins.[20] Western blotting can be used to detect this inhibitory effect. By using a primary antibody specific to the phosphorylated form of a target protein, one can visualize the decrease in phosphorylation in response to inhibitor treatment. Normalizing this signal to the total amount of the target protein (using a different primary antibody) ensures that the observed effect is due to kinase inhibition and not protein degradation.[23]

G A Growth Factor (e.g., EGF) B Receptor Tyrosine Kinase (e.g., EGFR) A->B C RAS B->C P D RAF (e.g., BRAF) C->D P E MEK D->E P F ERK (p44/42 MAPK) E->F P G Transcription Factors (e.g., c-Myc, ELK1) F->G P H Cell Proliferation, Survival, Differentiation G->H I Pyrazole Kinase Inhibitor I->D Inhibits Phosphorylation

Figure 2: Inhibition of a generic kinase pathway (e.g., RAF) by a pyrazole compound.

Protocol 4.1: Cell-Based Phospho-Protein Western Blotting

This protocol provides a method to assess the inhibition of a specific kinase by measuring the phosphorylation status of its downstream substrate.[24]

Materials:

  • Cell line expressing the target kinase.

  • Pyrazole inhibitor and appropriate vehicle (e.g., DMSO).

  • Growth factor or stimulus to activate the pathway (if necessary).

  • Ice-cold PBS.

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[25]

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE equipment and reagents.

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. (BSA is preferred over milk for phospho-antibodies to reduce background).[23][25]

  • Primary antibodies: One specific for the phosphorylated target (e.g., anti-p-ERK) and one for the total target protein (e.g., anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • If basal pathway activity is high, starve cells in low-serum medium for 12-24 hours.

    • Pre-treat cells with various concentrations of the pyrazole inhibitor for a specified time (e.g., 2 hours). Include a vehicle control.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for 15 minutes) to induce phosphorylation. Include an unstimulated control.

  • Protein Extraction:

    • Place culture dishes on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microfuge tube.[21]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

    • Add SDS-PAGE sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.[26]

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[23]

    • Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Apply ECL detection reagent and capture the chemiluminescent signal.

    • To normalize, the membrane can be stripped and re-probed with the antibody against the total protein, or a parallel gel can be run and blotted.

Data Analysis and Interpretation
  • Use densitometry software to quantify the band intensity for both the phospho-protein and the total protein.

  • Calculate the ratio of (Phospho-protein signal / Total protein signal) for each lane.

  • Express the results as a percentage of the stimulated vehicle control to determine the dose-dependent inhibitory effect of the pyrazole compound.

Troubleshooting
Problem Possible Cause Solution
No phospho-signal Inactive stimulus; inhibitor too potent; phosphatase activity.Confirm stimulus activity; use a lower inhibitor concentration; always use fresh phosphatase inhibitors in lysis buffer.[25]
High background Blocking is insufficient; antibody concentration too high.Increase blocking time or use a different blocking agent (e.g., commercial protein-free blockers); optimize primary antibody dilution.
Phospho-signal present in unstimulated control High basal pathway activity; incomplete serum starvation.Increase starvation time or use a lower serum percentage.

Assay for Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with many acting as inhibitors of cyclooxygenase (COX) enzymes or modulators of inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[6][27][28]

Scientific Rationale: NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines and chemokines.[29] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB.[30] Pro-inflammatory stimuli (e.g., TNF-α or IL-1β) trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[31][32] An NF-κB reporter gene assay provides a quantitative method to measure the activity of this pathway. Cells are transfected with a plasmid containing a luciferase gene under the control of NF-κB response elements. Inhibition of the pathway by a pyrazole compound results in a measurable decrease in luciferase activity.[30]

G cluster_n A Inflammatory Stimulus (e.g., TNF-α) B Receptor A->B C IKK Complex B->C Activates D IκB C->D Phosphorylates (leads to degradation) Complex D->Complex E NF-κB E->Complex F Nucleus G NF-κB H Gene Transcription (Pro-inflammatory Cytokines) G->H I Pyrazole Inhibitor I->C Inhibits Complex->F Translocation lab Cytoplasmic Complex

Figure 3: Simplified NF-κB signaling pathway and point of inhibition.

Protocol 5.1: NF-κB Luciferase Reporter Assay

This protocol uses a commercially available reporter kit to quantify NF-κB activation.[33]

Materials:

  • HEK293 cells or other suitable cell line.

  • NF-κB Reporter Kit (containing NF-κB-luciferase reporter plasmid and a constitutively expressed control plasmid, e.g., Renilla luciferase).[30]

  • Transfection reagent.

  • TNF-α or other NF-κB activator.

  • Pyrazole compound.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • On the following day, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for the transfection reagent.

    • Allow cells to express the plasmids for 24 hours.

  • Compound Treatment and Stimulation:

    • Remove the medium and add fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control.

    • Pre-incubate with the compound for 1-2 hours.

    • Add the NF-κB activator (e.g., 10 ng/mL TNF-α) to all wells except for the "unstimulated control".

    • Incubate for an additional 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Remove the medium and gently wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.

    • Following the kit's instructions, measure first the firefly luciferase activity and then the Renilla luciferase activity in a luminometer.

Data Analysis and Interpretation
  • Normalize Luciferase Activity: For each well, divide the Firefly Luciferase reading by the Renilla Luciferase reading. This ratio corrects for variations in transfection efficiency and cell number.

  • Calculate Fold Induction: Divide the normalized ratio of each sample by the normalized ratio of the "unstimulated control" to determine the fold induction of NF-κB activity.

  • Determine Percent Inhibition:

    • Percent Inhibition = [1 - (Fold Induction of Treated Sample / Fold Induction of Stimulated Vehicle Control)] x 100

  • Calculate IC₅₀: Plot Percent Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Troubleshooting
Problem Possible Cause Solution
Low fold induction Low transfection efficiency; inactive stimulus.Optimize transfection protocol for the specific cell line; confirm the activity of the TNF-α stock.
High variability Inconsistent transfection; cell stress.Use a master mix for transfection; handle cells gently during media changes.
Compound interferes with luciferase Some compounds can directly inhibit luciferase enzyme.Perform a control experiment with recombinant luciferase enzyme and the compound to check for direct inhibition.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the development of new therapeutic agents. The protocols outlined in this application note provide a robust framework for the systematic biological evaluation of novel pyrazole derivatives. By moving from broad phenotypic screens, such as cytotoxicity assays, to more defined mechanistic studies, such as kinase and transcription factor pathway analysis, researchers can effectively identify and characterize promising lead compounds. Rigorous adherence to these self-validating protocols, complete with appropriate controls and data analysis, is paramount for generating high-quality, reproducible data in the drug discovery process.

References

In vitro cyclooxygenase inhibition assay protocol for pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition Assay: A Detailed Protocol for the Evaluation of Pyrazole-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing an in vitro cyclooxygenase (COX) inhibition assay, with a specific focus on evaluating pyrazole-based compounds. It details the scientific principles underpinning the assay, offers a step-by-step protocol for a fluorometric-based method, and explains how to analyze the data to determine inhibitory potency (IC50) and isoform selectivity. By integrating insights on the unique properties of pyrazole scaffolds and emphasizing the importance of robust controls, this guide serves as an essential resource for researchers aiming for accurate and reproducible results in the discovery of novel anti-inflammatory agents.

Introduction

1.1 The Role of Cyclooxygenase (COX) in Inflammation and Disease

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, such as prostaglandins.[1][2] These lipid mediators are involved in a wide array of physiological and pathological processes. The inhibition of COX enzymes is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) to provide relief from pain and inflammation.[3][4]

1.2 COX Isoforms: COX-1 vs. COX-2

Two main isoforms of the COX enzyme have been identified: COX-1 and COX-2.[2][5]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, including protecting the gastric mucosa and maintaining kidney function.[2][5][6]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and lipopolysaccharides.[2][6][7] It is primarily responsible for the production of prostaglandins that mediate inflammation, pain, and fever.[7]

This distinction is fundamental to modern anti-inflammatory drug design. The goal is often to develop agents that selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[6]

1.3 Pyrazoles: A Privileged Scaffold for COX Inhibition

The pyrazole nucleus is a five-membered heterocyclic ring that is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[8][9] Several commercially successful drugs, including the selective COX-2 inhibitor Celecoxib, feature a pyrazole core.[3][9][10] The structural characteristics of the pyrazole ring and its substituents allow for specific interactions within the active site of the COX-2 enzyme, contributing to both high potency and selectivity.[11][12] The design of novel pyrazole derivatives continues to be a major focus in the development of safer and more effective anti-inflammatory drugs.[8][10]

Assay Principles

2.1 Overview of the Peroxidase-Based Assay

The most common in vitro COX activity assays do not measure the initial cyclooxygenase reaction directly but instead measure the subsequent peroxidase activity of the enzyme.[7] The bifunctional COX enzyme first converts arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to Prostaglandin H2 (PGH2).[7][13]

This peroxidase activity can be coupled to a detector system. A chromogenic or fluorogenic substrate is used, which changes color or fluoresces upon oxidation by the enzyme. The rate of this change is proportional to the peroxidase activity of COX.[7][14] By measuring this activity in the presence and absence of a test compound (e.g., a pyrazole derivative), the degree of inhibition can be quantified.

2.2 Choice of Method: Colorimetric vs. Fluorometric Detection

Researchers can choose between two primary detection methods for this assay, each with distinct advantages.

  • Colorimetric Assays: These assays use a chromogenic substrate that produces a colored product, and the change in absorbance is measured with a spectrophotometer.[15] They are generally simple, robust, and cost-effective.[16] However, they often have lower sensitivity compared to fluorometric methods.[16]

  • Fluorometric Assays: These assays employ a fluorogenic probe that, when oxidized, produces a highly fluorescent compound (e.g., resorufin).[14][17] The signal is read by a fluorescence plate reader. Fluorometric assays offer significantly higher sensitivity, a wider dynamic range, and are well-suited for high-throughput screening (HTS) of compound libraries.[16]

For the purpose of screening novel pyrazole compounds, which may have high potency, a fluorometric assay is recommended due to its superior sensitivity. This guide will detail the protocol for a fluorometric method.

Materials and Reagents

Reagent/Material Recommended Supplier Notes
96-well white, opaque, flat-bottom platesCorning, GreinerWhite plates are essential for minimizing background in fluorescence assays.[17]
Fluorescence Microplate ReaderMolecular Devices, BioTekMust be capable of excitation at ~535 nm and emission at ~587 nm.[13][17]
Recombinant Human COX-2 EnzymeCayman Chemical, AbcamUse a human recombinant enzyme for results most relevant to human therapeutics.[5]
Ovine COX-1 EnzymeCayman ChemicalOvine COX-1 is a commonly used and well-characterized standard.
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)Commercially available kits or prepare in-house.[18]
Fluorogenic Probe (e.g., ADHP or OxiRed™ Probe)Cayman Chemical, Abcam[14][17]
COX Cofactor (e.g., Hemin)Cayman Chemical, AbcamEssential for enzyme activity.[19]
Arachidonic Acid (Substrate)Cayman Chemical, AbcamThe reaction initiator.
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)Sigma-AldrichUsed to prepare the arachidonic acid solution.[14][17]
Positive Control Inhibitors (Celecoxib, SC-560)Cayman Chemical, Sigma-AldrichCelecoxib for COX-2, SC-560 for COX-1.
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichFor dissolving test compounds and controls.
Standard laboratory equipmentPipettes, reagent reservoirs, centrifuges, etc.

Detailed Experimental Protocol

This protocol is adapted from commercially available fluorometric screening kits and is designed for a 96-well plate format.[14][17]

4.1 Reagent Preparation

  • Assay Buffer: Prepare 1X Assay Buffer by diluting the concentrated stock with HPLC-grade water as per the manufacturer's instructions. Equilibrate to room temperature before use.[14][18]

  • Test Compounds (Pyrazoles): Prepare a 10 mM stock solution of each pyrazole derivative in 100% DMSO. From this stock, create a dilution series (e.g., 10-fold dilutions) in Assay Buffer to achieve the desired final test concentrations. The final DMSO concentration in the well should not exceed 1% to avoid affecting enzyme activity.

  • Positive Controls: Prepare stock solutions of Celecoxib (COX-2 inhibitor) and SC-560 (COX-1 inhibitor) in DMSO and dilute similarly to the test compounds.

  • Enzyme Preparations (COX-1 and COX-2): Thaw enzymes on ice. Immediately before use, dilute the concentrated enzyme stock in cold Assay Buffer according to the manufacturer's data sheet to achieve the desired working concentration. Keep diluted enzymes on ice at all times and use within one hour.[14][17]

  • Reaction Mix: Prepare a master mix for the number of wells required. For each well, combine Assay Buffer, the fluorogenic probe, and the COX cofactor according to the kit manual.[20]

  • Arachidonic Acid Solution: Prepare the substrate solution immediately before use. This often involves combining the supplied arachidonic acid with a base like NaOH or KOH and then diluting with water.[14][21] This solution is typically stable for only about one hour on ice.[17]

4.2 Assay Workflow

The following diagram outlines the logical steps of the experimental workflow.

COX_Inhibition_Assay_Workflow prep Reagent & Compound Preparation plate Plate Loading: Add Buffer, Controls, & Pyrazole Compounds prep->plate 1. enzyme Add Diluted COX-1 or COX-2 Enzyme plate->enzyme 2. incubate1 Pre-incubation (Allows inhibitor to bind enzyme) enzyme->incubate1 3. reaction Initiate Reaction: Add Arachidonic Acid incubate1->reaction 4. incubate2 Reaction Incubation (Kinetic or Endpoint) reaction->incubate2 5. read Measure Fluorescence (Ex: 535nm, Em: 587nm) incubate2->read 6. analyze Data Analysis: Calculate % Inhibition & IC50 read->analyze 7.

Caption: Experimental workflow for the in vitro COX inhibition assay.

4.3 Step-by-Step Procedure

  • Plate Setup: Design a plate map. Include wells for:

    • 100% Activity Control (Enzyme + DMSO, no inhibitor)

    • Inhibitor Control (Enzyme + potent known inhibitor like Celecoxib)

    • Test Compound Wells (Enzyme + pyrazole derivatives at various concentrations)

    • Background Control (No enzyme, to measure background fluorescence)

  • Add Compounds and Controls: Add 10 µL of the diluted test compounds, positive controls, or vehicle (DMSO in Assay Buffer) to the appropriate wells of the 96-well plate.[17][20]

  • Add Reaction Mix: Add 80 µL of the prepared Reaction Mix (containing buffer, probe, and cofactor) to each well.[17][20]

  • Add Enzyme: Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to all wells except the background controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Using a multi-channel pipette, add 10 µL of the freshly prepared arachidonic acid solution to all wells to start the reaction.[14][21]

  • Read Plate: Immediately begin reading the fluorescence (Excitation: 530-540 nm, Emission: 585-595 nm) in kinetic mode for 5-10 minutes.[14][17] Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 2-5 minutes) and then take a single reading.

Data Analysis and Interpretation

5.1 Calculation of Percent Inhibition

First, determine the rate of reaction (slope) for each well by choosing two time points within the linear portion of the kinetic curve.[17][20]

  • Rate = (RFU₂ - RFU₁) / (t₂ - t₁)

Then, calculate the percent inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (Rate of 100% Activity Control - Rate of Inhibitor Well) / Rate of 100% Activity Control ] * 100

5.2 Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).[20]

  • The software will calculate the IC50 value from this curve.[22]

5.3 Establishing COX-2 Selectivity

To determine if a pyrazole compound is selective for COX-2, you must determine its IC50 value for both COX-1 and COX-2 enzymes in parallel experiments. The selectivity index (SI) is then calculated.[12]

Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)

  • SI > 1: The compound is selective for COX-2.

  • SI ≈ 1: The compound is non-selective.

  • SI < 1: The compound is selective for COX-1.

A higher SI value indicates greater selectivity for COX-2, which is a desirable trait for modern anti-inflammatory drug candidates.[12]

Self-Validating Systems: Controls and Considerations

A well-designed experiment includes multiple controls to ensure the data is valid and interpretable.

  • 100% Activity Control (Positive Control): Contains the enzyme and vehicle (DMSO) but no inhibitor. This well represents the maximum reaction rate and is the baseline against which all inhibition is measured.[21]

  • Inhibitor Control (Negative Control): Contains the enzyme and a known, potent inhibitor for that isoform (e.g., Celecoxib for COX-2). This confirms that the assay system is responsive to inhibition.[17]

  • Background/Blank Control: Contains all reaction components except the enzyme. The signal from this well is subtracted from all other wells to correct for background fluorescence from the reagents.

  • Solvent Control: It is crucial to ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the test compounds does not inhibit the enzyme. This is typically tested by running a well with the highest concentration of DMSO used in the experiment.[17]

Example Data

The following table shows hypothetical data for a novel pyrazole compound ("Pyrazole-X") tested against COX-1 and COX-2.

Enzyme Test Compound IC50 (µM) Selectivity Index (SI)
COX-1Pyrazole-X15.276
COX-2Pyrazole-X0.2
COX-1Celecoxib (Control)12.578.1
COX-2Celecoxib (Control)0.16

In this example, Pyrazole-X demonstrates high potency against COX-2 and a selectivity index of 76, comparable to the reference drug Celecoxib, indicating it is a promising candidate for further development.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for assessing the inhibitory activity of pyrazole-based compounds against COX-1 and COX-2. By following this fluorometric assay procedure, employing the necessary controls, and using correct data analysis methods, researchers can reliably determine the potency and selectivity of novel chemical entities. This robust in vitro characterization is a critical step in the drug discovery pipeline for identifying the next generation of safe and effective anti-inflammatory agents.

References

Application Notes & Protocols: The Strategic Utility of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it an ideal anchor for designing targeted therapeutics.[4] Within this chemical class, the rigid, bicyclic structure of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol offers a conformationally constrained framework that is exceptionally valuable for crafting potent and selective modulators of complex biological targets, including protein kinases and ion channels.[5][6][7] This document serves as a detailed guide for the synthesis of this key intermediate and provides validated, step-by-step protocols for its subsequent elaboration into advanced molecular architectures, empowering researchers in their drug discovery endeavors.

Foundational Synthesis of the Core Intermediate

The synthesis of this compound is most efficiently achieved through the cyclocondensation of a readily available β-ketoester with hydrazine hydrate. This classical approach is widely adopted due to its operational simplicity, high yields, and the use of cost-effective starting materials. The reaction proceeds via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization and tautomerization to yield the stable pyrazol-3-ol product.

Protocol 1: Synthesis of this compound

This protocol details the one-pot synthesis from ethyl 2-oxocyclopentanecarboxylate.

Workflow Diagram:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Isolation A Ethyl 2-oxocyclopentanecarboxylate D Reaction Mixture @ Reflux A->D B Hydrazine Hydrate B->D C Ethanol (Solvent) C->D E This compound D->E Intramolecular Cyclization F Cool Reaction Mixture E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry Under Vacuum H->I J Pure Product I->J

Caption: Synthesis and isolation workflow for the target intermediate.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
Ethyl 2-oxocyclopentanecarboxylate156.1810.0 g64.01.0
Hydrazine Hydrate (~64% soln.)50.063.50 mL71.51.1
Ethanol (Absolute)46.07100 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-oxocyclopentanecarboxylate (10.0 g, 64.0 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: While stirring, add hydrazine hydrate (3.50 mL, ~71.5 mmol) dropwise to the solution at room temperature. Causality Note: The slight excess of hydrazine ensures complete consumption of the limiting ketoester.

  • Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is no longer visible.

  • Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 15 mL).

  • Drying: Dry the purified solid under high vacuum at 50 °C for 12 hours to yield this compound as a white to off-white powder. (Typical Yield: 80-90%).

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in the Synthesis of Kinase Inhibitors

The 3-aminopyrazole moiety is a highly effective "hinge-binder" that mimics the adenine portion of ATP, enabling potent inhibition of various protein kinases.[5][8] The pyrazol-3-ol intermediate is readily converted into a versatile 3-chloro derivative, which can then undergo nucleophilic aromatic substitution (SNAr) with a wide range of amines to rapidly generate libraries of potential kinase inhibitors.[8]

Protocol 2: Two-Step Synthesis of a 3-Anilino-Tetrahydrocyclopenta[c]pyrazole Derivative

This protocol demonstrates the conversion to the 3-chloro intermediate followed by an SNAr reaction with a model aniline.

Workflow Diagram:

G cluster_0 Step A: Chlorination cluster_1 Step B: SNAr Coupling A Pyrazol-3-ol Intermediate C Heat (110 °C) A->C B POCl3 B->C D 3-Chloro Intermediate C->D G Microwave (150 °C) D->G E Substituted Aniline E->G F DIEA, n-Butanol F->G H Final Kinase Inhibitor Scaffold G->H

Caption: Key steps for converting the intermediate into a kinase inhibitor core.

Part A: Synthesis of 3-Chloro-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound138.175.0 g36.21.0
Phosphorus Oxychloride (POCl₃)153.3320 mL214.55.9

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, carefully add this compound (5.0 g, 36.2 mmol) to phosphorus oxychloride (20 mL) in a flask equipped with a reflux condenser. Safety Note: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.

  • Chlorination: Heat the mixture to 110 °C and stir for 3 hours. The solid will dissolve as the reaction progresses.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Adjust the pH of the aqueous slurry to ~8 by the slow addition of solid sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro intermediate, which can often be used in the next step without further purification.

Part B: SNAr Coupling with 4-Fluoroaniline

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
3-Chloro Intermediate (Crude from Part A)156.61~5.6 g~36.21.0
4-Fluoroaniline111.124.4 g39.81.1
Diisopropylethylamine (DIEA)129.249.5 mL54.31.5
n-Butanol74.1250 mL--

Step-by-Step Procedure:

  • Reaction Setup: Combine the crude 3-chloro intermediate, 4-fluoroaniline (4.4 g, 39.8 mmol), DIEA (9.5 mL, 54.3 mmol), and n-butanol (50 mL) in a microwave reaction vial. Causality Note: DIEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution, driving the reaction to completion.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 1 hour.

  • Isolation: After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine.

Application in the Synthesis of N-Type Calcium Channel Blockers

The tetrahydrocyclopenta[c]pyrazole scaffold has been identified as a potent core for inhibitors of the N-type calcium channel (Cav2.2), a validated target for the treatment of chronic pain.[6] The synthetic strategy often involves functionalization of the pyrazole nitrogen atoms to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Protocol 3: N-Arylation of the Tetrahydrocyclopenta[c]pyrazole Core

This protocol describes a typical N-arylation reaction, a key step in diversifying the scaffold for ion channel targets.

Workflow Diagram:

G cluster_0 Buchwald-Hartwig N-Arylation A Pyrazol-3-ol Intermediate E Reaction @ 100 °C A->E B Aryl Halide (e.g., 4-Bromotoluene) B->E C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) C->E D Base (e.g., Cs2CO3) Solvent (e.g., Toluene) D->E F N-Arylated Product E->F

Caption: Palladium-catalyzed N-arylation of the core intermediate.

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
This compound138.171.0 g7.241.0
4-Bromotoluene171.041.48 g8.681.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72132 mg0.140.02
Xantphos578.68167 mg0.290.04
Cesium Carbonate (Cs₂CO₃)325.823.54 g10.861.5
Toluene (Anhydrous)92.1440 mL--

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the pyrazol-3-ol intermediate (1.0 g, 7.24 mmol), 4-bromotoluene (1.48 g, 8.68 mmol), cesium carbonate (3.54 g, 10.86 mmol), Pd₂(dba)₃ (132 mg, 0.14 mmol), and Xantphos (167 mg, 0.29 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. Causality Note: The palladium(0) catalyst is oxygen-sensitive, requiring an inert atmosphere to prevent degradation and ensure catalytic activity.

  • Solvent Addition: Add anhydrous toluene (40 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 16 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel to isolate the N-arylated product.

References

The Knorr Pyrazole Synthesis: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, with this privileged heterocyclic motif present in a multitude of approved therapeutic agents. The Knorr pyrazole synthesis, a robust and versatile reaction first reported by Ludwig Knorr in 1883, remains a highly relevant and widely employed method for the construction of these valuable compounds[1][2]. This application note provides an in-depth guide to the Knorr synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, designed for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, offers detailed and validated experimental protocols, and addresses critical aspects such as regioselectivity and troubleshooting.

The Enduring Significance of the Knorr Pyrazole Synthesis

The enduring appeal of the Knorr synthesis lies in its operational simplicity, the ready availability of starting materials, and its applicability to a wide range of substrates, enabling the generation of diverse pyrazole libraries for drug discovery programs. The pyrazole core is a key pharmacophore in numerous biologically active molecules, including well-known drugs such as the anti-inflammatory agent Celecoxib and the neuroprotective drug Edaravone[3][4][5]. The synthesis is typically a one-pot procedure involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative, often under acidic conditions, to yield the corresponding pyrazole[6][7].

Unraveling the Reaction Mechanism: A Step-by-Step Perspective

The Knorr pyrazole synthesis is generally accepted to proceed through a series of well-defined steps, initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. The reaction is typically catalyzed by an acid, which protonates a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon[6][7][8].

The key mechanistic stages are:

  • Hydrazone Formation: The reaction commences with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This initial step is often the determinant of regioselectivity when using unsymmetrical dicarbonyls.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration to afford the stable, aromatic pyrazole ring.

The following diagram illustrates the generally accepted mechanism of the Knorr pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

The Critical Challenge of Regioselectivity

A significant consideration in the Knorr synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential for the formation of two regioisomeric pyrazole products[2]. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of isomers that can be challenging to separate. The regiochemical outcome is a delicate interplay of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.

  • Steric Effects: The steric hindrance around the carbonyl groups and on the substituted hydrazine can direct the nucleophilic attack to the less sterically encumbered carbonyl.

  • Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in certain cases.

Detailed Application Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes the synthesis of Edaravone, a neuroprotective agent, from ethyl acetoacetate and phenylhydrazine[5].

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic[9].

  • Heating: Heat the reaction mixture under reflux for 1 hour[9].

  • Isolation: Cool the resulting syrup in an ice bath[9].

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product[9].

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone[9].

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[10][11].

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture[10][11].

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour[10][11].

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane[10].

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring[10][11].

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation[10][11].

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry[10][11].

Tabulated Reaction Examples

The following table summarizes various reaction conditions and yields for the synthesis of substituted pyrazoles via the Knorr synthesis, showcasing the versatility of this method.

1,3-Dicarbonyl CompoundHydrazine DerivativeSolvent(s)CatalystTemp. (°C)Time (h)Yield (%)Reference(s)
Ethyl acetoacetatePhenylhydrazineNoneNoneReflux1High[9]
Ethyl benzoylacetateHydrazine hydrate1-PropanolAcetic acid100179[12]
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione4-hydrazinobenzenesulfonamide HClMethanolTriethylamineReflux--[13]
Diketoester (for Sildenafil intermediate)Hydrazine-----[14]

Troubleshooting Common Issues

Even with a robust reaction like the Knorr synthesis, challenges can arise, particularly during scale-up. Here are some common issues and their potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Side reactions due to overheating- Product solubility in the work-up solvent- Monitor the reaction by TLC or LC-MS to ensure completion.- Ensure efficient stirring and temperature control, especially on a larger scale, as the reaction can be exothermic[15].- Optimize the work-up procedure, for example, by adjusting the solvent polarity to induce complete precipitation[16].
Formation of Impurities - Decomposition of the hydrazine starting material- Side reactions such as self-condensation of the dicarbonyl compound- Presence of regioisomers- Use high-quality, freshly distilled hydrazine.- Run the reaction under an inert atmosphere (e.g., nitrogen)[17].- Optimize reaction conditions (temperature, catalyst, solvent) to favor the desired product.- For regioisomeric mixtures, consider using reaction conditions known to enhance selectivity (e.g., fluorinated solvents) or employ chromatographic purification.
Difficulty with Crystallization - Product is an oil at room temperature- Presence of impurities inhibiting crystallization- Try different crystallization solvents or solvent mixtures.- Use a seed crystal to induce crystallization.- Purify the crude product by column chromatography before attempting crystallization.

The Knorr Synthesis in Drug Discovery and Development: Notable Examples

The Knorr pyrazole synthesis has been instrumental in the development of numerous pharmaceuticals.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis. Its synthesis involves the condensation of a trifluorinated 1,3-dicarbonyl with an aryl hydrazine[3][4][8].

  • Sildenafil (Viagra®): A potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction. A key step in its synthesis is the formation of a pyrazole ring from a diketoester and hydrazine[14][18].

  • Antipyrine: An early analgesic and antipyretic drug, synthesized via the reaction of ethyl acetoacetate and phenylhydrazine[8].

  • Edaravone: A free radical scavenger used for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, synthesized from ethyl acetoacetate and phenylhydrazine[5].

The following diagram provides a conceptual workflow for the application of the Knorr synthesis in a drug discovery context.

Drug_Discovery_Workflow Start Identify Target & Design Scaffold Knorr_Synthesis Knorr Pyrazole Synthesis (Diverse 1,3-Dicarbonyls & Hydrazines) Start->Knorr_Synthesis Library_Generation Generate Pyrazole Library Knorr_Synthesis->Library_Generation Screening High-Throughput Screening Library_Generation->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A conceptual workflow of the Knorr synthesis in drug discovery.

Conclusion

The Knorr pyrazole synthesis is a powerful and enduring tool in the arsenal of the synthetic and medicinal chemist. Its reliability, versatility, and the biological significance of its products ensure its continued importance in both academic research and industrial drug development. By understanding the underlying mechanism, carefully controlling reaction conditions to manage regioselectivity, and being aware of potential challenges, researchers can effectively leverage this classic reaction to create novel and impactful molecules.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-3a>

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, providing you with the in-depth technical insights needed to troubleshoot and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles

This section addresses the most frequent issues encountered during pyrazole synthesis, providing quick and actionable advice.

Q1: My pyrazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

A: Low yields in pyrazole synthesis can be frustrating and often stem from several factors.[1] A systematic troubleshooting approach is the most effective way to identify and resolve the issue.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Small-scale trial reactions are highly recommended to determine the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity, and ensure solvents are dry when necessary, as many organic reactions are sensitive to moisture.[1]

  • Atmospheric Contamination: If your reaction is sensitive to air or moisture, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and diminished yields.[1]

  • Product Decomposition: The desired pyrazole derivative may be unstable under the reaction or workup conditions.[2] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation over time.[2]

Q2: I'm struggling with the regioselectivity of my pyrazole synthesis, obtaining a mixture of isomers. How can I control the formation of the desired regioisomer?

A: Achieving regioselectivity is a significant challenge in the synthesis of unsymmetrically substituted pyrazoles, particularly in the classic Knorr synthesis where a mixture of regioisomers is often produced.[3][4][5] This occurs because a substituted hydrazine can attack either of the two non-equivalent carbonyl groups of a 1,3-dicarbonyl compound, leading to products that can be difficult to separate.[4][6]

Several factors influence the regiochemical outcome:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[4]

  • Steric Hindrance: The bulkiness of substituents on both the dicarbonyl compound and the hydrazine can direct the reaction.[4] Typically, the hydrazine will preferentially attack the less sterically hindered carbonyl group.[4]

  • Reaction Conditions: This is often the most critical factor to manipulate.[4]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve the regioselectivity towards the desired isomer in certain reactions.[7]

    • pH and Catalysts: Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[4] The use of specific catalysts, such as nano-ZnO or silver catalysts, has also been reported to enhance regioselectivity.[6][8]

Q3: My N-alkylation of an unsymmetrical pyrazole is not regioselective. What strategies can I employ to control the alkylation site?

A: The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 alkylated regioisomers due to the similar electronic properties of the two adjacent nitrogen atoms.[9][10] Controlling this selectivity is a delicate balance of several factors:

  • Steric Effects: This is a primary determinant.[9] Alkylation will generally favor the less sterically hindered nitrogen atom.[9]

  • Reaction Conditions: The choice of base and solvent system is critical and can dramatically switch the regioselectivity.[9]

    • For example, combinations like sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) have been shown to favor N1-alkylation.[9] In some cases, using NaH can even prevent the formation of the other regioisomer.[10]

  • Nature of the Alkylating Agent: The structure of the alkylating agent also plays a role in determining the site of attack.[9]

Part 2: Troubleshooting Guides - A Deeper Dive into Synthetic Methods

This section provides detailed troubleshooting for specific, widely-used pyrazole synthesis methods.

Guide 1: The Knorr Pyrazole Synthesis

The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole synthesis.[2][11][12] However, it is not without its challenges.

Common Issues & Troubleshooting Strategies:

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Low Yield Incomplete reaction, side product formation, product degradation.Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. The dehydration of the intermediate is often the rate-determining step under neutral pH.[5] Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product and any byproducts.[2] This helps in determining the optimal reaction time and identifying potential degradation pathways.
Formation of Regioisomeric Mixtures Reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[5]Solvent Selection: As mentioned in the FAQs, fluorinated alcohols can significantly enhance regioselectivity.[7] pH Control: Carefully control the pH. Acidic conditions can protonate the hydrazine, altering its nucleophilicity and influencing which carbonyl is attacked first.[4][11] Strategic Synthesis: Consider alternative synthetic routes that offer better regiocontrol, such as those starting from N-arylhydrazones and nitroolefins.[3]
Difficult Purification Presence of unreacted starting materials, regioisomers, or other byproducts.Crystallization: Attempt to purify the desired product by recrystallization from a suitable solvent. Chromatography: If crystallization is ineffective, column chromatography is a standard method for separating isomers and impurities.[6] Salt Formation: Consider converting the pyrazole product into an acid addition salt, which can then be crystallized and subsequently neutralized to recover the pure pyrazole.[13][14]

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrazole, for example, from a 1,3-dicarbonyl compound and a hydrazine derivative.[15]

  • Reagent Preparation: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).[15]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If using a hydrazine salt, a base may be required to liberate the free hydrazine.

  • Catalyst (Optional): A catalytic amount of acid (e.g., sulfuric acid, acetic acid) can be added to promote the reaction.[12][15]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Workflow for Troubleshooting Knorr Pyrazole Synthesis

Knorr_Troubleshooting Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Optimize_Conditions Pure Monitor_Reaction Monitor by TLC/LC-MS for Side Products or Degradation Optimize_Conditions->Monitor_Reaction Regioisomer_Issue Regioisomer Mixture Observed? Monitor_Reaction->Regioisomer_Issue Modify_Solvent Change Solvent (e.g., TFE, HFIP) Regioisomer_Issue->Modify_Solvent Yes Purification_Strategy Select Purification Method Regioisomer_Issue->Purification_Strategy No Adjust_pH Adjust pH (Acidic vs. Neutral) Modify_Solvent->Adjust_pH Adjust_pH->Purification_Strategy Crystallization Recrystallization Purification_Strategy->Crystallization Simple Mixture Chromatography Column Chromatography Purification_Strategy->Chromatography Complex Mixture Salt_Formation Acid Addition Salt Formation & Crystallization Purification_Strategy->Salt_Formation Difficult Separation Success Pure Product High Yield Crystallization->Success Chromatography->Success Salt_Formation->Success

Caption: Troubleshooting workflow for the Knorr pyrazole synthesis.

Guide 2: Paal-Knorr Pyrrole Synthesis Analogy for Pyrazoles

While the Paal-Knorr synthesis is primarily for pyrroles from 1,4-dicarbonyls, the principles of troubleshooting low yields and side reactions are highly relevant to pyrazole synthesis from 1,3-dicarbonyls.[16][17][18][19]

Common Issues & Troubleshooting Strategies:

Problem Potential Cause(s) Troubleshooting Steps & Explanation
Incomplete Reaction/Low Yield Insufficiently reactive starting materials (e.g., amines with strong electron-withdrawing groups).[17] Steric hindrance. Inappropriate reaction conditions.[17]Increase Reactivity: For less nucleophilic hydrazines, consider more forcing conditions (higher temperature, longer reaction time), but monitor for degradation.[16] Catalyst Choice: While acid catalysis is common, the type and amount are crucial. For sensitive substrates, milder catalysts or even catalyst-free conditions might be optimal.[16]
Side Product Formation Under strongly acidic conditions (pH < 3), competing reactions can occur, analogous to furan formation in the Paal-Knorr pyrrole synthesis.[16][17]pH Control: Maintain neutral or weakly acidic conditions to favor pyrazole formation. The addition of a weak acid like acetic acid can be beneficial.[16] Monitor Intermediates: The reaction proceeds through a hemiaminal-like intermediate followed by cyclization and dehydration.[19] Understanding this can help in optimizing conditions to favor the desired pathway.

Workflow for Optimizing Pyrazole Synthesis based on Paal-Knorr Principles

Paal_Knorr_Analogy Start Low Yield in Pyrazole Synthesis Assess_Substrates Assess Reactivity of 1,3-Dicarbonyl & Hydrazine Start->Assess_Substrates Check_Conditions Evaluate Reaction Conditions (pH, Temp, Catalyst) Assess_Substrates->Check_Conditions Harsh_Conditions Are Conditions Too Harsh? (e.g., strong acid, high temp) Check_Conditions->Harsh_Conditions Sub-optimal Success Improved Yield of Desired Pyrazole Check_Conditions->Success Optimal Milder_Conditions Use Milder Conditions (e.g., weak acid, lower temp) Harsh_Conditions->Milder_Conditions Yes Side_Products Analyze for Side Products (TLC, LC-MS) Harsh_Conditions->Side_Products No Milder_Conditions->Side_Products Optimize_pH Optimize pH to be Weakly Acidic or Neutral Side_Products->Optimize_pH Optimize_Catalyst Screen Different Catalysts Optimize_pH->Optimize_Catalyst Optimize_Catalyst->Success

Caption: Optimizing pyrazole synthesis using Paal-Knorr troubleshooting logic.

Part 3: Advanced Topics & Specialized Protocols

Controlling Regioselectivity in N-Alkylation: A Tabular Guide

The regioselective N-alkylation of pyrazoles is crucial for developing specific pharmacophores. The outcome is highly dependent on the interplay of sterics, electronics, and reaction conditions.[9]

Condition Favored Isomer Rationale Example System
Bulky Substituent at C3/C5 N-alkylation at the less hindered nitrogen.Steric hindrance directs the incoming alkyl group to the more accessible nitrogen atom.[9]A pyrazole with a bulky group at C3 will preferentially alkylate at N1.
Strong, Non-coordinating Base (e.g., NaH) in a Non-polar Solvent (e.g., THF) N1-alkylation often favored.The sodium cation may coordinate less strongly, allowing for attack at the electronically favored nitrogen.[9]NaH in THF for the alkylation of various pyrazoles.[9]
Weaker Base (e.g., K2CO3) in a Polar, Aprotic Solvent (e.g., DMSO) Can favor N1-alkylation.The specific combination of base and solvent can influence the nucleophilicity of the nitrogen atoms and the transition state energies.[9]K2CO3 in DMSO is a common system for N-alkylation.[9]

Protocol for Regioselective N-Alkylation of a Pyrazole

This protocol provides a general starting point for the regioselective N-alkylation of a pyrazole. Optimization will be necessary based on the specific substrates.

  • Preparation: To a dry, inert-atmosphere flask, add the pyrazole (1.0 eq) and a suitable dry solvent (e.g., THF, DMF).

  • Deprotonation: Add the base (e.g., NaH, 1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate any regioisomers.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during pyrazole synthesis, ensuring you can optimize your reaction conditions for maximal yield and purity.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most common hurdles in pyrazole synthesis in a question-and-answer format, providing both an explanation of the underlying cause and actionable steps for resolution.

Issue 1: Low or No Product Yield

Question: My pyrazole synthesis is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?

Answer: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Starting Materials: The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The stability of the 1,3-dicarbonyl is crucial; many, especially dialdehydes, can be unstable.[3]

    • Causality: If the dicarbonyl has degraded or is of poor quality, the initial condensation reaction will be inefficient.

    • Solution:

      • Verify Purity: Check the purity of your 1,3-dicarbonyl and hydrazine starting materials via NMR or other appropriate analytical techniques.

      • Use Fresh Reagents: Whenever possible, use freshly distilled or purified reactants.

      • In Situ Generation: For particularly unstable dicarbonyls, consider methods that generate them in situ.[6]

  • Optimize Your Catalytic System: Many pyrazole syntheses benefit from a catalyst to facilitate the cyclization and dehydration steps.[4]

    • Causality: An inappropriate or inactive catalyst will slow down the reaction, leading to incomplete conversion or the formation of side products.

    • Solution:

      • Acid Catalysis: For the Knorr synthesis and related condensations, a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) is often employed to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine.[4][7]

      • Lewis Acid Catalysis: Lewis acids like lithium perchlorate have also been shown to be effective.[2]

      • Transition Metal Catalysis: For certain synthetic routes, transition metal catalysts (e.g., silver, copper, ruthenium) can be highly effective.[3][6][7] For instance, silver triflate has been used for the rapid synthesis of 3-CF3-pyrazoles at room temperature.[2]

      • Green Catalysts: For environmentally friendly approaches, options like nano-ZnO or immobilized lipases have been explored.[8][9]

  • Assess Reaction Temperature and Time: Temperature plays a critical role in reaction kinetics and product distribution.

    • Causality: Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause degradation of starting materials or products. In some cases, temperature can even control the final product structure in divergent synthesis pathways.[10][11]

    • Solution:

      • Stepwise Temperature Increase: Begin with room temperature and incrementally increase the temperature, monitoring the reaction progress by TLC. Refluxing in a suitable solvent like ethanol is a common starting point.[7]

      • Microwave Synthesis: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[12][13]

Issue 2: Formation of Regioisomers

Question: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of two pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The outcome is determined by which carbonyl group the more nucleophilic nitrogen of the hydrazine attacks first.[14]

  • Causality: The two carbonyl groups of the unsymmetrical dicarbonyl have different electronic and steric environments, leading to competitive attack by the two different nitrogens of the substituted hydrazine.

  • Solution:

    • Solvent Choice is Critical: The solvent can have a profound impact on regioselectivity.

      • Protic vs. Aprotic Solvents: While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to significantly improve regioselectivity in favor of 1,3-substituted pyrazoles.[8]

      • Fluorinated Alcohols: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can also enhance regioselectivity.[14]

    • pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine is more nucleophilic. Adding a controlled amount of acid can sometimes direct the reaction towards a single isomer.[8]

    • Strategic Starting Material Selection: If possible, redesign your synthesis to use starting materials that favor the formation of a single isomer. This might involve using a protecting group strategy or choosing a different synthetic route altogether, such as a 1,3-dipolar cycloaddition.[8]

Issue 3: Product Purification Challenges

Question: I'm having trouble purifying my final pyrazole product. It's an oil that won't solidify, or it's colored, or I have multiple spots on my TLC.

Answer: Purification is a critical final step, and pyrazoles can present unique challenges.

  • Product is an Oil and Will Not Solidify:

    • Causality: This is often due to the presence of residual solvent or impurities that act as a melting point depressant.[15]

    • Troubleshooting Steps:

      • Thorough Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to remove all volatile solvents.[15]

      • Trituration: Try adding a non-polar solvent like hexane or pentane to your oil and stirring vigorously. This can sometimes induce crystallization by dissolving impurities while the product precipitates.

      • Salt Formation: Pyrazoles are basic and can be converted to crystalline salts by treatment with an acid (e.g., HCl). The salt can be purified by recrystallization and then neutralized to recover the pure pyrazole.[15]

      • Column Chromatography: This is a highly effective method for purifying oily products.[15]

  • Purified Product is Colored:

    • Causality: Color may indicate trace impurities or degradation products.[15]

    • Troubleshooting Steps:

      • Activated Charcoal Treatment: Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir, and then filter through celite. The charcoal can adsorb colored impurities.[15][16]

      • Recrystallization: This technique is often effective at leaving colored impurities behind in the mother liquor.[15][16]

      • Silica Gel Plug: Dissolve your compound and pass it through a short plug of silica gel to trap highly polar, colored impurities.[15]

  • Multiple Spots on TLC Plate:

    • Causality: This indicates the presence of unreacted starting materials, regioisomers, or byproducts.[15]

    • Troubleshooting Steps:

      • Identification: Co-spot your reaction mixture with your starting materials on the same TLC plate to identify any unreacted components.[15]

      • Purification:

        • Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers. Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation.[15] For basic pyrazoles that may stick to acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[15][17]

        • Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method. Common solvents include ethanol, methanol, or mixtures like ethanol/water.[15][16]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles? A1: The most prevalent methods include:

  • Cyclocondensation of 1,3-dicarbonyls and hydrazines (Knorr Synthesis): This is the most traditional and widely used method.[4]

  • Cyclocondensation of α,β-unsaturated ketones/aldehydes and hydrazines: This route first forms a pyrazoline, which is then oxidized to the pyrazole.[2][8]

  • 1,3-Dipolar Cycloaddition: Reactions of diazo compounds with alkynes or nitrilimines with alkenes are powerful methods for constructing the pyrazole ring with good control over regioselectivity.[8]

  • Multicomponent Reactions: One-pot reactions involving three or more components are increasingly popular for their efficiency and atom economy.[9][18]

Q2: How do I choose the best solvent for my pyrazole synthesis? A2: Solvent selection is crucial for yield and regioselectivity.

  • Ethanol: A common, effective, and relatively green solvent for many standard pyrazole syntheses.[7]

  • Aprotic Dipolar Solvents (DMF, DMAc): Can enhance reaction rates and improve regioselectivity, particularly for 1,3-substituted pyrazoles.[8]

  • Fluorinated Alcohols (TFE, HFIP): Have been shown to improve regioselectivity in reactions with unsymmetrical dicarbonyls.[14]

  • Solvent-Free Conditions: In the interest of green chemistry, many reactions can be run neat or with a solid support, often with microwave irradiation, which can lead to higher yields and shorter reaction times.[19]

Q3: My pyrazole is sensitive to standard silica gel chromatography. What are my alternatives? A3: Pyrazoles, being basic, can interact strongly with the acidic silanol groups on silica gel, leading to streaking, low recovery, or even degradation.

  • Deactivate the Silica Gel: Add a small amount of a base like triethylamine (~0.5-1% by volume) to your eluent to neutralize the acidic sites.[17][20]

  • Use Neutral Alumina: Alumina is a less acidic stationary phase and can be a good alternative for basic compounds.[17]

  • Reversed-Phase Chromatography: Using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) is another option.[20]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC. Reactions are typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst significantly impacts the efficiency of pyrazole synthesis. The following table summarizes the performance of various catalysts under different conditions.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[7]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[2][7]
Nano-ZnOPhenylhydrazine, Ethyl AcetoacetateNot SpecifiedNot SpecifiedNot SpecifiedShort95%Not Reported[8]
Copper Triflateα,β-Ethylenic Ketone, HydrazineNot Specified[bmim][PF6]Not SpecifiedVariesGoodNot Reported[8]

Part 4: Visualizations

Diagram 1: General Knorr Pyrazole Synthesis Workflow

This diagram illustrates the key steps in the Knorr synthesis, from starting materials to the final purified product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 1,3-Dicarbonyl C Dissolve in Solvent (e.g., Ethanol) A->C 1. Mix B Hydrazine Derivative B->C 1. Mix D Add Catalyst (e.g., Acetic Acid) C->D E Heat to Reflux (Monitor by TLC) D->E 2. React F Solvent Removal E->F 3. Quench G Aqueous Workup (Extraction) F->G H Purification (Chromatography/Recrystallization) G->H I Pure Pyrazole Product H->I Final Product

Caption: Workflow for a typical Knorr pyrazole synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in pyrazole synthesis.

G Start Low or No Yield Check_SM Check Purity of Starting Materials Start->Check_SM Optimize_Catalyst Optimize Catalyst (Acid/Lewis Acid/Metal) Check_SM->Optimize_Catalyst Purity OK Use_Fresh_SM Use Fresh/Purified Starting Materials Check_SM->Use_Fresh_SM Impure Optimize_Conditions Optimize Temperature & Reaction Time Optimize_Catalyst->Optimize_Conditions No Improvement Screen_Catalysts Screen Different Catalysts & Loadings Optimize_Catalyst->Screen_Catalysts Sub-optimal Success Improved Yield Optimize_Catalyst->Success Improvement Temp_Study Perform Temperature Screen (RT to Reflux) Optimize_Conditions->Temp_Study No Improvement Optimize_Conditions->Success Improvement Use_Fresh_SM->Optimize_Catalyst Consider_InSitu Consider In Situ Generation of Dicarbonyl Use_Fresh_SM->Consider_InSitu Consider_InSitu->Optimize_Catalyst Screen_Catalysts->Optimize_Conditions Try_MW Try Microwave Synthesis Temp_Study->Try_MW Try_MW->Success

Caption: Decision tree for troubleshooting low pyrazole yield.

References

Technical Support Center: Tetrahydrocyclopenta[c]pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tetrahydrocyclopenta[c]pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Our goal is to provide practical, field-tested solutions to common synthetic challenges, with a focus on minimizing byproduct formation to improve yield, purity, and process efficiency. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of the tetrahydrocyclopenta[c]pyrazole core. Each question is answered with a mechanistic explanation, followed by actionable troubleshooting steps and optimized protocols.

Question 1: My reaction with a substituted hydrazine is producing a mixture of two regioisomers. How can I control the regioselectivity?

A1: Mechanistic Insight & Troubleshooting

This is the most frequent challenge, particularly when using an unsymmetrical 1,3-dicarbonyl equivalent (e.g., 2-methylcyclopentane-1,3-dione) and a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine). The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine at one of the two non-equivalent carbonyl carbons of the dione.

The reaction proceeds via a hydrazone intermediate. Since a substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), the initial condensation can occur at either carbonyl group, leading to two different hydrazone intermediates. Subsequent intramolecular cyclization and dehydration yield the two final regioisomeric pyrazoles.[1][2][3]

Key Controlling Factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group. You can leverage this by choosing bulkier substituents on either the dione or the hydrazine.

  • Electronic Effects: The electrophilicity of the carbonyl carbons plays a crucial role. Electron-withdrawing groups near one carbonyl will make it a harder electrophile, potentially directing the attack to the other carbonyl.

  • pH Control: The reaction is highly pH-dependent. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, influencing its nucleophilicity. Fine-tuning the pH can favor the formation of one isomer. Generally, reactions under neutral or mildly basic conditions can offer better selectivity.[4]

G start Regioisomer Mixture Detected sterics Analyze Steric Hindrance - Is one carbonyl significantly more accessible? start->sterics ph Analyze Reaction pH - Is the reaction under acidic, neutral, or basic conditions? start->ph protocol_sterics Modify Starting Materials - Introduce bulky group on dione - Use hydrazine with bulky substituent sterics->protocol_sterics Yes protocol_ph Optimize pH - Screen neutral or mild base conditions (e.g., NaOAc, Et3N) ph->protocol_ph Acidic protocol_temp Adjust Temperature - Lower temperature to increase kinetic vs. thermodynamic control protocol_sterics->protocol_temp protocol_ph->protocol_temp end Achieved >95:5 Regioisomeric Ratio protocol_temp->end

Caption: Decision workflow for troubleshooting regioisomer formation.

Question 2: I'm isolating a significant amount of the hydrazone intermediate and my yield of the cyclized product is low. How do I drive the reaction to completion?

A2: Mechanistic Insight & Troubleshooting

The formation of the pyrazole ring is a condensation reaction that involves the formation of a hydrazone intermediate followed by an intramolecular nucleophilic attack and subsequent dehydration.[1] If the hydrazone is being isolated, it indicates that the final ring-closing and dehydration steps are the rate-limiting part of your process.

Common Causes for Incomplete Cyclization:

  • Insufficient Driving Force for Dehydration: The removal of water is critical to push the equilibrium towards the cyclized product according to Le Châtelier's principle.

  • Inadequate Catalysis: The intramolecular cyclization is often catalyzed by acid. If the reaction medium is too neutral or basic, this step can be slow.

  • Low Reaction Temperature: Condensation reactions often require thermal energy to overcome the activation barrier for cyclization and dehydration.

This protocol is designed to facilitate the complete conversion of a cyclopentane-1,3-dione derivative to the final tetrahydrocyclopenta[c]pyrazole product.

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap. The Dean-Stark trap is essential for the azeotropic removal of water.

  • Reagent Charging:

    • To the flask, add the cyclopentane-1,3-dione derivative (1.0 eq).

    • Add the hydrazine derivative (1.1 eq). A slight excess ensures the dione is fully consumed.

    • Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene. The reaction concentration should be approximately 0.1–0.5 M.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 eq) or acetic acid (0.2 eq).

  • Reaction Execution:

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed.

    • Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material and hydrazone intermediate.

    • Continue refluxing until no more water is collected in the trap and the reaction is deemed complete by analytical monitoring (typically 4–12 hours).

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Question 3: My purification is difficult due to a persistent, closely-related byproduct. Are there alternative purification strategies?

A3: Advanced Purification Techniques

When standard chromatography or recrystallization fails to separate the desired product from a stubborn impurity, alternative methods are required. One highly effective, though often overlooked, technique for purifying basic heterocyclic compounds like pyrazoles is through acid addition salt formation .[5]

Principle: The pyrazole nitrogen is basic and can be protonated by a strong acid to form a salt. This salt often has drastically different solubility properties compared to the freebase form and any non-basic impurities. By inducing the salt to crystallize, you can selectively isolate it from the solution, leaving the impurities behind.

Compound FormTypical Solubility in Non-Polar Solvents (e.g., Hexane, Toluene)Typical Solubility in Polar Protic Solvents (e.g., H₂O, EtOH)
Pyrazole FreebaseHighLow to Moderate
Pyrazole HCl SaltVery LowHigh
Non-basic ImpurityHighLow to Moderate
  • Dissolution: Dissolve the crude product mixture containing the tetrahydrocyclopenta[c]pyrazole in a suitable organic solvent where the freebase is soluble, such as diethyl ether, ethyl acetate, or dichloromethane.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in a miscible organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise.

  • Precipitation: The pyrazole hydrochloride salt will begin to precipitate out of the solution, often as a fine white or off-white solid. Monitor the precipitation and stop adding acid once it ceases.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of the cold organic solvent (e.g., diethyl ether) to remove any surface-adhering impurities.

  • Freebasing (Liberation of the Pure Product):

    • Suspend the collected salt in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Stir vigorously until all the solid has dissolved, indicating the salt has been neutralized back to the freebase.

    • Separate the organic layer, wash it with water and brine, then dry it over anhydrous sodium sulfate.

    • Evaporation of the solvent will yield the highly purified tetrahydrocyclopenta[c]pyrazole.

G cluster_0 Step 1: Solution Phase cluster_1 Step 2: Acidification & Precipitation cluster_2 Step 3: Freebasing crude Crude Product in Ether: - Desired Pyrazole (Basic) - Non-Basic Byproduct precipitate Solid Phase: PURE Pyrazole HCl Salt (Precipitates) crude->precipitate + HCl in Ether supernatant Liquid Phase: Non-Basic Byproduct (Remains Dissolved) crude->supernatant + HCl in Ether pure_product Pure Pyrazole Freebase (Recovered after neutralization) precipitate->pure_product + NaHCO3

Caption: Purification workflow using acid addition salt formation.

References

Technical Support Center: Stability of Pyrazol-3-ol Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazol-3-ol compounds. This guide is designed to provide in-depth, practical solutions to the stability challenges frequently encountered when working with this important class of molecules in solution. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design more robust experiments.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of pyrazol-3-ol and its derivatives.

Q1: My pyrazol-3-ol compound is degrading in aqueous solution. What is the most likely cause?

A: The primary cause of degradation for many pyrazol-3-ol compounds in aqueous solution, particularly at neutral to alkaline pH, is oxidation.[1][2] The pyrazol-3-ol core can exist in tautomeric forms, and the enol form is susceptible to oxidation. A prominent example is edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a free radical scavenger used in the treatment of ALS.[1][3][4] In aqueous solutions, edaravone exists in equilibrium with its anionic form, which is highly susceptible to oxidation by dissolved oxygen, leading to the formation of radicals and subsequent degradation products like dimers and trimers.[1][5]

Q2: What is tautomerism and how does it affect the stability of my compound?

A: Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For pyrazol-3-ols (which can also be named pyrazol-5-ones), the most relevant are the keto-enol and annular prototropic tautomerisms. The equilibrium between these forms can be influenced by the solvent, pH, and the nature of substituents on the pyrazole ring.[6][7][8] The enol tautomer, which possesses a hydroxyl group, is often more susceptible to oxidation than the keto form.[1] The stability of different tautomers can vary significantly, with factors like aromaticity and intramolecular hydrogen bonding playing a role.[9]

Q3: Can the pH of my solution impact the stability of my pyrazol-3-ol compound?

A: Absolutely. The pH of the solution is a critical factor. For instance, with edaravone, which has a pKa of 7.0, the concentration of the unstable anionic form increases as the pH rises.[1] Therefore, lowering the pH is a common strategy to enhance the stability of aqueous edaravone solutions by reducing the concentration of the easily oxidized anion.[1] Some pyrazole ester derivatives have also been shown to degrade rapidly in buffers with a pH of 8 due to hydrolysis.[10][11]

Q4: Are there any common stabilizers I can add to my solution?

A: Yes, several stabilizers can be employed. For oxidative degradation, antioxidants are commonly used. Sodium bisulfite and L-cysteine are often used as stabilizers in edaravone formulations.[1][5] Glutathione (GSH) has also been shown to be effective in stabilizing edaravone solutions, particularly in combination with deoxygenation.[2] It's important to note that the effectiveness of a stabilizer can be condition-dependent; for example, L-cysteine was found to be ineffective in stabilizing edaravone in the presence of oxygen.[2][5]

Q5: Besides oxidation, what other degradation pathways should I be aware of?

A: While oxidation is a major concern, other degradation pathways for pyrazole derivatives include:

  • Hydrolysis: Ester-containing pyrazole derivatives can be susceptible to hydrolysis, especially at higher pH, leading to the formation of the corresponding pyrazol-3-ol.[10][11]

  • Photodegradation: Some pyrazole derivatives can undergo photochemical transformations upon exposure to UV light.[12][13] This can involve ring contractions or other complex rearrangements.

  • Ring Opening: In the presence of a strong base, deprotonation at C3 can lead to ring opening.[14] Oxidative ring-opening of 1H-pyrazol-5-amines has also been reported.[15]

Section 2: Troubleshooting Guides

This section provides structured approaches to diagnose and resolve specific stability issues you may encounter during your experiments.

Issue 1: Rapid loss of compound concentration observed by HPLC in a neutral aqueous buffer.

Logical Troubleshooting Workflow

start Start: Rapid loss of compound in neutral buffer check_oxidation Hypothesis: Oxidation is occurring start->check_oxidation deoxygenate Action: Deoxygenate the buffer (e.g., N2 or Ar sparging) check_oxidation->deoxygenate Yes check_pH Hypothesis: pH is promoting degradation check_oxidation->check_pH No add_antioxidant Action: Add an antioxidant (e.g., sodium bisulfite, GSH) deoxygenate->add_antioxidant analyze_degradants Action: Analyze for known degradation products (e.g., dimers, trimers) by LC-MS add_antioxidant->analyze_degradants lower_pH Action: Prepare solutions in acidic buffers (e.g., pH 3-5) check_pH->lower_pH Yes check_light Hypothesis: Photodegradation is a factor check_pH->check_light No lower_pH->analyze_degradants protect_from_light Action: Protect solution from light (amber vials, foil) check_light->protect_from_light Yes end_unstable Result: Stability Not Improved. Consider alternative solvent or formulation. check_light->end_unstable No protect_from_light->analyze_degradants end_stable Result: Stability Improved analyze_degradants->end_stable

Caption: Troubleshooting workflow for rapid degradation in neutral buffer.

Detailed Explanation and Causality
  • Suspect Oxidation: As discussed, the pyrazol-3-ol moiety, especially in its anionic form, is prone to oxidation by dissolved molecular oxygen.[1] Deoxygenating your buffer by sparging with an inert gas like nitrogen or argon removes a key reactant in this degradation pathway.

  • Introduce Antioxidants: If deoxygenation improves stability, the addition of an antioxidant can provide further protection. Sodium bisulfite acts as an oxygen scavenger.[1] Glutathione can also be effective.[2]

  • Evaluate pH Effects: The concentration of the more reactive anionic form of the pyrazol-3-ol is pH-dependent.[1] By lowering the pH, you shift the equilibrium towards the protonated, often more stable, form.

  • Consider Photodegradation: If the above steps do not resolve the issue, light-induced degradation may be occurring.[12] Simple measures like using amber vials or wrapping your container in aluminum foil can prevent this.

  • Analyze Degradants: Use techniques like LC-MS to identify the degradation products. The mass of the degradants can provide clues about the degradation pathway (e.g., the mass of a dimer or an oxidized product).

Issue 2: Compound precipitates out of solution over time.
Potential Causes and Solutions
  • Poor Kinetic vs. Thermodynamic Solubility: Your compound may have initially dissolved to a concentration above its thermodynamic solubility limit (a supersaturated solution). Over time, it crashes out of solution to reach its true equilibrium solubility.

    • Solution: Determine the thermodynamic solubility using the shake-flask method (see Protocol 1). Work at or below this concentration.

  • Degradation to a Less Soluble Product: The degradation product of your pyrazol-3-ol may be less soluble than the parent compound.

    • Solution: Address the root cause of the degradation using the steps outlined in "Issue 1." Once the degradation is controlled, the precipitation should cease.

  • pH Shift: If your buffer has low capacity, CO2 from the air can dissolve and lower the pH, potentially causing a compound with low acidic solubility to precipitate.

    • Solution: Use a buffer with adequate buffering capacity for your experimental pH range.

Section 3: Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[16]

  • Preparation: Prepare the desired solvent or buffer solution (e.g., phosphate-buffered saline at pH 7.4).

  • Addition of Compound: Add an excess amount of the pyrazol-3-ol compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[16]

  • Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

Protocol 2: Forced Degradation Study to Identify Potential Liabilities

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify likely degradation products.[16]

  • Stock Solution Preparation: Prepare a stock solution of your pyrazol-3-ol compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and dilute with the stressor solution to a final concentration suitable for analysis (e.g., 50 µg/mL).

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, heat at 60°C for 24 hours.

    • Oxidation: 3% H2O2, room temperature for 24 hours.

    • Thermal Stress: Store the solution (in a stable buffer) at 60°C for 7 days.

    • Photostability: Expose the solution to a calibrated light source (as per ICH Q1B guidelines). Protect a control sample from light.

  • Time Points: Sample each condition at various time points (e.g., 0, 4, 8, 24 hours for hydrolysis/oxidation; 0, 1, 3, 7 days for thermal).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products). Use a detector like a photodiode array (PDA) to check for peak purity and an MS detector to obtain mass information on any new peaks that appear.

Data Presentation: Summary of Forced Degradation Results
Stress ConditionDuration% DegradationMajor Degradation Products (m/z)
0.1 M HCl, 60°C24 h< 5%-
0.1 M NaOH, 60°C24 h35%[m/z of hydrolyzed product]
3% H2O2, RT24 h80%[m/z of oxidized product], [m/z of dimer]
Thermal, 60°C7 days15%[m/z of oxidized product]
Photolytic24 h10%[m/z of photoproduct]
Visualization of Key Concepts

Tautomerism of Pyrazol-3-ol

cluster_0 Keto Form (Pyrazol-5-one) cluster_1 Enol Form (Pyrazol-3-ol) Keto Enol Keto->Enol Tautomerization

Caption: Keto-enol tautomerism in pyrazol-3-ol compounds.

Oxidative Degradation Pathway of Edaravone

Edaravone_Anion Edaravone Anion Electron_Transfer Electron Transfer to O2 Edaravone_Anion->Electron_Transfer Edaravone_Radical Edaravone Radical Electron_Transfer->Edaravone_Radical Dimerization Dimerization/Trimerization Edaravone_Radical->Dimerization Degradation_Products Degradation Products (e.g., Trimer) Dimerization->Degradation_Products

References

Technical Support Center: Addressing Poor Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole-based compounds. Here, you will find practical troubleshooting guides and frequently asked questions to navigate these common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the solubility of pyrazole derivatives.

Q1: What intrinsic factors of pyrazole derivatives contribute to their poor solubility?

A1: The solubility of pyrazole derivatives is governed by their inherent physicochemical properties. The pyrazole ring, being aromatic, can lead to low solubility in aqueous solutions. Key contributing factors include:

  • Molecular Structure: The presence of non-polar substituent groups on the pyrazole ring can significantly decrease aqueous solubility, while polar groups may enhance it.[1]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking between the pyrazole rings, result in high crystal lattice energy. This makes it difficult for solvent molecules to break apart the crystal structure and dissolve the compound.[1]

  • Lipophilicity: While the pyrazole ring itself is less lipophilic than a benzene ring, the overall lipophilicity of the molecule, influenced by its substituents, plays a crucial role in its solubility.[2]

Q2: How does the pH of a solution affect the solubility of pyrazole-based compounds?

A2: The pH of the solvent can have a substantial impact on the solubility of pyrazole derivatives, particularly those with ionizable groups.[3] Pyrazole itself is a weak base with a pKa of 2.5, meaning it can be protonated by strong inorganic acids.[2] For pyrazole-based compounds that are weak acids or bases, altering the pH of the solution can convert the compound into its more soluble ionized form.[4][5] A pH-solubility profile is a critical first step in determining if pH modification is a viable solubilization strategy.[3]

Q3: What are the primary strategies for enhancing the solubility of poorly soluble drugs?

A3: A variety of techniques can be employed to improve the solubility of poorly water-soluble drugs, including pyrazole-based compounds. These can be broadly categorized as:

  • Physical Modifications: These methods alter the physical properties of the drug substance and include techniques like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms, and co-crystallization), and drug dispersion in carriers (solid dispersions and eutectic mixtures).[6][7]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug molecule itself. Common approaches include salt formation, derivatization, and complexation.[6][7]

  • Use of Excipients: This involves the addition of other substances to the formulation to aid in solubilization. Examples include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.[4]

Part 2: Troubleshooting Guides

This section provides detailed protocols and workflows for overcoming specific solubility challenges encountered during experimentation with pyrazole-based compounds.

Guide 1: Initial Assessment of a Poorly Soluble Pyrazole Compound

If you are encountering poor solubility with a novel pyrazole derivative, a systematic initial assessment is crucial.

cluster_0 Initial Solubility Assessment Workflow A Poorly Soluble Pyrazole Compound B Determine pH-Solubility Profile A->B C Screen Water-Miscible Co-solvents A->C D Analyze Crystal Form (Polymorphism) A->D E Evaluate Results B->E C->E D->E F Select Appropriate Solubilization Strategy E->F

Caption: Initial assessment workflow for a poorly soluble pyrazole compound.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with pH values ranging from 1.2 to 7.4 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[8]

  • Add an excess amount of the pyrazole compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL) as a function of pH.

Guide 2: Implementing Solubilization Techniques

Based on the initial assessment, select and optimize an appropriate solubilization strategy.

The use of a water-miscible organic solvent in which the compound has higher solubility can be a simple and effective approach.[9]

Table 1: Common Co-solvents for Pharmaceutical Formulations

Co-solventTypical Concentration Range (%)Notes
Ethanol5 - 40Generally well-tolerated.
Propylene Glycol10 - 60A common vehicle for oral and injectable formulations.
Polyethylene Glycol (PEG 300/400)10 - 50Low toxicity and widely used.
Glycerin5 - 30Can increase viscosity.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of your pyrazole compound in various neat co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Create a series of aqueous solutions with increasing concentrations of each co-solvent.

  • Determine the solubility of your compound in each co-solvent/water mixture using the equilibrium solubility method described previously.

  • Identify the co-solvent and concentration that provides the desired solubility with the lowest amount of organic solvent.

For pyrazole compounds with ionizable functional groups, forming a salt is a highly effective method to increase aqueous solubility and dissolution rate.[10] This is applicable to approximately 50% of all currently marketed active pharmaceutical ingredients (APIs).[11]

cluster_1 Salt Formation Workflow A Ionizable Pyrazole Compound B Select Acid or Base Counter-ion A->B C React Compound and Counter-ion in a Suitable Solvent B->C D Isolate and Purify the Salt C->D E Characterize the Salt Form (e.g., pKa, solubility) D->E F Assess Stability of the Salt E->F

Caption: A generalized workflow for the formation of pyrazole salts.

Experimental Protocol: Salt Screening

  • Dissolve the pyrazole compound in a suitable organic solvent (e.g., ethanol, acetone).

  • Add a solution of the selected acid or base (e.g., hydrochloric acid, sulfuric acid, malic acid) to the compound solution, typically in a 1:1 molar ratio.[12]

  • Stir the mixture at room temperature or with gentle heating to induce salt precipitation.

  • Collect the precipitate by filtration and wash with a small amount of the solvent.

  • Dry the salt under vacuum.

  • Characterize the resulting salt for its physicochemical properties, including solubility and stability.

Co-crystals are crystalline structures composed of the API and a co-former held together by non-ionic interactions, such as hydrogen bonds.[11] This technique can be applied to non-ionizable compounds and may offer advantages over salt formation, such as reduced hygroscopicity.[11]

Experimental Protocol: Solvent Evaporation Co-crystallization

  • Select a suitable co-former. Co-formers are typically compounds that are generally recognized as safe (GRAS).

  • Dissolve both the pyrazole compound and the co-former in a common solvent in a specific stoichiometric ratio (e.g., 1:1).

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals and characterize them using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm co-crystal formation.

A solid dispersion is the dispersion of one or more active ingredients in an inert carrier or matrix at solid state.[13] This technique can enhance solubility by converting the drug to an amorphous form and/or reducing particle size.[14]

Table 2: Common Methods for Preparing Solid Dispersions

MethodDescription
Melting (Fusion) Method The drug and a fusible, hydrophilic carrier are melted together and then rapidly cooled and solidified.[14]
Solvent Evaporation Method The drug and a carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[15]
Hot-Melt Extrusion The drug and carrier are mixed and melted in an extruder, then forced through a die. This method avoids the use of organic solvents.[15]
Spray Drying A solution of the drug and carrier is sprayed into a hot air stream to produce a dry powder.[15]

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Select a hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)).

  • Dissolve both the pyrazole compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent under vacuum using a rotary evaporator to obtain a solid mass.

  • Further dry the solid dispersion to remove any residual solvent.

  • Characterize the solid dispersion for its dissolution properties and physical form (amorphous or crystalline).

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles that are stabilized by surfactants.[6] Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[7]

Common Preparation Methods for Nanosuspensions:

  • Precipitation Technique: The drug is dissolved in a solvent, which is then added to an anti-solvent to precipitate the drug as nanoparticles.[6]

  • High-Pressure Homogenization: A suspension of the drug is forced through a high-pressure homogenizer to break down the particles into the nano-size range.[6]

References

Technical Support Center: Storage and Handling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural integrity is paramount for generating reliable and reproducible experimental data. The molecule's core features—a pyrazol-3-ol moiety existing in tautomeric equilibrium with its keto form (pyrazolone), and an electron-rich heterocyclic system—render it susceptible to degradation if not stored and handled with precision.[1][2][3] This guide provides a comprehensive technical framework for researchers to prevent degradation, troubleshoot common issues, and ensure the long-term stability of this valuable reagent.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solid sample of this compound has developed a yellowish or brownish tint over time. What does this indicate? A: A change in color from white/off-white to a yellow or brown hue is a common visual indicator of oxidative degradation. The electron-rich pyrazole ring system can be susceptible to air oxidation, which is often accelerated by exposure to light and ambient temperatures, leading to the formation of colored, conjugated impurities.[4] We strongly recommend re-analyzing the material's purity before use.

Q2: What are the absolute ideal storage conditions for long-term stability? A: For optimal long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen), in the dark, and at a reduced temperature. The specific recommendations are summarized in the table in Section 5. A supplier's note indicating "Cold-chain transportation" for this compound underscores its thermal sensitivity.[5]

Q3: I've noticed a gradual loss of potency or inconsistent results in my biological assays. Could this be related to compound storage? A: Absolutely. Using even partially degraded material is a frequent cause of inconsistent experimental outcomes.[6] Degradation products can act as inhibitors, introduce artifacts, or simply lower the effective concentration of the active compound. It is crucial to perform a quality control (QC) check, such as a quick HPLC or TLC analysis, on your working stock if you suspect degradation.

Q4: How should I prepare solutions of this compound for my experiments? A: Solutions should be prepared fresh for each experiment using high-purity, degassed (sparged with argon or nitrogen) solvents. If a stock solution must be stored, it should be placed in a tightly sealed vial with minimal headspace, blanketed with an inert gas, and stored at -20°C or below. Avoid repeated freeze-thaw cycles.

Q5: What is the simplest way to check if my compound has degraded? A: The most straightforward method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] A comparison of the chromatogram of a suspect sample against a reference standard or an earlier analysis of a fresh sample will clearly show a decrease in the main peak's area percentage and the emergence of new peaks corresponding to degradation products.

Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a deeper analysis of common problems, their underlying causes, and validated solutions.

Problem: Appearance of New Peaks in HPLC/LC-MS Analysis and Loss of Main Peak Area
  • Symptoms: Your HPLC chromatogram shows a decrease in the area of the main peak for this compound and one or more new peaks, typically at different retention times.

  • Root Cause Analysis: This is the definitive sign of chemical degradation. The primary culprits are oxidation and, to a lesser extent, hydrolysis. The pyrazol-3-ol structure is essentially an enol, which is known to be susceptible to oxidation.[4][9] The presence of atmospheric oxygen, especially when combined with exposure to light or elevated temperature, can initiate radical or non-radical oxidation pathways.[4]

  • Investigative Action:

    • Characterize Degradants: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the new peaks. An increase of 16 amu (+O) or 18 amu (+H₂O) relative to the parent compound can suggest oxidation or hydration products, respectively.

    • Review Handling Procedures: Scrutinize your lab's workflow. Was the compound weighed in the open air? Was it stored in a standard freezer without inert gas protection? Was the solvent for dissolution air-saturated?

  • Corrective and Preventative Actions:

    • Implement Inert Atmosphere Handling: All handling of the solid compound, including weighing and aliquoting, must be performed inside an inert atmosphere glove box or using Schlenk line techniques.[4][10][11]

    • Purge and Seal: Before sealing vials for storage, flush the headspace with dry argon or nitrogen. Use vials with high-quality PTFE-lined caps to ensure an airtight seal.

    • Material Purification: If a batch has degraded, it may be possible to repurify it by flash chromatography or recrystallization, but this must be followed by a rigorous QC analysis (e.g., HPLC, NMR, MS) to confirm purity.

Problem: Poor Reproducibility in Bioassays or Chemical Reactions
  • Symptoms: Identical experiments run on different days yield significantly different results (e.g., variable IC₅₀ values, inconsistent reaction yields).

  • Root Cause Analysis: This issue often traces back to using a stock of the compound with declining purity. Many biological and chemical systems are highly sensitive to impurities that may not have been present when the initial experiments were performed.[6]

  • Investigative Action:

    • Establish a Purity Baseline: Immediately upon receiving a new batch of the compound, run an HPLC analysis and save the chromatogram as the "time zero" reference.

    • Routine QC Checks: Before starting a new set of critical experiments, re-run the HPLC analysis on your working sample and compare it to the baseline. A purity decrease of even a few percent can be significant.

  • Corrective and Preventative Actions:

    • Aliquot Upon Receipt: To prevent contamination and degradation of the entire stock, aliquot the compound into smaller, single-use quantities under an inert atmosphere upon arrival.[4]

    • Strict "First-In, First-Out" Policy: Use the oldest aliquots first to ensure material is not stored indefinitely.

    • Qualify Each Batch: Do not assume a new batch will behave identically to the last. Always qualify new material in your system before proceeding with large-scale studies.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The primary vulnerabilities of this compound are its susceptibility to oxidation, light, and heat.

  • Oxidative Degradation: The pyrazol-3-ol tautomer is an electron-rich enol system. This makes the ring and the C=C double bond susceptible to attack by atmospheric oxygen. This process can lead to the formation of hydroxylation products, ring-opened byproducts, or oligomeric materials, which are often colored.[4][12]

  • Photo-oxidation: The energy from UV or even high-intensity visible light can create excited states or radical species that dramatically accelerate the oxidation process.[4] This is why storage in amber vials or completely protected from light is non-negotiable.

  • Thermal Degradation: Heat increases the kinetic energy of molecules, accelerating all degradation reactions.[4] While some pyrazole structures are very thermally stable, the recommendation for cold-chain transport for this specific molecule suggests it is prone to decomposition at elevated temperatures.[5][13]

Visualization of Potential Degradation

cluster_degradation Degradation Pathways main This compound (Purity >99%) oxid Oxidative Degradation main->oxid O₂, Air photo Photo-oxidation main->photo Light (UV/Visible) thermal Thermal Degradation main->thermal Heat (>4°C) products Degradation Products (Lower Purity, Colored Impurities, Ring-Opened Species) oxid->products photo->products thermal->products

Caption: Key environmental factors leading to the degradation of the parent compound.

Section 4: Protocols for Storage and Quality Control

Adherence to standardized protocols is the most effective strategy for preserving compound integrity.

4.1. Protocol for Optimal Long-Term Storage
  • Receiving: Upon receipt, visually inspect the container for any damage. Do not open it outside of a controlled environment.

  • Environment Preparation: Perform all subsequent steps inside a glove box with an O₂ level below 50 ppm or using a Schlenk line with high-purity argon or nitrogen. Ensure all glassware and spatulas are oven-dried and cooled under vacuum.[11]

  • Aliquoting: Carefully open the main container inside the inert atmosphere. Weigh out single-use quantities (e.g., 1-5 mg) into pre-labeled, tared, amber glass vials.

  • Sealing: Use vials with PTFE-lined screw caps. After adding the aliquot, flush the vial's headspace with inert gas for 10-15 seconds before tightly sealing the cap.

  • Secondary Containment & Storage: Place the sealed aliquot vials into a larger, labeled container with desiccant. Store this container in a freezer at -20°C or, for maximum longevity, at -80°C.

  • Documentation: Maintain a detailed log for each aliquot, including the date of aliquoting and intended use.

Visualization of Sample Handling Workflow

receive Receive Compound inspect Inspect Container receive->inspect glovebox Transfer to Inert Atmosphere Glovebox inspect->glovebox aliquot Aliquot into Pre-weighed Amber Vials glovebox->aliquot purge Purge Headspace with Argon/Nitrogen aliquot->purge seal Seal with PTFE-lined Cap purge->seal store Store at ≤ -20°C in the Dark seal->store qc Perform QC Check (HPLC) Before Experimental Use store->qc

Caption: Recommended workflow for receiving and storing the compound.

4.2. Protocol for Routine Quality Control via RP-HPLC

This protocol provides a general starting point for a stability-indicating HPLC method. Optimization may be required based on your specific equipment.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV-Vis Diode Array Detector (DAD) at 210 nm and 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.

  • Analysis: A stable sample should show a single major peak with >98% area. The appearance of new peaks or "shoulders" on the main peak indicates degradation.

Section 5: Data Summary Table
ParameterRecommended Condition (High Stability) Poor Condition (High Risk of Degradation) Rationale / Expected Outcome
Atmosphere Inert Gas (Argon or Nitrogen)[4][11]Ambient AirRationale: Prevents oxidative degradation. Outcome: Purity remains high under inert gas; rapid purity loss in air.
Temperature ≤ -20°C (Freezer)[5]4°C (Refrigerator) or Room TemperatureRationale: Low temperature slows all chemical reactions.[4] Outcome: Stable for years at -20°C; potential degradation over weeks/months at 4°C or days at RT.
Light Exposure In the Dark (Amber Vials)[4]Ambient Lab Light / Direct SunlightRationale: Prevents photo-oxidation.[4] Outcome: No light-induced degradation; rapid color change and decomposition in light.
Container Glass vial with PTFE-lined capPlastic tubes, poorly sealed vialsRationale: Provides an impermeable barrier to air and moisture. Outcome: Long-term integrity; contamination and degradation from gas exchange.
Handling Inert atmosphere glove box / Schlenk line[10]Open lab benchRationale: Minimizes exposure to O₂ and H₂O during handling. Outcome: Purity is maintained; each handling event introduces degradation risk.

References

Validation & Comparative

A Comparative Guide to Cav2.2 Channel Blockers: Positioning 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cav2.2 in Nociception

Voltage-gated calcium channels (VGCCs) are fundamental players in neuronal signaling. Within this superfamily, the N-type or Cav2.2 channel is a validated and high-interest target for therapeutic intervention, particularly in the management of chronic and neuropathic pain.[1][2] Located predominantly at presynaptic terminals in the central and peripheral nervous system, Cav2.2 channels orchestrate the influx of calcium ions that triggers the release of key neurotransmitters, such as glutamate and substance P, involved in pain signal transmission.[3][4][5] Upregulation and functional changes in these channels are hallmarks of chronic pain states, making their selective blockade a compelling strategy for developing novel analgesics.[6][7]

This guide provides a comparative analysis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ol, a novel small molecule scaffold, against other established and emerging Cav2.2 blockers. We will delve into their mechanisms of action, pharmacological profiles, and the experimental data that define their potential in the field of pain research.

Focus Molecule: this compound Derivatives

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold has emerged as a promising starting point for the development of novel N-type calcium channel inhibitors.[8] Research into this chemical series has identified compounds that act as potent Cav2.2 blockers, with at least one derivative demonstrating in vivo analgesic activity in a preclinical model of inflammatory pain (rat Complete Freund's Adjuvant model).[8][9]

Mechanism of Action: Compounds derived from this scaffold are designed to directly inhibit the function of the Cav2.2 channel, preventing the voltage-dependent influx of calcium into presynaptic neurons.[10] This direct blockade attenuates the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[3][10] The specific binding site and the state-dependency (resting vs. inactivated) of the block for this class of compounds are areas of active investigation.

Comparative Analysis with Other Cav2.2 Blockers

To understand the potential of the tetrahydrocyclopenta[c]pyrazole series, it is essential to compare it with other key Cav2.2 modulators.

Ziconotide (Prialt®): The Peptide Gold Standard
  • Mechanism: Ziconotide, a synthetic version of the ω-conotoxin MVIIA from the venom of the Conus magus snail, is a highly potent and selective peptide blocker of Cav2.2 channels.[4][10] It physically occludes the channel pore, effectively preventing calcium entry.[6][11] Cryo-electron microscopy has revealed that ziconotide binds to a complex site involving the pore-forming helices and extracellular loops of the channel's α1 subunit.[4][11]

  • Pharmacological Profile: Ziconotide is considered a gold standard for Cav2.2 inhibition due to its high specificity.[7] However, its clinical utility is severely limited by its peptide nature. It cannot cross the blood-brain barrier and must be administered directly into the cerebrospinal fluid via intrathecal infusion.[1][12] This invasive delivery, combined with a narrow therapeutic window and significant central nervous system side effects (dizziness, confusion, memory impairment), restricts its use to severe, refractory chronic pain.[6]

Gabapentinoids (Gabapentin & Pregabalin): The Indirect Modulators
  • Mechanism: Gabapentin (Neurontin®) and pregabalin (Lyrica®) are widely prescribed for neuropathic pain, but their mechanism is indirect.[13][14] They do not directly block the Cav2.2 channel pore. Instead, they bind with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[15][16] This interaction is thought to disrupt the trafficking of Cav2.2 channels from the cell body to the presynaptic membrane, leading to a chronic reduction in the number of functional channels at the synapse.[14][17][18] This ultimately reduces calcium influx and neurotransmitter release.[15]

  • Pharmacological Profile: While effective for many patients, gabapentinoids have a slow onset of action, requiring chronic dosing to achieve therapeutic effects.[18] Their efficacy can be limited, and they are associated with side effects such as dizziness, somnolence, and ataxia, likely due to binding to the α2δ-2 subunit in the cerebellum.[14][16]

Other Investigational Small Molecules

The limitations of ziconotide and gabapentinoids have spurred the search for orally available, direct-acting small molecule Cav2.2 blockers.

  • TROX-1: This N-triazole oxindole is a state-dependent blocker that inhibits all three members of the Cav2 family (Cav2.1, Cav2.2, Cav2.3) but derives its analgesic effect primarily from Cav2.2 blockade.[19] Its state-dependent nature means it preferentially blocks channels that are in a more active or inactivated state, a characteristic of neurons in chronic pain conditions, potentially offering an improved therapeutic window.[2][19]

  • RD2: This recently described orally available drug candidate competes with ziconotide for binding to Cav2.2 at nanomolar concentrations.[1][12] It shows good selectivity, affecting other channel subtypes like Cav1.2 and Cav3.2 only at much higher concentrations (>10 μM).[1][12] In a rat model of neuropathic pain, orally administered RD2 demonstrated significant antiallodynic properties.[1]

  • CBD3063: This novel peptidomimetic takes a different approach by targeting the intracellular protein-protein interaction between Cav2.2 and the collapsin response mediator protein 2 (CRMP2).[13][14] This interaction is known to regulate channel function and trafficking. By disrupting it, CBD3063 reduces calcium influx and neurotransmitter release, showing efficacy in preclinical pain models.[13][14]

Data Summary: Head-to-Head Comparison

Blocker ClassRepresentative Molecule(s)Mechanism of ActionMolecular TypeRoute of AdministrationKey AdvantagesKey Limitations
Tetrahydrocyclopenta[c]pyrazoles Investigational DerivativesDirect channel block (presumed)Small MoleculeOral (demonstrated in vivo)[8]Oral bioavailability, potential for improved side effect profileEarly stage of development, full selectivity and potency profile under investigation
Peptide Toxins Ziconotide (Prialt®)Direct pore block[6]PeptideIntrathecal[1]High potency and selectivity for Cav2.2[4]Invasive delivery, narrow therapeutic window, severe CNS side effects[6]
Gabapentinoids Gabapentin, PregabalinIndirect; binds α2δ-1 subunit, disrupts channel trafficking[15]Small MoleculeOralEstablished clinical efficacy, oral bioavailabilityIndirect mechanism, slow onset, CNS side effects, limited efficacy for some
Other Small Molecules TROX-1, RD2, CBD3063Direct block, state-dependent block, or PPI modulation[13][19]Small MoleculeOral (designed for)[1][19]Diverse mechanisms, potential for state-dependency and improved selectivityInvestigational, long-term safety and efficacy not yet established

Visualizing the Landscape of Cav2.2 Inhibition

Signaling Pathway of Nociception at the Presynaptic Terminal

The following diagram illustrates the critical role of the Cav2.2 channel in transmitting a pain signal and the points of intervention for different blocker classes.

cluster_presynaptic Presynaptic Terminal cluster_blockers Points of Intervention cluster_postsynaptic Postsynaptic Neuron AP Action Potential (Pain Signal) Cav2_2 Cav2.2 Channel AP->Cav2_2 Depolarizes Ca_influx Ca²⁺ Influx Cav2_2->Ca_influx Opens Vesicle Synaptic Vesicle (containing Glutamate) Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Binds to Ziconotide Ziconotide / Tetrahydrocyclopenta[c]pyrazoles Ziconotide->Cav2_2 Directly Blocks Pore Gabapentinoids Gabapentinoids Gabapentinoids->Cav2_2 Reduces Trafficking to Membrane Signal_Prop Signal Propagation (to Brain) Receptor->Signal_Prop Activates HTS 1. High-Throughput Screen (e.g., FLIPR Assay) Hit_ID 2. Hit Identification (Tetrahydrocyclopenta[c]pyrazole Scaffold) HTS->Hit_ID Electrophysiology 3. Electrophysiology Validation (Whole-Cell Patch Clamp) Hit_ID->Electrophysiology Potency IC₅₀ Determination (Dose-Response Curve) Electrophysiology->Potency Assess Selectivity Selectivity Profiling (vs. Cav1.2, Cav3.2, etc.) Electrophysiology->Selectivity Assess State_Dep State-Dependence (Resting vs. Inactivated State) Electrophysiology->State_Dep Assess In_Vivo 4. In Vivo Pain Models (e.g., CFA, SNI models) Potency->In_Vivo Lead Candidates Selectivity->In_Vivo Lead Candidates State_Dep->In_Vivo Lead Candidates PK_PD 5. Pharmacokinetics & Pharmacodynamics (PK/PD) In_Vivo->PK_PD Tox 6. Toxicology Studies PK_PD->Tox

References

A Senior Application Scientist's Guide to Comparing COX-1 and COX-2 Inhibitory Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase (COX) enzymes remains a cornerstone of investigation. This guide provides an in-depth comparison of the COX-1 and COX-2 inhibitory activities of pyrazole-based compounds, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic underpinnings of their selectivity, present comparative experimental data, and provide detailed protocols for assessing their inhibitory potential.

The Significance of COX Isoform Selectivity

The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins—key mediators of pain, inflammation, and fever.[1][2] Two main isoforms of the COX enzyme exist: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the stomach lining and regulating platelet aggregation.[2][3]

  • COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][4]

The discovery of these two isoforms led to the understanding that the gastrointestinal side effects commonly associated with traditional NSAIDs, such as stomach ulcers, are largely due to the inhibition of COX-1.[2][3] This realization spurred the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects while minimizing gastrointestinal complications.[2][3] Pyrazole derivatives, most notably celecoxib, have emerged as a prominent class of selective COX-2 inhibitors.[5][6]

The following diagram illustrates the cyclooxygenase signaling pathway and the distinct roles of COX-1 and COX-2.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Physiological Prostaglandins Physiological Prostaglandins Prostaglandin H2 (PGH2)->Physiological Prostaglandins Inflammatory Prostaglandins Inflammatory Prostaglandins Prostaglandin H2 (PGH2)->Inflammatory Prostaglandins Thromboxanes Thromboxanes Prostaglandin H2 (PGH2)->Thromboxanes GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Physiological Prostaglandins->GI Protection, Platelet Aggregation Pain, Fever, Inflammation Pain, Fever, Inflammation Inflammatory Prostaglandins->Pain, Fever, Inflammation Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression

Caption: The COX signaling pathway, highlighting the roles of COX-1 and COX-2.

Structural Basis of Pyrazole Selectivity for COX-2

The selectivity of certain pyrazole compounds for COX-2 over COX-1 is attributed to subtle but critical differences in the active sites of the two enzyme isoforms.[2][4] The active site of COX-2 is approximately 20% larger and more flexible than that of COX-1, featuring a side pocket that is absent in COX-1.[2] Many selective pyrazole inhibitors, such as celecoxib, possess a sulfonamide or a similar bulky side group that can fit into this side pocket, allowing for a stable and high-affinity interaction with COX-2.[1][4] This structural feature prevents these compounds from binding effectively to the more constricted active site of COX-1.[2]

Comparative Inhibitory Activity of Pyrazole Derivatives

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity of a compound for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2).[7] A higher SI value indicates greater selectivity for COX-2.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several pyrazole derivatives, including the well-established drug celecoxib, as reported in various studies.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Celecoxib5.00.04125[8]
Compound 5u>1001.79>55.8[8][9]
Compound 5s>1002.51>39.8[8][9]
Compound 5r>1003.12>32.0[8]
Compound 5t>1004.50>22.2[8]
Compound 125a8.221.008.22[10]
Compound 125b9.311.009.31[10]
Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b5.400.01540[11]
Trimethoxy derivative 5f-1.50-[12]
Trimethoxy derivative 6f-1.15-[12]
Bromo derivative 6e-Comparable to Celecoxib-[12][13]
N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline 8d>500.26>192.3[14]

Note: IC50 values and selectivity indices can vary between different assay systems and experimental conditions. The data presented here are for comparative purposes.

Experimental Protocols for Assessing COX Inhibition

Accurate determination of COX-1 and COX-2 inhibitory activity is crucial for the development of selective NSAIDs. Both in vitro enzyme assays and cell-based assays are commonly employed for this purpose.

In Vitro COX Inhibition Assay (Colorimetric or Fluorometric)

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[15][16][17] The peroxidase activity of COX is typically monitored by the appearance of an oxidized product, which can be detected colorimetrically or fluorometrically.[18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine or human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of the test pyrazole compound and a series of dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compound or a vehicle control to the appropriate wells. For determining isoform specificity, include wells with known selective COX-1 and COX-2 inhibitors.[18]

  • Incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or Amplex™ Red) followed by arachidonic acid.[19]

  • Detection: Measure the absorbance or fluorescence at the appropriate wavelength at regular intervals to monitor the reaction kinetics.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram outlines the workflow for the in vitro COX inhibition assay.

Prepare Reagents Prepare Reagents Set Up Reaction Plate Set Up Reaction Plate Prepare Reagents->Set Up Reaction Plate COX enzymes, buffer, heme Add Inhibitor Add Inhibitor Set Up Reaction Plate->Add Inhibitor Test compounds & controls Incubate Incubate Add Inhibitor->Incubate Allow binding Add Substrates Add Substrates Incubate->Add Substrates Arachidonic acid & probe Measure Signal Measure Signal Add Substrates->Measure Signal Colorimetric/Fluorometric Calculate IC50 Calculate IC50 Measure Signal->Calculate IC50 Data analysis

Caption: Workflow for the in vitro COX inhibition assay.

Cell-Based COX-2 Inhibition Assay

This assay measures the inhibitory effect of a compound on COX-2 activity within a cellular context, providing a more physiologically relevant assessment.[20] It typically involves stimulating cells to induce COX-2 expression and then measuring the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway.[20]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line, such as murine macrophage cells (e.g., RAW 264.7), in a 96-well plate until they reach the desired confluency.[20][21]

  • COX-2 Induction: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2.[20][21]

  • Inhibitor Treatment: Treat the stimulated cells with various concentrations of the test pyrazole compound or a vehicle control.

  • Incubation: Incubate the cells for a sufficient period to allow for both COX-2 inhibition and the production of PGE2.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[20]

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the workflow for the cell-based COX-2 inhibition assay.

Culture Cells Culture Cells Induce COX-2 Induce COX-2 Culture Cells->Induce COX-2 e.g., RAW 264.7 Add Inhibitor Add Inhibitor Induce COX-2->Add Inhibitor e.g., LPS Incubate Incubate Add Inhibitor->Incubate Test compounds Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Allow PGE2 production Measure PGE2 (ELISA) Measure PGE2 (ELISA) Collect Supernatant->Measure PGE2 (ELISA) Calculate IC50 Calculate IC50 Measure PGE2 (ELISA)->Calculate IC50 Data analysis

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Methodological Synergy in Pyrazole Analysis

Pyrazoles represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise characterization of these heterocyclic compounds is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, efficacy, and quality of pharmaceutical products. The journey from a synthesized pyrazole derivative to a market-approved drug is paved with rigorous analytical testing. This guide provides an in-depth comparison of key analytical techniques for pyrazole characterization, moving beyond a simple listing of methods to a synergistic, cross-validation-based approach. We will explore the "why" behind methodological choices, emphasizing how the integration of orthogonal techniques provides a robust, self-validating system for comprehensive analysis. This aligns with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize that a combination of two or more analytical procedures may be necessary to achieve specificity when a single method is insufficient.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] This guide is structured to provide not just the "how" but the "why," grounding every recommendation in the authoritative standards that govern our industry.[6][7][8]

The Cross-Validation Workflow: A Holistic Approach

A robust analytical workflow for pyrazole characterization does not rely on a single technique. Instead, it employs a multi-faceted approach where the strengths of one method compensate for the limitations of another. This cross-validation strategy ensures a comprehensive understanding of the analyte's identity, purity, and quantity.

CrossValidationWorkflow cluster_0 Primary Characterization cluster_1 Separation & Quantification cluster_2 Functional Group & Solid-State Analysis NMR NMR Spectroscopy (Structure Elucidation) HPLC HPLC (Purity & Assay) NMR->HPLC Confirms Structure of Analyte & Impurities MS Mass Spectrometry (Molecular Weight) MS->HPLC Confirms MW of Peaks HPLC->MS Provides Separation for MS Analysis GC GC (Volatile Impurities) GC->MS Coupled for GC-MS FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR Corroborates Functional Groups

Caption: A workflow illustrating the synergistic relationship between different analytical techniques for comprehensive pyrazole characterization.

I. Primary Structural Elucidation: The Unambiguous Identity

The foundational step in characterizing any novel pyrazole is the unequivocal determination of its chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy provides unparalleled insight into the molecular architecture of a compound, enabling the determination of its carbon-hydrogen framework and the connectivity of atoms.

Expertise & Experience: For pyrazole derivatives, 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) techniques are indispensable.[9][10] The chemical shifts and coupling constants of the pyrazole ring protons and carbons are highly diagnostic.[11][12][13] For instance, the position of substituents on the pyrazole ring can be definitively assigned through long-range ¹H-¹³C correlations in an HMBC experiment.[9][10] Tautomerism, a common phenomenon in N-H pyrazoles, can also be investigated by analyzing chemical shifts in different solvents.[11]

Trustworthiness: The self-validating nature of NMR lies in the consistency of data across multiple experiments. The integration of ¹H NMR signals should correspond to the number of protons, and the correlations observed in 2D spectra must be consistent with the proposed structure.

Experimental Protocol: Structure Elucidation of a Novel Pyrazole Derivative by NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.[14]

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum to identify the number and types of proton environments.

    • Acquire a ¹³C NMR spectrum to identify the number and types of carbon environments.[15]

  • 2D NMR Acquisition:

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H spin-spin coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct ¹H-¹³C correlations.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to establish long-range ¹H-¹³C correlations (typically over 2-3 bonds), which is crucial for piecing together the molecular fragments.[9][10]

  • Data Analysis: Integrate and analyze the spectra to assemble the complete molecular structure. The combination of these experiments allows for the unambiguous assignment of all proton and carbon signals.[9][10]

B. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

MS provides the exact molecular weight of the pyrazole and, through fragmentation analysis, offers additional structural information that corroborates NMR data.

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion, providing a high degree of confidence in the molecular formula. The fragmentation patterns of pyrazoles in the mass spectrometer are often predictable and can help in identifying the core structure and the nature of its substituents.[16]

Trustworthiness: The isotopic distribution pattern of the molecular ion must match the theoretical pattern for the proposed elemental composition. This provides a self-validating check on the assigned molecular formula.

II. Chromatographic Separation and Quantification: Purity and Assay

Once the structure is confirmed, chromatographic techniques are employed to separate the pyrazole from impurities and to accurately quantify it. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses in this domain.

A. High-Performance Liquid Chromatography (HPLC): The Versatile Separator

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like many pyrazole derivatives.[17][18][19][20]

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the most common mode for pyrazole analysis.[17][21] The choice of column (e.g., C18, C8), mobile phase composition (e.g., acetonitrile or methanol and water with additives like formic acid or trifluoroacetic acid), and detector (e.g., UV-Vis, PDA, MS) are critical for achieving optimal separation and sensitivity.[17][18][19] Method development for a new pyrazole derivative often involves screening different columns and mobile phase conditions to achieve the desired resolution from potential impurities.[22]

Trustworthiness: A well-validated HPLC method will demonstrate linearity, accuracy, precision, and specificity, in line with ICH guidelines.[2][23][24] System suitability tests are performed before each run to ensure the chromatographic system is performing as expected.

Experimental Protocol: RP-HPLC Method for Purity Determination and Assay of a Pyrazole API

  • Chromatographic System: An HPLC system equipped with a UV-Vis or PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[17]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the pyrazole derivative and selecting the wavelength of maximum absorbance.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as:[4][7]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).[17]

    • Accuracy: Determined by recovery studies.

    • Precision: Assessed at the repeatability and intermediate precision levels.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for the analysis of impurities.

B. Gas Chromatography (GC): For Volatile Analytes and Impurities

GC is particularly useful for the analysis of volatile pyrazole derivatives or for detecting volatile impurities that may not be amenable to HPLC analysis.

Expertise & Experience: GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification.[25][26] The choice of the GC column (e.g., a non-polar DB-5ms or a more polar column) is critical for achieving separation.[25] For pyrazoles with free N-H groups, derivatization may sometimes be necessary to improve peak shape and thermal stability, though direct analysis is often possible. The analysis of regioisomers, which can be challenging to separate, can often be achieved with an optimized GC method.[25]

Trustworthiness: The retention time of the analyte should be reproducible, and the mass spectrum of the peak should match that of a reference standard. The use of retention indices can further increase the confidence in peak identification.[25]

III. Complementary Techniques for Comprehensive Characterization

While NMR, MS, and chromatography form the core of pyrazole analysis, other techniques provide valuable complementary information.

A. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expertise & Experience: For pyrazoles, the FTIR spectrum will show characteristic absorption bands for N-H stretching (if present), C=N, C=C, and C-H bonds.[13][27][28][29][30] While not a primary tool for structure elucidation, it can quickly confirm the presence or absence of key functional groups and serves as a valuable quality control tool for identity confirmation.[27][31]

Trustworthiness: The FTIR spectrum of a sample should match that of a known reference standard, providing a high degree of confidence in its identity.

Comparative Performance of Analytical Methods

The choice of analytical technique is dictated by the specific question being asked. The following table summarizes the key performance characteristics of the discussed methods for pyrazole characterization.

Parameter NMR Spectroscopy Mass Spectrometry (MS) HPLC-UV GC-MS FTIR Spectroscopy
Primary Use Structure ElucidationMolecular Weight, StructurePurity, Assay, QuantificationVolatile Analysis, Isomer SeparationFunctional Group Identification
Selectivity/Specificity ExcellentExcellentGood to ExcellentExcellentModerate
Sensitivity Low to ModerateHighModerate to HighHighModerate
Quantification Possible (qNMR)Possible with standardsExcellentExcellentNot for quantification
Sample Throughput LowHighHighHighVery High
Instrumentation Complexity HighHighModerateModerateLow

This table is a generalized comparison and actual performance may vary depending on the specific instrumentation and experimental conditions.[32][33][34][35]

Cross-Validation in Practice: A Workflow Diagram

The following diagram illustrates how these techniques are integrated in a logical workflow for the comprehensive characterization and validation of a new pyrazole entity.

Characterization_Workflow Comprehensive Pyrazole Characterization Workflow cluster_synthesis Synthesis & Purification cluster_structure Structural Confirmation cluster_purity Purity & Assay cluster_identity Identity Confirmation Synthesis Pyrazole Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (1D & 2D) Purification->NMR Primary Structure MS HRMS Purification->MS Molecular Weight HPLC_dev HPLC Method Development Purification->HPLC_dev GC_MS GC-MS for Volatiles Purification->GC_MS FTIR FTIR Purification->FTIR Functional Group Fingerprint NMR->HPLC_dev Confirm Peak Identity MS->HPLC_dev HPLC_val HPLC Method Validation (ICH Q2(R2)) HPLC_dev->HPLC_val

Caption: A logical workflow for the synthesis, purification, and multi-technique characterization of a pyrazole compound.

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods is not an optional exercise but a scientific necessity in the development of pyrazole-based pharmaceuticals. By integrating the structural insights from NMR and MS with the separative and quantitative power of HPLC and GC, and corroborating this with functional group information from FTIR, a comprehensive and self-validating analytical package is created. This multi-pronged approach ensures the generation of reliable and reproducible data, which is the bedrock of regulatory submissions and, ultimately, patient safety. Adherence to the principles outlined in the ICH and FDA guidelines is paramount, and the methodologies described herein provide a practical framework for achieving this.[1][7][36][37]

References

A Comparative Guide to the Anti-Inflammatory Efficacy of Pyrazole and Pyrazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole and its reduced form, pyrazoline, represent two closely related scaffolds that have become foundational in the development of novel anti-inflammatory agents.[1] Their five-membered nitrogen-containing ring structures are key pharmacophoric features in several commercially successful drugs, including the selective COX-2 inhibitor Celecoxib.[1] While structurally similar, the seemingly minor difference—a double bond in the pyrazole ring versus a single bond in the pyrazoline ring—can lead to significant variations in conformational flexibility, physicochemical properties, and ultimately, biological efficacy.

This guide provides an in-depth, objective comparison of the anti-inflammatory performance of pyrazole and pyrazoline derivatives. We will dissect their mechanisms of action, present supporting experimental data from comparative studies, and offer detailed protocols for key assays, empowering researchers to make informed decisions in the design and screening of next-generation anti-inflammatory drug candidates.

Core Structural Differences: A Tale of Aromaticity and Flexibility

The fundamental difference between pyrazole and pyrazoline lies in their degree of saturation. Pyrazole is an aromatic heterocycle, possessing a planar structure with delocalized π-electrons across the ring. This aromaticity confers significant chemical stability. In contrast, pyrazoline (specifically 2-pyrazoline, the most common and stable isomer in medicinal chemistry) is non-aromatic and has a puckered, more flexible conformation due to the presence of sp3-hybridized carbon atoms.[2] This structural distinction is the primary driver of their differential interactions with biological targets.

FeaturePyrazolePyrazoline
Ring Structure Aromatic, planarNon-aromatic, puckered
Key Bond Contains C=C and C=N double bondsContains a C-C single bond and a C=N double bond
Conformation RigidFlexible
Chemical Stability HighGenerally stable, can be oxidized to pyrazole

Mechanisms of Anti-Inflammatory Action: Beyond COX Inhibition

The primary mechanism of action for many pyrazole and pyrazoline-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[1] However, their efficacy is not limited to this pathway alone. Evidence suggests that these scaffolds can modulate a multi-pronged attack on the inflammatory cascade.

Key inflammatory pathways modulated by pyrazole and pyrazoline derivatives include:

  • Cyclooxygenase (COX) Pathway: Both pyrazole and pyrazoline derivatives are known to inhibit COX-1 and COX-2. Selective inhibition of COX-2 is a major goal in drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][3] The sulfonamide moiety found in drugs like Celecoxib is a key feature that helps confer COX-2 selectivity by interacting with a specific side pocket in the enzyme's active site.[4][5]

  • Lipoxygenase (LOX) Pathway: The arachidonic acid cascade also involves the 5-lipoxygenase (5-LOX) enzyme, which produces leukotrienes—potent mediators of inflammation. Some pyrazole and pyrazoline compounds have demonstrated the ability to inhibit LOX, providing a dual-inhibition mechanism that can lead to enhanced anti-inflammatory effects.[1][6]

  • Cytokine Modulation: Chronic inflammation is often driven by pro-inflammatory cytokines. Studies have shown that certain pyrazole and pyrazoline derivatives can suppress the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often by inhibiting the upstream NF-κB signaling pathway.

The following diagram illustrates the key inflammatory pathways targeted by pyrazole and pyrazoline derivatives.

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (LTs) LOX_Enzyme->Leukotrienes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain NFkB_Pathway NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Cytokines->Inflammation_Pain Inhibitors Pyrazole & Pyrazoline Derivatives Inhibitors->COX_Enzymes Inhibition Inhibitors->LOX_Enzyme Inhibition Inhibitors->NFkB_Pathway Inhibition

References

A Senior Application Scientist's Guide to In Silico Molecular Docking of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico molecular docking studies of pyrazole derivatives, offering researchers, scientists, and drug development professionals a detailed overview of methodologies, a comparative analysis of docking software, and practical, step-by-step protocols. We will delve into the causality behind experimental choices, ensuring a robust and validated approach to your computational drug discovery efforts.

The Significance of Pyrazole Derivatives and In Silico Docking

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the pyrazole scaffold allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. In the quest for novel therapeutics, in silico molecular docking has emerged as an indispensable tool.[3] This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[3][4] By estimating the binding affinity and analyzing the interactions at the atomic level, molecular docking accelerates the drug discovery process, significantly reducing the time and cost associated with identifying promising lead compounds.[5][6]

Comparing Molecular Docking Software for Pyrazole Studies

The choice of docking software is a critical step that influences the accuracy and efficiency of your in silico studies. Various programs are available, each employing different algorithms and scoring functions.[5][6] Here, we compare three widely used docking suites in the context of pyrazole derivative studies: AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

FeatureAutoDock VinaSchrödinger GlideMOE (Molecular Operating Environment)
Licensing Open-source, free for academic useCommercial[5]Commercial[5]
Core Algorithm Employs a Lamarckian genetic algorithm for ligand conformational searching.[7]Uses a hierarchical series of filters and a greedy algorithm for an exhaustive search.[8]Integrates multiple methods including induced fit and pharmacophore-based docking.[9][10]
Scoring Function Utilizes an empirical scoring function that is a weighted sum of terms.[7]Employs GlideScore, a proprietary scoring function that includes terms for van der Waals, electrostatic, and solvation effects.[8]Offers a variety of scoring functions, including London dG and GBVI/WSA dG, for ranking poses.[9]
Flexibility Primarily treats the ligand as flexible and the receptor as rigid, though some sidechain flexibility can be incorporated.[3][7]Supports both rigid and induced-fit docking (IFD) to account for receptor flexibility.[8][11]Provides options for both rigid receptor and induced-fit docking.[10][12]
Ease of Use Command-line driven, with graphical user interfaces available through third-party software like AutoDock Tools (ADT).[13]User-friendly graphical interface within the Maestro environment.[14]Comprehensive and integrated graphical user interface.[15]
Typical Application Widely used in academic research for virtual screening and binding mode prediction due to its accessibility.[7]A preferred choice in the pharmaceutical industry for its accuracy and robust workflows in virtual screening and lead optimization.[16]An all-in-one suite for drug discovery, offering extensive functionalities beyond docking, such as QSAR and biologics modeling.[9]

Expert Insight: The choice between these tools often depends on the specific research question, available resources, and computational expertise. For academic labs exploring fundamental binding interactions of pyrazole derivatives, the open-source nature of AutoDock Vina makes it an attractive starting point. For industry-level high-throughput virtual screening and lead optimization where accuracy is paramount, Schrödinger's Glide is a powerful, albeit commercial, option. MOE provides a comprehensive and integrated environment that is beneficial for multi-faceted drug discovery projects that require more than just docking.

A Validated Workflow for Molecular Docking of Pyrazole Derivatives

To ensure the scientific integrity and reproducibility of your findings, a well-defined and validated workflow is essential.[17] The following protocol outlines a step-by-step methodology for a typical molecular docking study of a pyrazole derivative against a protein target.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Water/Heteroatom Removal, Protonation) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Run Docking Algorithm) l_prep->docking grid->docking analysis Results Analysis (Binding Energy, Interactions, Visualization) docking->analysis validation Protocol Validation (Redocking of Co-crystallized Ligand) analysis->validation Compare RMSD Kinase_Binding cluster_protein Kinase Active Site cluster_ligand Pyrazole Derivative Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Gatekeeper Residue Gatekeeper Residue Pyrazole Core Pyrazole Core Pyrazole Core->Hinge Region H-Bonds Aryl Group 1 Aryl Group 1 Aryl Group 1->Hydrophobic Pocket Hydrophobic Int. Aryl Group 2 Aryl Group 2 Aryl Group 2->Gatekeeper Residue van der Waals

References

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Methodologies Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrazole Scaffold

To professionals in medicinal chemistry and drug development, the pyrazole nucleus is a cornerstone of molecular design. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a privileged scaffold, forming the core of numerous blockbuster pharmaceuticals, including Pfizer's Celebrex (Celecoxib) and Viagra (Sildenafil). Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability.

The enduring demand for novel pyrazole-containing drug candidates necessitates the continuous evolution of synthetic methodologies. Efficiency, scalability, safety, and sustainability are paramount concerns in both academic research and industrial production. While established protocols have served the scientific community for over a century, a new wave of innovative techniques promises to overcome their inherent limitations.

This guide provides an in-depth, objective comparison of established and emerging methods for pyrazole synthesis. We will move beyond a mere recitation of steps to dissect the causality behind experimental choices, offering field-proven insights to inform your selection of the most appropriate synthetic strategy.

The Established Protocol: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a widely practiced and robust method for constructing the pyrazole ring.[1][2] Its longevity is a testament to its reliability and the ready availability of the starting materials.

Causality of the Knorr Synthesis Mechanism

The Knorr synthesis is typically an acid-catalyzed cyclocondensation. The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating this initial attack. This is followed by the formation of a hydrazone intermediate through dehydration. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[1] A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, as the initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (+ Hydrazine) hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole cyclic_intermediate->pyrazole Dehydration (-H₂O) G cluster_conventional Conventional Reflux cluster_microwave Microwave-Assisted Synthesis conv_start Reaction Mixture in Flask conv_heat Oil Bath / Heating Mantle (Slow, Inefficient Heating) conv_start->conv_heat conv_time Long Reaction Time (Hours) conv_heat->conv_time conv_product Product conv_time->conv_product mw_start Reaction Mixture in Sealed Vessel mw_irrad Microwave Irradiation (Rapid, Direct Heating) mw_start->mw_irrad mw_time Short Reaction Time (Minutes) mw_irrad->mw_time mw_product Product mw_time->mw_product G reagentA Reagent A (e.g., 1,3-Dicarbonyl) pumpA Pump A reagentA->pumpA reagentB Reagent B (e.g., Hydrazine) pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Reactor Coil mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection G cluster_reactants Reactants (One-Pot) cluster_intermediates In Situ Intermediates cluster_product Product enaminone Enaminone intermediate1 Intermediate A enaminone->intermediate1 aldehyde Aldehyde aldehyde->intermediate1 hydrazine Hydrazine intermediate2 Intermediate B hydrazine->intermediate2 intermediate1->intermediate2 Cascade Reactions pyrazole Polysubstituted Pyrazole intermediate2->pyrazole

References

The Ascendancy of Pyrazole-Tetrazole Hybrids: A Comparative Analysis Against Fluconazole in the Fight Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of antifungal therapy is at a critical juncture. The once-reliable efficacy of frontline agents like fluconazole is increasingly undermined by the rise of resistant fungal strains, creating an urgent need for novel therapeutic strategies.[1][2] This guide provides a detailed comparative analysis of a promising new class of antifungals—pyrazole-tetrazole hybrids—against the established azole, fluconazole. We will delve into their mechanisms of action, present head-to-head in vitro performance data, and provide the experimental framework necessary for researchers to conduct their own evaluations.

The Challenge of Fluconazole Resistance

Fluconazole, a triazole antifungal, has been a cornerstone of candidiasis treatment for decades.[3] Its mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] By disrupting ergosterol production, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to fungistatic activity.[5][6]

However, the widespread use of fluconazole has led to the emergence of resistance in various Candida species.[7] Resistance can arise from multiple mechanisms, including mutations in the ERG11 gene (which codes for CYP51), overexpression of the target enzyme, or increased drug efflux through membrane transporters.[2] Species like Candida glabrata and the emerging multidrug-resistant pathogen Candida auris now exhibit high rates of fluconazole resistance, rendering it ineffective in a growing number of clinical scenarios.[1] This alarming trend necessitates the development of new antifungals that can circumvent these resistance mechanisms.

Pyrazole-Tetrazole Hybrids: A New Generation of Azoles

Pyrazole-tetrazole hybrids are a novel class of antifungal agents designed to address the limitations of existing azoles.[8][9] The rationale behind their design involves molecular hybridization, combining the structural features of pyrazole and tetrazole rings.[10][11] This approach aims to create molecules with enhanced binding affinity for the target enzyme and potentially a different interaction profile that can overcome existing resistance mutations.[9]

Mechanism of Action: A Refined Approach to an Established Target

Like fluconazole, pyrazole-tetrazole hybrids function as inhibitors of lanosterol 14α-demethylase (CYP51).[2][6] The azole rings (in this case, pyrazole and tetrazole) are critical for binding to the heme iron atom in the active site of the CYP51 enzyme, thereby blocking its function.[6] The result is a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts fungal cell membrane integrity and inhibits growth.[6]

While the fundamental target is the same, the unique three-dimensional structure of the pyrazole-tetrazole scaffold may allow for different and potentially more robust interactions within the enzyme's active site compared to fluconazole. This could explain their observed activity against fluconazole-resistant strains.

cluster_fluconazole Fluconazole Action cluster_hybrids Pyrazole-Tetrazole Hybrid Action Fluconazole Fluconazole CYP51_F Lanosterol 14α-demethylase (CYP51) Fluconazole->CYP51_F Inhibits Ergosterol_F Ergosterol Synthesis CYP51_F->Ergosterol_F Blocks conversion of lanosterol to ergosterol Membrane_F Fungal Cell Membrane Integrity Ergosterol_F->Membrane_F Maintains Hybrids Pyrazole-Tetrazole Hybrids CYP51_H Lanosterol 14α-demethylase (CYP51) Hybrids->CYP51_H Inhibits Ergosterol_H Ergosterol Synthesis CYP51_H->Ergosterol_H Blocks conversion of lanosterol to ergosterol Membrane_H Fungal Cell Membrane Integrity Ergosterol_H->Membrane_H Maintains

Figure 1. Comparative Mechanism of Action. Both fluconazole and pyrazole-tetrazole hybrids target the same enzyme, CYP51, to disrupt ergosterol synthesis and fungal cell membrane integrity.

Comparative In Vitro Antifungal Activity

The true measure of a novel antifungal's potential lies in its performance against a range of clinically relevant pathogens, especially those resistant to current therapies. A recent study by Chi and coworkers provides compelling data on this front.[9] They synthesized a series of (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives and tested their in vitro activity against various Candida species and Cryptococcus neoformans. The results, summarized below, demonstrate the superior potency of these hybrids compared to fluconazole.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, μg/mL) of Pyrazole-Tetrazole Hybrids and Fluconazole

Fungal StrainCompound 8Compound 15Fluconazole (FLC)
C. albicans SC53140.0160.0160.25
C. glabrata 5370.50.58
C. parapsilosis 220190.0310.0311
C. krusei 49460.5164
C. tropicalis 27180.0310.0311
C. neoformans H990.0080.0084
C. auris 789 (FLC-resistant)0.1250.25>64
C. auris D12 (FLC-resistant)0.1250.5>64
C. auris BS12372 (FLC-resistant)<0.0625<0.0625>64

Data sourced from Chi et al., ACS Omega, 2023.[9] The MIC is defined as the lowest drug concentration that inhibits ≥50% of fungal growth compared to a drug-free control.[4]

The data clearly show that the pyrazole-tetrazole hybrids (Compounds 8 and 15) exhibit significantly lower MIC values across all tested strains compared to fluconazole.[9] Most notably, these compounds retain potent activity against C. krusei, which is intrinsically resistant to fluconazole, and against multiple fluconazole-resistant clinical isolates of the high-priority pathogen C. auris.[9]

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the reproducibility and validity of these findings, it is essential to adhere to a standardized methodology. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 (and its subsequent editions) provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[1][5][12]

CLSI M27-A3 Broth Microdilution Method (Abbreviated)

This protocol outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Preparation of Antifungal Stock Solutions:

  • Precisely weigh the antifungal powder (e.g., pyrazole-tetrazole hybrid, fluconazole) using a calibrated analytical balance.
  • Dissolve the compound in a suitable solvent (typically dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 1600 μg/mL).

2. Preparation of Microdilution Plates:

  • Using sterile 96-well U-shaped microdilution plates, perform a serial two-fold dilution of the antifungal stock solution in RPMI 1640 medium.[1] The final drug concentrations should typically range from 0.03 to 64 μg/mL.
  • The RPMI 1640 medium must be buffered to pH 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS) and should not contain sodium bicarbonate.[1]
  • Include a drug-free well for a positive growth control.

3. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
  • Suspend several colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution plate wells.[1]

4. Inoculation and Incubation:

  • Inoculate each well of the microdilution plate (including the growth control) with the prepared yeast suspension.
  • Incubate the plates at 35°C for 24 to 48 hours.

5. MIC Determination:

  • Following incubation, determine the MIC by visual inspection or using a spectrophotometric reader.
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant (≥50%) reduction in growth (turbidity) compared to the drug-free growth control well.[4]

A[label="1. Prepare Antifungal\nStock Solution (in DMSO)"]; B[label="2. Serially Dilute Antifungal\nin RPMI 1640 Medium\nin 96-Well Plate"]; C [label="3. Prepare Yeast Inoculum\n(0.5 McFarland Standard)"]; D [label="4. Dilute Inoculum\nto Final Concentration"]; E [label="5. Inoculate Plate with\nYeast Suspension"]; F [label="6. Incubate at 35°C\nfor 24-48 hours"]; G [label="7. Read MIC\n(≥50% Growth Inhibition)"];

A -> B; C -> D; B -> E; D -> E; E -> F; F -> G; }

Figure 2. Workflow for the CLSI M27-A3 Broth Microdilution Assay.

Safety Profile and Selectivity

A critical aspect of antifungal development is selectivity—the ability to inhibit the fungal target without affecting the analogous human enzymes, thereby minimizing toxicity. Azoles can interact with human cytochrome P450 (CYP) enzymes, leading to drug-drug interactions.[4] Encouragingly, select pyrazole-tetrazole hybrids have demonstrated a favorable safety profile in this regard. For instance, compounds 11 and 15 from the study by Chi et al. showed no inhibition of human CYP1A2 and low inhibitory activity against CYP3A4, suggesting a minimal risk of drug-drug interactions compared to some older azoles.[4] In contrast, fluconazole is a moderate inhibitor of CYP2C9 and CYP3A4, and a potent inhibitor of CYP2C19, which can lead to significant drug-drug interactions.[4]

Conclusion and Future Directions

The evidence presented strongly suggests that pyrazole-tetrazole hybrids represent a significant advancement in the search for new antifungal agents. Their key advantages over fluconazole include:

  • Superior Potency: Demonstrating significantly lower MIC values against a broad range of pathogenic yeasts.

  • Activity Against Resistant Strains: Maintaining efficacy against fungi that are intrinsically resistant or have acquired resistance to fluconazole, including the formidable C. auris.

  • Improved Safety Profile: Showing higher selectivity for the fungal CYP51 enzyme over human CYP isoforms, indicating a lower potential for drug-drug interactions.

While these in vitro results are highly promising, further investigation is required. In vivo efficacy studies in animal models of systemic candidiasis are the necessary next step to validate their therapeutic potential. Additionally, comprehensive toxicology and pharmacokinetic studies will be crucial for advancing these compounds toward clinical development. Nonetheless, the pyrazole-tetrazole scaffold has emerged as a powerful platform for designing the next generation of azole antifungals, offering a renewed hope in the face of mounting resistance.

References

A Senior Application Scientist's Guide to the Reproducibility of Published Syntheses for Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The synthetic routes to these valuable analogs are numerous and varied; however, the reproducibility of published methods is a significant and often underestimated challenge. This guide provides an in-depth comparison of common pyrazole synthesis methodologies, focusing on the critical factors that influence their reproducibility. We will delve into the causality behind experimental choices, provide supporting data, and offer detailed protocols to empower researchers to navigate the complexities of pyrazole synthesis with greater confidence and success.

The Challenge of Regioselectivity in the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] While seemingly straightforward, a critical and recurring issue that plagues its reproducibility is the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3]

The regiochemical outcome is highly dependent on the reaction conditions, particularly the pH. The initial step of the reaction, the nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, can be directed by tuning the acidity of the medium.

Comparative Analysis of Reaction Conditions on Regioselectivity
Starting MaterialsConditionsMajor RegioisomerReported YieldReference
Ethyl acetoacetate, PhenylhydrazineAcetic acid, Ethanol, Reflux1,5-disubstituted95%[4]
1-Phenyl-1,3-butanedione, Methylhydrazine2,2,2-Trifluoroethanol (TFE)Favors one isomerNot specified[3]
Unsymmetrical 1,3-diketone, Substituted hydrazineBasic or neutral conditionsMay favor the other isomerNot specified[3]

Expert Insights: The choice of solvent can be a powerful tool to steer regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly enhance the formation of a single regioisomer.[3] This is attributed to their ability to form specific hydrogen bonds that can favor one transition state over the other. Furthermore, introducing bulky substituents on either the dicarbonyl compound or the hydrazine can create a steric bias, promoting the formation of a single isomer.[3]

Experimental Protocol: Regioselective Knorr Pyrazole Synthesis

This protocol provides a general framework for the synthesis of a 1,3,5-substituted pyrazole, emphasizing the control of regioselectivity.

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.0 equiv)

  • Glacial Acetic Acid

  • Ethanol

  • Nano-ZnO catalyst (optional, for green protocol)[4]

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 equiv) in ethanol.

  • Add phenylhydrazine (1.0 equiv) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid. For a greener approach, nano-ZnO can be utilized as a catalyst.[4]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-substituted pyrazole.

Self-Validation: The regiochemical outcome should be confirmed by 1H and 13C NMR spectroscopy, comparing the obtained spectra with literature data for the expected regioisomer.

Logical Workflow for Knorr Synthesis Troubleshooting

Pyrazoline_Oxidation Chalcone Chalcone (α,β-unsaturated ketone) Pyrazoline Pyrazoline (Non-aromatic intermediate) Chalcone->Pyrazoline + Hydrazine Hydrazine Hydrazine Pyrazole Pyrazole (Aromatic product) Pyrazoline->Pyrazole + Oxidizing Agent Oxidizing_Agent {Oxidizing Agent | (e.g., Air, I2, Br2)} Method_Selection Start Need to Synthesize a Pyrazole Analog Regiocontrol Is Regiocontrol Critical? Start->Regiocontrol Scalability Is Scalability a Major Concern? Start->Scalability Speed Is Reaction Speed a Priority? Start->Speed Green_Chemistry Are Green Chemistry Principles Important? Start->Green_Chemistry Knorr Knorr Synthesis (with optimization) Regiocontrol->Knorr No Dipolar_Cycloaddition 1,3-Dipolar Cycloaddition Regiocontrol->Dipolar_Cycloaddition Yes Flow_Chemistry Flow Chemistry Scalability->Flow_Chemistry Yes MCR Multicomponent Reaction Scalability->MCR Potentially Microwave Microwave-Assisted Synthesis Speed->Microwave Yes Speed->MCR Often Green_Chemistry->Flow_Chemistry Often Green_Chemistry->MCR Yes

References

A Senior Application Scientist's Guide to the Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a robust starting point for drug discovery. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as one such scaffold. Its presence in blockbuster drugs—from the anti-inflammatory celecoxib (Celebrex) to the anticancer agent ruxolitinib—underscores its vast therapeutic potential and versatility.

This guide provides a comparative analysis of the pyrazole scaffold, examining the physicochemical and structural features that make it a cornerstone of modern drug design. We will delve into its performance against alternative heterocyclic systems, supported by experimental data and protocols, to provide a comprehensive resource for researchers aiming to leverage this remarkable chemical entity.

Part 1: The Physicochemical & Bioisosteric Advantage of Pyrazole

The success of the pyrazole ring is not accidental; it stems from a unique combination of properties that make it an ideal building block for modulating biological activity.

Key Physicochemical Properties:

  • Aromatic Stability & Metabolic Resistance: The aromatic nature of the pyrazole ring imparts significant metabolic stability. This is a crucial advantage over more labile structures that are quickly broken down by metabolic enzymes, leading to poor in vivo exposure.

  • Hydrogen Bonding Capabilities: With two nitrogen atoms, the pyrazole ring is a versatile hydrogen bond participant. One nitrogen acts as a hydrogen bond donor (pyrrole-type), while the other acts as a hydrogen bond acceptor (pyridine-type). This dual capacity allows for specific and strong interactions with protein targets, a fundamental requirement for potency and selectivity.

  • Modulable Lipophilicity: The pyrazole core itself has moderate lipophilicity. However, its structure allows for substitution at multiple positions (typically 1, 3, 4, and 5), enabling chemists to fine-tune the overall lipophilicity (logP/logD) of the final molecule. This control is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Dipole Moment & Solubility: The arrangement of nitrogen atoms creates a significant dipole moment, which can enhance aqueous solubility and interactions with polar residues in a target's binding site.

The Pyrazole as a Bioisostere: A Strategic Comparison

In drug design, the concept of bioisosterism—replacing one functional group with another to improve properties while maintaining biological activity—is paramount. The pyrazole ring is frequently used as a bioisosteric replacement for other groups, such as amides, phenyl rings, and other heterocycles like isoxazoles or imidazoles.

FeaturePyrazole ScaffoldPhenyl RingAmide BondIsoxazole Ring
Metabolic Stability Generally High (Aromatic)Prone to CYP-mediated oxidationSusceptible to hydrolysis by amidasesGenerally stable, but can be cleaved
H-Bonding Donor & AcceptorAcceptor (π-system)Donor & AcceptorPrimarily Acceptor
Solubility Moderate, tunableLowVariableModerate
Synthetic Access Well-established, versatileVery versatileStandard coupling chemistryWell-established
Vectorial Orientation Provides specific vectors for substituentsSymmetric, less directionalPlanar, provides specific vectorsProvides specific vectors

This table summarizes general trends; specific properties are highly dependent on substitution patterns.

The key advantage of pyrazole is its ability to mimic the spatial arrangement and hydrogen-bonding patterns of other groups while often conferring superior metabolic stability. For instance, replacing a metabolically vulnerable phenyl ring with a pyrazole can block a site of oxidation, thereby increasing the drug's half-life.

Part 2: Case Study – Pyrazole in Selective COX-2 Inhibition

The most iconic example of the pyrazole scaffold's success is celecoxib (Celebrex), a non-steroidal anti-inflammatory drug (NSAID). Its development provides a powerful case study in leveraging the scaffold's unique properties for target selectivity.

The Challenge: Traditional NSAIDs (like ibuprofen and naproxen) inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, COX-1 inhibition leads to gastrointestinal side effects.

The Pyrazole Solution: The structure of celecoxib, a diaryl-substituted pyrazole, was designed for selective inhibition of COX-2.

  • Mechanism of Selectivity: The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. Celecoxib's trifluoromethyl (-CF3) group on the pyrazole ring and its polar benzenesulfonamide side chain are designed to fit snugly into this specific side pocket. The pyrazole core acts as a rigid scaffold, optimally positioning these two key groups for this selective interaction. Non-selective NSAIDs lack the specific structure to take advantage of this difference.

COX2_Inhibition cluster_0 Arachidonic Acid (AA) Pathway cluster_1 Celecoxib Action AA Arachidonic Acid PGH2 Prostaglandin H2 AA->PGH2 COX-2 Enzyme Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Causes Celecoxib Celecoxib (Pyrazole Scaffold) COX2_Binding_Site COX-2 Active Site (with side pocket) Celecoxib->COX2_Binding_Site Binds selectively COX2_Binding_Site->PGH2 BLOCKS Conversion

Part 3: Pyrazole as a Kinase Inhibitor Scaffold

Beyond inflammation, the pyrazole scaffold is a dominant feature in the design of protein kinase inhibitors (PKIs), a cornerstone of modern cancer therapy. Kinases play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

The pyrazole ring serves as an excellent "hinge-binder," a critical interaction for many kinase inhibitors. The ATP binding site of kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The pyrazole's hydrogen bond donor and acceptor nitrogens can effectively mimic this interaction, anchoring the inhibitor in the active site.

Comparative Example: Ruxolitinib (JAK Inhibitor) Ruxolitinib is a pyrazole-containing inhibitor of Janus kinases (JAK1 and JAK2). Its structure showcases how the pyrazole core is integrated with other fragments to achieve high potency and selectivity. The pyrazole ring engages with the kinase hinge, while other parts of the molecule occupy adjacent pockets, displacing ATP and blocking the enzyme's function.

DrugTarget KinaseScaffoldKey Interaction Feature
Ruxolitinib JAK1/JAK2PyrazoleH-bonding with hinge region via pyrazole nitrogens
Crizotinib ALK/METPyridineH-bonding with hinge region via pyridine nitrogen
Erlotinib EGFRQuinazolineH-bonding with hinge region via quinazoline nitrogens

The versatility of pyrazole allows it to be a central component in inhibitors targeting a wide range of kinases, including Aurora kinases, MAPK, B-raf, and many others.

Part 4: Experimental Protocols for Comparative Analysis

To objectively compare a novel pyrazole-based compound against an alternative, a series of standardized in vitro assays are essential. Below are step-by-step protocols for two fundamental experiments.

Protocol 1: In Vitro Metabolic Stability Assay

This assay determines how quickly a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint). A compound with high metabolic stability will have a longer half-life.

Objective: To compare the rate of disappearance of a pyrazole compound vs. a non-pyrazole analogue when incubated with human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of HLM in a suitable buffer.

    • Prepare 1 mM stock solutions of the test compounds (Pyrazole Compound A, Analogue B) and a positive control (e.g., Verapamil) in DMSO.

    • Prepare an NADPH regenerating system solution as per the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining percentage of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percent remaining compound against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • A longer half-life indicates greater metabolic stability.

Metabolic_Stability_Workflow Start Prepare Reagents (HLM, Compounds, NADPH) Incubate Incubate Compounds with HLM at 37°C Start->Incubate Time_Points Stop Reaction at Time Points (0, 5, 15, 30, 60 min) Incubate->Time_Points Analyze Analyze Samples via LC-MS/MS Time_Points->Analyze Calculate Calculate Half-Life (t½) & Intrinsic Clearance Analyze->Calculate Compare Compare Stability of Pyrazole vs. Analogue Calculate->Compare

Protocol 2: Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cells. It assesses the ability of viable cells to reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.

Objective: To determine the IC50 (concentration required to inhibit cell growth by 50%) of a pyrazole-based anticancer agent compared to an alternative scaffold.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere by incubating overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value. A lower IC50 indicates higher potency.

Conclusion and Future Outlook

The pyrazole scaffold is more than just a common heterocycle; it is a proven, high-value framework for the development of targeted therapeutics. Its unique combination of metabolic stability, versatile hydrogen bonding, and tunable physicochemical properties makes it a superior choice in many drug design campaigns. As demonstrated by celecoxib and a growing arsenal of kinase inhibitors, the pyrazole core provides a rigid and reliable anchor to achieve both high potency and crucial target selectivity.

Future research will undoubtedly continue to leverage this privileged scaffold. Innovations in synthetic chemistry will provide even greater access to novel, functionalized pyrazoles, while a deeper understanding of its bioisosteric relationships will guide the design of next-generation therapeutics with enhanced efficacy and safety profiles. For any researcher in medicinal chemistry, a thorough understanding of the comparative advantages of the pyrazole scaffold is not just beneficial—it is essential.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.